Hop-17(21)-en-3-ol
描述
属性
IUPAC Name |
(5aR,5bR,7aR,9S,11aR,11bR,13aS,13bR)-5a,5b,8,8,11a,13b-hexamethyl-3-propan-2-yl-1,2,4,5,6,7,7a,9,10,11,11b,12,13,13a-tetradecahydrocyclopenta[a]chrysen-9-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H50O/c1-19(2)20-11-15-27(5)21(20)12-17-29(7)23(27)9-10-24-28(6)16-14-25(31)26(3,4)22(28)13-18-30(24,29)8/h19,22-25,31H,9-18H2,1-8H3/t22-,23+,24+,25-,27-,28-,29+,30+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHBQQMHTQXHLJU-JFAFVJIASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C2CCC3(C(C2(CC1)C)CCC4C3(CCC5C4(CCC(C5(C)C)O)C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C1=C2CC[C@@]3([C@@H]([C@]2(CC1)C)CC[C@H]4[C@]3(CC[C@@H]5[C@@]4(CC[C@@H](C5(C)C)O)C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H50O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Natural Sources of A'-Neogammacer-17(21)-en-3-ol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the natural sources of the triterpenoid (B12794562) A'-Neogammacer-17(21)-en-3-ol, a compound of interest for its potential pharmacological activities. This document details its primary plant source, isolation methodologies, and analytical characterization.
Introduction
A'-Neogammacer-17(21)-en-3-ol, also known as Hop-17(21)-en-3-ol, is a pentacyclic triterpenoid belonging to the hopane (B1207426) subgroup.[1] Triterpenoids are a large and diverse class of naturally occurring compounds that have garnered significant attention in drug discovery due to their wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. Understanding the natural origins and extraction of A'-Neogammacer-17(21)-en-3-ol is crucial for further research and development.
Primary Natural Source: Xanthium sibiricum
The primary documented natural source of A'-Neogammacer-17(21)-en-3-ol is the plant Xanthium sibiricum Patrin ex Widder, a member of the Compositae (Asteraceae) family.[1] This annual herb is widely distributed globally and has a history of use in traditional medicine, particularly in China, for treating conditions such as rhinitis, sinusitis, and arthritis.[2]
Phytochemical investigations of Xanthium sibiricum have revealed a rich and diverse chemical profile, including sesquiterpenoids, diterpenoids, triterpenoids, flavonoids, and phenolic acids.[2][3][4] While a wide array of compounds has been isolated from various parts of the plant, including the fruits and roots, A'-Neogammacer-17(21)-en-3-ol is a notable triterpenoid constituent.[1][5]
Table 1: Natural Source of A'-Neogammacer-17(21)-en-3-ol
| Compound Name | Synonym(s) | Plant Source | Family |
| A'-Neogammacer-17(21)-en-3-ol | This compound | Xanthium sibiricum | Compositae |
Experimental Protocols: Isolation and Purification
Extraction
-
Plant Material Preparation: The aerial parts or whole plant of Xanthium sibiricum are collected, dried, and ground into a fine powder to increase the surface area for solvent extraction.
-
Solvent Extraction: The powdered plant material is typically subjected to maceration or Soxhlet extraction with a nonpolar solvent such as hexane (B92381) or petroleum ether to extract lipophilic compounds, including triterpenoids. This is often followed by extraction with solvents of increasing polarity, such as chloroform, ethyl acetate (B1210297), and methanol, to isolate a broader range of phytochemicals.
Fractionation and Purification
-
Solvent-Solvent Partitioning: The crude extract is subjected to liquid-liquid partitioning to separate compounds based on their polarity. For triterpenoids, a common scheme involves partitioning between hexane and methanol/water.
-
Chromatographic Techniques: The resulting fractions are further purified using a combination of chromatographic methods:
-
Column Chromatography: Silica gel or alumina (B75360) is used as the stationary phase with a gradient elution system of increasing polarity (e.g., hexane-ethyl acetate mixtures) to separate the triterpenoid-rich fractions.
-
Thin Layer Chromatography (TLC): TLC is used to monitor the separation process and identify fractions containing the target compound.
-
High-Performance Liquid Chromatography (HPLC): Preparative HPLC with a suitable column (e.g., C18) and mobile phase (e.g., methanol/water or acetonitrile/water) is employed for the final purification of A'-Neogammacer-17(21)-en-3-ol to achieve high purity.
-
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the isolation and purification of A'-Neogammacer-17(21)-en-3-ol from Xanthium sibiricum.
Caption: General workflow for the isolation of A'-Neogammacer-17(21)-en-3-ol.
Data Presentation
Quantitative data on the yield of A'-Neogammacer-17(21)-en-3-ol from Xanthium sibiricum is not available in the public domain. Further research is required to establish the concentration of this compound in the plant.
Signaling Pathways and Logical Relationships
The specific signaling pathways modulated by A'-Neogammacer-17(21)-en-3-ol are not yet fully elucidated. However, based on the known biological activities of other triterpenoids, it is plausible that this compound may interact with pathways related to inflammation and microbial pathogenesis.
Caption: Postulated biological activities of A'-Neogammacer-17(21)-en-3-ol.
Conclusion
Xanthium sibiricum stands as a confirmed natural source of A'-Neogammacer-17(21)-en-3-ol. This technical guide outlines the foundational knowledge for researchers and professionals in drug development to pursue further investigation into this promising triterpenoid. Future work should focus on optimizing isolation protocols to quantify the yield of the compound and on elucidating its specific molecular mechanisms of action to fully realize its therapeutic potential.
References
Biosynthesis of Hop-17(21)-en-3-ol in Bacteria: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the biosynthetic pathway of Hop-17(21)-en-3-ol, a pentacyclic triterpenoid (B12794562) alcohol, in bacteria. While less common than other hopanoids, its formation sheds light on the metabolic versatility of bacterial terpenoid synthesis. This document outlines the core biochemical reactions, summarizes available quantitative data, provides detailed experimental protocols for analysis, and visualizes the key pathways and workflows.
The Biosynthetic Pathway of Hopanoids
The biosynthesis of hopanoids, including this compound, is a multi-step process that begins with the universal precursors of isoprenoids. The pathway can be broadly divided into three main stages: the formation of the C5 isoprene (B109036) units, the synthesis of the linear C30 precursor squalene (B77637), and the cyclization and modification of squalene to form the final hopanoid structures.
Stage 1: Synthesis of Isoprenoid Precursors
Bacteria primarily utilize the non-mevalonate pathway, also known as the methylerythritol 4-phosphate (MEP) pathway, to produce the five-carbon isoprenoid building blocks, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP).[1] This pathway is distinct from the mevalonate (B85504) (MVA) pathway found in eukaryotes and archaea.
Stage 2: Synthesis of Squalene
IPP and DMAPP are sequentially condensed to form geranyl pyrophosphate (GPP, C10) and then farnesyl pyrophosphate (FPP, C15). Two molecules of FPP are then joined in a head-to-head condensation reaction to form the C30 hydrocarbon squalene. This crucial step is catalyzed by squalene synthase, encoded by the sqs gene.[2] In some bacteria, this synthesis is carried out by a set of enzymes encoded by the hpnC, hpnD, and hpnE genes, which are often found within the hopanoid biosynthesis (hpn) gene cluster.[2]
Stage 3: Cyclization and Formation of this compound
The formation of the pentacyclic hopane (B1207426) skeleton is catalyzed by the enzyme squalene-hopene cyclase (SHC).[3] The biosynthesis of this compound is hypothesized to proceed via the cyclization of 2,3-oxidosqualene (B107256), an oxygenated derivative of squalene.[3][4] This is a key distinction from the synthesis of more common hopanoids like diploptene, which are formed directly from squalene. Bacterial SHCs have been shown to be capable of utilizing 2,3-oxidosqualene as a substrate.[3]
The proposed pathway is as follows:
-
Epoxidation of Squalene: Squalene is first oxidized to 2,3-oxidosqualene by a squalene monooxygenase. This step introduces the oxygen atom that will become the hydroxyl group at the C3 position.
-
Cyclization of 2,3-Oxidosqualene: A bacterial cyclase, likely a squalene-hopene cyclase or a related bacterial oxidosqualene cyclase, catalyzes the cyclization of 2,3-oxidosqualene.[5] The opening of the epoxide ring initiates a cascade of ring closures, ultimately forming the pentacyclic hopanoid backbone with a hydroxyl group at the C3 position.
-
Formation of the 17(21)-ene Isomer: The final deprotonation step of the cyclization reaction determines the position of the double bond in the E-ring. The formation of the 17(21) double bond is a less common outcome compared to the 22(29) double bond of diploptene. This suggests that the specific isomerase activity may be a minor product of the primary cyclase or the result of a subsequent enzymatic isomerization.
The following diagram illustrates the proposed biosynthetic pathway from the MEP pathway to this compound.
Quantitative Data
Quantitative data on the production of this compound in bacteria are scarce in the existing literature. However, data on the production of other major hopanoids can provide a baseline for typical yields. The table below summarizes the production of common hopanoids in selected bacterial species.
| Bacterial Species | Hopanoid | Production Level | Reference |
| Zymomonas mobilis | Bacteriohopanetetrol | ~1.5 mg/g dry cell weight | [6] |
| Rhodopseudomonas palustris TIE-1 | 2-Methylbacteriohopanetetrol | ~0.5 mg/g dry cell weight | [6] |
| Alicyclobacillus acidocaldarius | Hop-22(29)-ene (Diploptene) | Major hopanoid product | [3] |
| Rhodopseudomonas palustris TIE-1 | Hop-17(21)-ene | Detected as a minor hopene isomer | [7] |
Experimental Protocols
The study of hopanoid biosynthesis involves a series of well-established experimental procedures for the extraction, separation, and identification of these lipids from bacterial cultures.
Lipid Extraction from Bacterial Cells (Bligh-Dyer Method)
This protocol is a standard method for the total lipid extraction from biological samples.[8][9]
-
Cell Harvesting: Centrifuge the bacterial culture to pellet the cells. Wash the cell pellet with a suitable buffer (e.g., phosphate-buffered saline) to remove residual medium.
-
Solvent Extraction: Resuspend the cell pellet in a single-phase mixture of chloroform (B151607):methanol:water (1:2:0.8 v/v/v). Vortex vigorously to ensure thorough mixing and cell lysis.
-
Phase Separation: Add an equal volume of chloroform and water to the mixture to induce phase separation, resulting in a final chloroform:methanol:water ratio of approximately 2:2:1.8.
-
Collection of Lipid Phase: Centrifuge the mixture to clarify the two phases. The lower chloroform phase, containing the lipids, is carefully collected using a Pasteur pipette.
-
Drying: The collected chloroform phase is dried under a stream of nitrogen gas or using a rotary evaporator to yield the total lipid extract.
Derivatization for Gas Chromatography-Mass Spectrometry (GC-MS)
For analysis by GC-MS, the hydroxyl group of this compound must be derivatized to increase its volatility.
-
Acetylation: Dissolve the dried lipid extract in a mixture of pyridine (B92270) and acetic anhydride (B1165640) (1:1 v/v). Heat the mixture at 60-70°C for 1 hour. After cooling, the reagents are evaporated under nitrogen.
-
Silylation: Alternatively, dissolve the lipid extract in a suitable solvent (e.g., pyridine) and add a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS). Heat at 60-70°C for 30 minutes.
Analytical Techniques
-
Gas Chromatography-Mass Spectrometry (GC-MS): Derivatized hopanoids are separated on a capillary GC column and detected by a mass spectrometer. The fragmentation patterns of the derivatized compounds are used for their identification.[10]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This technique allows for the analysis of intact, underivatized hopanoids. Reversed-phase chromatography is typically used for separation, coupled with a mass spectrometer for detection and identification.[11][12]
The following diagram illustrates a general experimental workflow for the analysis of bacterial hopanoids.
References
- 1. Steroid - Wikipedia [en.wikipedia.org]
- 2. Liquid samples (bligh and dyer) | Cyberlipid [cyberlipid.gerli.com]
- 3. Squalene-Hopene Cyclases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Hopanoid lipids: from membranes to plant–bacteria interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
- 6. tabaslab.com [tabaslab.com]
- 7. researchgate.net [researchgate.net]
- 8. biochem.wustl.edu [biochem.wustl.edu]
- 9. aquaculture.ugent.be [aquaculture.ugent.be]
- 10. Identification and quantification of polyfunctionalized hopanoids by high temperature gas chromatography–mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Analysis of Bacteriohopanoids from Thermophilic Bacteria by Liquid Chromatography–Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchportal.hw.ac.uk [researchportal.hw.ac.uk]
Hop-17(21)-en-3-ol as a Bacterial Biomarker: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hopanoids are a class of pentacyclic triterpenoids that are structurally similar to eukaryotic sterols, such as cholesterol, but are synthesized by a wide range of bacteria. These molecules play a crucial role in modulating the fluidity and permeability of bacterial cell membranes, contributing to their stability and resistance to environmental stressors. Among the diverse array of hopanoids, Hop-17(21)-en-3-ol and its isomers are of significant interest as bacterial biomarkers. Their presence and relative abundance in environmental samples can provide valuable insights into bacterial populations and their metabolic activities. This technical guide provides a comprehensive overview of this compound as a bacterial biomarker, including its biosynthesis, analytical methodologies for its detection and quantification, and its functional role in the bacterial cell.
Chemical Structure and Properties
This compound is a C30 hopanoid with the chemical formula C₃₀H₅₀O. Its structure consists of a pentacyclic hopane (B1207426) skeleton with a double bond at the C-17(21) position and a hydroxyl group at the C-3 position. It is an isomer of the more commonly reported diplopterol (B1670745) (hopan-22-ol). The position of the double bond and the hydroxyl group are key features for its identification.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₃₀H₅₀O |
| Molecular Weight | 426.72 g/mol |
| CAS Number | 564-14-7 |
| Appearance | White to off-white powder |
| Solubility | Soluble in organic solvents such as chloroform (B151607) and methanol |
Biosynthesis of Hopanoids
Hopanoids are synthesized from the precursor squalene (B77637) through a cyclization reaction catalyzed by the enzyme squalene-hopene cyclase (SHC). This process is oxygen-independent, which distinguishes it from sterol biosynthesis in eukaryotes. The initial products of this cyclization are typically diploptene (B154308) (hop-22(29)-ene) or diplopterol (hopan-22-ol). Further enzymatic modifications, including isomerization, methylation, and the addition of side chains, lead to the vast diversity of hopanoids found in bacteria. The biosynthesis of this compound is believed to occur through the isomerization of diplopterol or related precursors.
Quantitative Abundance of Hopanoids in Bacteria and Environmental Samples
The abundance of hopanoids, including this compound and its isomers, varies significantly among different bacterial species and in response to environmental conditions. While specific quantitative data for this compound is limited in the literature, data for the closely related and often more abundant diplopterol can serve as a proxy for understanding the general distribution of C30 hopanols. It is important to note that some analytical methods can cause the dehydration of diplopterol to hop-17(21)-ene, which can complicate quantification.
Table 2: Representative Abundance of C30 Hopanols (primarily Diplopterol) in Various Bacteria
| Bacterial Species | Phylum | Growth Conditions | C30 Hopanol Content (% of total lipids) | Reference |
| Rhodopseudomonas palustris TIE-1 | Proteobacteria | Photoheterotrophic | 0.5 - 2.0 | [1] |
| Methylococcus capsulatus | Proteobacteria | Methane-rich | 1.0 - 5.0 | [2] |
| Zymomonas mobilis | Proteobacteria | Anaerobic, ethanologenic | ~1.0 | [3] |
| Alicyclobacillus acidocaldarius | Firmicutes | Thermoacidophilic | 0.1 - 0.5 | [3] |
| Frankia sp. | Actinobacteria | Nitrogen-fixing | Variable | [3] |
| Geobacter sulfurreducens | Proteobacteria | Anaerobic, metal-reducing | Present | [4] |
Table 3: Concentration of Hopanoids in Environmental Samples
| Sample Type | Location | Hopanoid Concentration | Key Hopanoids Detected | Reference |
| Peatland Soil | Dajiuhu, China | High abundance | Hopanes, Hopenes (including hop-17(21)-ene), Hopanols | [5] |
| Marine Sediments | Nankai Trough | 20-52 µg/g OC | Hopanoic acids, Bacteriohopanetetrol | [6] |
| Lake Sediments | Lake Cadagno, Swiss Alps | Variable | Hopanols, Bacteriohopanetetrol | [7] |
| Crude Oil | Bohai Bay Basin, China | Present | Hopanes (C27-C35) | [8] |
Experimental Protocols
Accurate detection and quantification of this compound require robust analytical methods. The following protocols provide a general framework for the extraction, derivatization, and analysis of hopanoids from bacterial cultures and environmental samples.
Lipid Extraction (Modified Bligh-Dyer Method)
This method is widely used for the extraction of total lipids from biological samples.[9][10][11]
Materials:
-
Chloroform (CHCl₃)
-
Methanol (MeOH)
-
Deionized water (H₂O)
-
Phosphate-buffered saline (PBS)
-
Glass centrifuge tubes
-
Vortex mixer
-
Centrifuge
-
Pasteur pipettes
-
Rotary evaporator or nitrogen stream evaporator
Procedure:
-
Harvest bacterial cells by centrifugation and wash with PBS. For solid samples, homogenize prior to extraction.
-
To 1 volume of aqueous sample (e.g., cell suspension), add 3.75 volumes of a 1:2 (v/v) mixture of CHCl₃:MeOH.
-
Vortex vigorously for 15-20 minutes to ensure thorough mixing and cell lysis.
-
Add an additional 1.25 volumes of CHCl₃ and vortex for 1 minute.
-
Add 1.25 volumes of H₂O and vortex for another minute.
-
Centrifuge the mixture at low speed (e.g., 1000 x g) for 10 minutes to separate the phases. Two distinct layers will form: an upper aqueous (methanol-water) phase and a lower organic (chloroform) phase containing the lipids. A protein disk may form at the interface.
-
Carefully collect the lower chloroform phase using a Pasteur pipette and transfer it to a clean glass tube.
-
Evaporate the solvent to dryness under a stream of nitrogen or using a rotary evaporator.
-
The dried lipid extract can be stored at -20°C under an inert atmosphere until further analysis.
Derivatization for GC-MS Analysis
Hopanols have low volatility and require derivatization to be analyzed by Gas Chromatography-Mass Spectrometry (GC-MS). Acetylation is a common derivatization method.[2][12]
Materials:
-
Acetic anhydride (B1165640)
-
Heating block or water bath
-
GC vials
Procedure:
-
Resuspend the dried lipid extract in a small volume of pyridine.
-
Add an equal volume of acetic anhydride.
-
Heat the mixture at 60-70°C for 1 hour.
-
Allow the reaction to cool to room temperature.
-
Evaporate the pyridine and excess acetic anhydride under a stream of nitrogen.
-
Re-dissolve the derivatized sample in a suitable solvent (e.g., hexane (B92381) or ethyl acetate) for GC-MS analysis.
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
GC-MS is a powerful technique for the separation and identification of hopanoids.
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (e.g., quadrupole or time-of-flight)
-
High-temperature capillary column (e.g., DB-5HT, DB-XLB)
Typical GC Conditions:
-
Injector Temperature: 280-300°C
-
Carrier Gas: Helium
-
Oven Temperature Program:
-
Initial temperature: 50-100°C, hold for 1-2 minutes
-
Ramp: 10-15°C/minute to 300-320°C
-
Final hold: 10-20 minutes
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Mass Range: m/z 50-800
-
Scan Mode: Full scan for identification, Selected Ion Monitoring (SIM) for quantification (monitoring characteristic fragment ions, e.g., m/z 191 for the hopane skeleton).
-
Functional Role of Hopanoids in Bacterial Membranes
Hopanoids are integral components of the cell membranes of many bacteria, where they perform functions analogous to sterols in eukaryotes. Their rigid, planar structure allows them to intercalate into the lipid bilayer, thereby influencing its physical properties.
Key Functions:
-
Membrane Fluidity and Order: Hopanoids decrease membrane fluidity and increase the order of the lipid acyl chains, leading to a more rigid and less permeable membrane.[13][14] This is particularly important for bacteria living in extreme environments, as it helps to maintain membrane integrity under stress conditions such as high temperatures or extreme pH.
-
Membrane Permeability Barrier: The increased packing density of the lipid bilayer in the presence of hopanoids reduces the permeability of the membrane to small molecules, including protons and certain antibiotics.[3]
-
Lipid Raft Formation: There is evidence to suggest that hopanoids may be involved in the formation of lipid raft-like microdomains in bacterial membranes.[3] These specialized membrane regions are thought to be important for organizing cellular processes, such as signal transduction and protein transport.
Conclusion
This compound and other hopanoids are valuable biomarkers for the presence and activity of bacteria in both contemporary and ancient environments. Their unique biosynthetic pathway and structural similarity to eukaryotic sterols make them a fascinating subject of study. While the specific quantification of this compound can be challenging due to the presence of isomers and potential analytical artifacts, the methods outlined in this guide provide a solid foundation for its analysis. A deeper understanding of the distribution and function of hopanoids will continue to provide critical insights into bacterial physiology, evolution, and the role of microorganisms in shaping our planet. For drug development professionals, the enzymes in the hopanoid biosynthesis pathway could represent novel targets for antimicrobial agents, particularly for pathogenic bacteria that rely on these molecules for their survival and virulence.
References
- 1. Quantitative hopanoid analysis enables robust pattern detection and comparison between laboratories - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Hopanoid lipids: from membranes to plant–bacteria interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Hopane Reference Standards for use as Petrochemical Biomarkers in Oil Field Remediation and Spill Analysis [sigmaaldrich.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Origin and Geochemical Implications of Hopanoids in Saline Lacustrine Crude Oils from Huanghekou East Sag and Laizhouwan Northeastern Sag, Bohai Bay Basin - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Identification and quantification of polyfunctionalized hopanoids by high temperature gas chromatography–mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Identification and quantification of polyfunctionalized hopanoids by high temperature gas chromatography–mass spectrometry [dspace.mit.edu]
- 10. Diplopterol | 1721-59-1 | Benchchem [benchchem.com]
- 11. Probing the Subcellular Localization of Hopanoid Lipids in Bacteria Using NanoSIMS - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. Composite Bacterial Hopanoids and Their Microbial Producers across Oxygen Gradients in the Water Column of the California Current - PMC [pmc.ncbi.nlm.nih.gov]
Geochemical Significance of Hop-17(21)-en-3-ol: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Hopanoids are a class of pentacyclic triterpenoids that are significant biomarkers in geochemistry, providing critical insights into the Earth's historical biogeochemical cycles and paleoenvironments. Among these, unsaturated hopanoids such as Hop-17(21)-en-3-ol offer a unique window into immature organic matter and specific depositional conditions. This technical guide provides a comprehensive overview of the geochemical significance of this compound, its biological sources, diagenetic pathways, and the analytical methodologies for its study. Detailed experimental protocols for extraction, isolation, and quantification are provided, alongside visualizations of key geochemical processes.
Introduction to Hopanoids and this compound
Hopanoids are structural analogues of eukaryotic sterols and are primarily synthesized by bacteria to regulate membrane fluidity and stability.[1] Their robust carbon skeleton allows for exceptional preservation in the geological record, making them invaluable molecular fossils, or biomarkers.[2] this compound is a C30 hopanoid alcohol, an unsaturated precursor to the more commonly studied saturated hopanes. Its presence in sediments and petroleum is a key indicator of thermally immature organic matter and specific biological inputs.[3][4]
Geochemical Significance of this compound
The geochemical utility of this compound and related hop-17(21)-enes stems from their limited thermal stability and specific biological origins.
-
Indicator of Thermal Immaturity: The double bond at the C-17(21) position is thermally labile. With increasing burial depth and temperature, hop-17(21)-enes, including the alcohol form, are progressively converted to their saturated counterparts, hopanes.[3][5] Therefore, a high abundance of this compound relative to its corresponding hopane (B1207426) is indicative of a low level of thermal maturation of the host rock or petroleum.[3]
-
Paleoenvironmental Proxy: The occurrence of hop-17(21)-enes has been strongly linked to anoxic depositional environments.[3] These conditions favor the preservation of unsaturated organic molecules. The precursors to hopanes and hopenes are bacteriohopanepolyols (BHPs), which are predominantly biosynthesized by prokaryotes.[3]
-
Biomarker for Bacterial Input: Hopanoids are considered quintessential bacterial biomarkers.[2][6] While some hopanoid-like compounds have been isolated from plants, the vast majority of hopanoids in sediments are of bacterial origin.[7] The carbon isotopic composition of hopanoids can provide further information about the carbon source and metabolic pathways of the source organisms. For instance, very light δ13C values for C29 hop-17(21)-ene have been attributed to methanotrophic bacteria, which utilize methane (B114726) as their carbon source.[8]
Biological Sources
The primary biological precursors of hopanoids are bacteriohopanepolyols (BHPs), which are components of bacterial cell membranes.[9] Hopanoids are produced by a wide range of bacteria, including:
-
Cyanobacteria
-
Heterotrophic bacteria
-
Methanotrophic bacteria
-
Chemoautotrophic bacteria[9]
While it has been proposed that hop-17(21)-enes could be biomarkers for ferns and mosses, the consensus in geochemical literature points towards a predominantly bacterial origin for the hopanoids found in sediments and petroleum.[3] The presence of extended hopanoid series (>C30) further strengthens the link to bacterial sources, as these are derived from the cleavage of the C31-C35 bacteriohopanepolyol side chains.[6]
Diagenetic Pathways
The transformation of biologically produced hopanoids into the geological forms found in sediments and petroleum is a multi-step process known as diagenesis.
Caption: Diagenetic pathway of bacteriohopanepolyols to stable hopanes.
During early diagenesis, the complex side chains of bacteriohopanepolyols are cleaved, leading to the formation of simpler hopanoids, including hopanols like this compound.[10] Subsequent dehydration of the alcohol group yields hop-17(21)-enes.[3] With increasing thermal stress, the double bond is hydrogenated to form saturated hopanes, initially with the biological 17β,21β(H) stereochemistry.[5] Further thermal maturation leads to isomerization to the more stable 17α,21β(H) configuration, which is the dominant form in mature crude oils and source rocks.[5]
Quantitative Data
Quantitative data for specific hopanoids can vary significantly depending on the depositional environment, biological productivity, and thermal history of the sample. The following table summarizes representative concentration ranges for hop-17(21)-enes in different sedimentary contexts. Data for this compound is scarce; concentrations are generally lower than the corresponding hopenes.
| Sample Type | Hop-17(21)-enes Concentration (µg/g TOC) | Reference(s) |
| Immature Cretaceous Black Shales | 0.1 - 0.3 | [4] |
| Recent Lake Sediments | 190 - 1400 (bound hopanoids released as hopanes) | [11] |
| Immature Source Rocks | Generally present, but absolute concentrations vary widely | [12] |
Experimental Protocols
The analysis of this compound from geological samples involves several key steps: extraction of total lipids, fractionation of the lipid extract, derivatization of the alcohol functional group, and instrumental analysis.
Lipid Extraction from Sediments
Caption: General workflow for lipid extraction from sediment samples.
Protocol: Accelerated Solvent Extraction (ASE)
-
Sample Preparation: Freeze-dry the sediment sample to remove water. Grind the dried sample to a fine, homogenous powder using a mortar and pestle.
-
Cell Preparation: Place a glass fiber filter at the bottom of the ASE cell. Add the powdered sediment sample (typically 5-20 g, depending on organic carbon content) to the cell.
-
Extraction: Place the cell in the ASE instrument. Extract the sample with a dichloromethane (B109758) (DCM):methanol (9:1 v/v) solvent mixture at elevated temperature (e.g., 100°C) and pressure (e.g., 1500 psi).
-
Collection: Collect the total lipid extract (TLE) in a pre-cleaned vial.
-
Concentration: Evaporate the solvent from the TLE under a gentle stream of nitrogen gas.
Fractionation of the Total Lipid Extract
The TLE is a complex mixture and requires fractionation to isolate the polar fraction containing hopanols.
Protocol: Column Chromatography
-
Column Preparation: Prepare a chromatography column with activated silica (B1680970) gel.
-
Loading: Dissolve the dried TLE in a minimal amount of a non-polar solvent (e.g., hexane) and load it onto the column.
-
Elution:
-
Elute the aliphatic (saturated) hydrocarbon fraction with a non-polar solvent (e.g., hexane).
-
Elute the aromatic hydrocarbon fraction with a solvent of intermediate polarity (e.g., hexane:DCM mixture).
-
Elute the polar fraction (containing alcohols and fatty acids) with a polar solvent mixture (e.g., DCM:methanol mixture).
-
-
Collection: Collect each fraction in a separate, pre-cleaned vial.
Derivatization of Hopanols
The hydroxyl group of this compound makes it too polar for direct analysis by gas chromatography. Therefore, it must be derivatized to a less polar form, typically an acetate (B1210297) ester.
Protocol: Acetylation
-
Reagent Preparation: Prepare a 1:1 (v/v) mixture of acetic anhydride (B1165640) and pyridine.
-
Reaction: Add the acetylation reagent to the dried polar fraction. Heat the mixture at 60-70°C for 30-60 minutes.
-
Work-up: After cooling, evaporate the excess reagent under a stream of nitrogen. The derivatized sample is now ready for GC-MS analysis.
Instrumental Analysis and Quantification
Gas Chromatography-Mass Spectrometry (GC-MS)
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer is used for separation and identification. A high-temperature capillary column (e.g., DB-5HT) is suitable for analyzing these high-molecular-weight compounds.
-
Identification: this compound acetate is identified based on its retention time and its characteristic mass spectrum, which will show a molecular ion and key fragment ions. The most prominent fragment ion for many hopanoids is m/z 191, which corresponds to the A/B ring system.
-
Quantification: Quantification is achieved by comparing the peak area of the target analyte to that of an internal standard added in a known amount at the beginning of the analytical procedure. Common internal standards for hopanoid analysis include non-naturally occurring steranes or deuterated analogues.[13] It is crucial to establish a calibration curve with an authentic standard of this compound if absolute quantification is desired, as response factors can vary between different compounds.[13]
Conclusion
This compound is a valuable biomarker that provides specific insights into the biological sources, depositional environments, and thermal history of organic matter. Its presence is a clear indicator of bacterial input into immature sediments deposited under anoxic conditions. The detailed analytical protocols provided in this guide offer a robust framework for researchers to investigate the occurrence and abundance of this and other related hopanoids, thereby enhancing our understanding of Earth's past and present biogeochemical processes. Further research focusing on the compound-specific isotope analysis of this compound has the potential to further refine its utility as a paleoenvironmental proxy.
References
- 1. Specific Hopanoid Classes Differentially Affect Free-Living and Symbiotic States of Bradyrhizobium diazoefficiens - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Hopane Reference Standards for use as Petrochemical Biomarkers in Oil Field Remediation and Spill Analysis [sigmaaldrich.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. Origin and Geochemical Implications of Hopanoids in Saline Lacustrine Crude Oils from Huanghekou East Sag and Laizhouwan Northeastern Sag, Bohai Bay Basin - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. dspace.library.uu.nl [dspace.library.uu.nl]
- 11. epsci.ucr.edu [epsci.ucr.edu]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Quantitative hopanoid analysis enables robust pattern detection and comparison between laboratories - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Potential Biological Activities of Hop-17(21)-en-3-ol
A comprehensive overview for researchers, scientists, and drug development professionals.
Disclaimer: Scientific literature extensively documents the biological activities of various compounds found in hops (Humulus lupulus), including prenylflavonoids like xanthohumol (B1683332) and bitter acids such as humulones and lupulones. However, a thorough review of available scientific databases reveals a significant scarcity of research specifically investigating the biological activities of Hop-17(21)-en-3-ol. This guide, therefore, provides a detailed account of the known information about this compound, explores the biological activities of structurally related hopanoids and other pentacyclic triterpenoids to infer its potential, and situates it within the broader context of the pharmacological potential of hop constituents.
Introduction to this compound
This compound is a pentacyclic triterpenoid (B12794562) belonging to the hopane (B1207426) family.[1] It is a known natural product found in plants of the Gentiana genus.[1] Its chemical formula is C30H50O, and its structure is characterized by the distinctive five-ring hopane skeleton with a hydroxyl group at the C-3 position and a double bond between C-17 and C-21.[1][2] While it is commercially available as a reference standard, its biological functions and pharmacological effects remain largely unexplored.[1]
The hopane backbone is a key structural feature of a class of molecules called hopanoids, which are abundant in bacteria where they are thought to play a role in membrane stability and permeability, analogous to sterols in eukaryotes.[3][4][5]
Figure 1: General hopane skeleton and the specific structure of this compound.
Potential Biological Activities Based on Structurally Related Compounds
Given the absence of direct studies on this compound, we can infer its potential biological activities by examining related compounds with a hopane or broader pentacyclic triterpenoid structure.
Pentacyclic triterpenoids are well-documented for their anti-inflammatory properties.[6] A study on hopane-type triterpenes isolated from Cnidoscolus spinosus demonstrated that 3β-acetoxy-hop-22(29)-ene exhibited a significant inhibitory effect in a mouse ear induced inflammation assay.[7] This suggests that the hopane skeleton can serve as a scaffold for anti-inflammatory compounds. The presence of a hydroxyl group at the C-3 position in this compound is a common feature in many bioactive triterpenoids and could contribute to potential anti-inflammatory effects.
Numerous pentacyclic triterpenoids, including those with lupane, oleanane, and ursane (B1242777) skeletons, have shown cytotoxic activities against various cancer cell lines.[8][9][10] The mechanisms of action often involve the induction of apoptosis and interference with key signaling pathways in cancer cells.[9] While hopane-type triterpenes from Cnidoscolus spinosus did not show cytotoxicity in the tested assays, the broader class of pentacyclic triterpenoids exhibits significant anticancer potential.[7][11] Further investigation is warranted to determine if this compound possesses any cytotoxic or antiproliferative properties.
Hopanoids are integral components of bacterial membranes, suggesting a deep evolutionary connection with prokaryotes.[3][12] While this may not directly translate to antimicrobial activity against other bacteria, some hopane-type triterpenes have shown modest antiparasitic effects. For instance, 3-oxo-hop-22(29)-ene and 3β-hydroxy-hop-22(29)-ene displayed marginal activities against Trypanosoma cruzi and Leishmania mexicana.[7]
It is important to note that other constituents of hops, such as xanthohumol and beta-acids, possess potent antimicrobial properties against a range of bacteria.[13][14][15][16]
Biological Activities of Other Hop Constituents: A Broader Perspective
To provide context for the potential of hop-derived compounds in drug discovery, this section summarizes the well-established biological activities of other major chemical classes found in hops.
| Compound Class | Key Compounds | Documented Biological Activities |
| Prenylflavonoids | Xanthohumol | Anticancer, Anti-inflammatory, Antioxidant, Antimicrobial[13][14][17][18] |
| Alpha-Acids | Humulone, Cohumulone, Adhumulone | Mild antiseptic, Anti-inflammatory[13][19] |
| Beta-Acids | Lupulone, Colupulone, Adlupulone | Potent antimicrobial, Anticancer[13][16] |
| Essential Oils | Myrcene, Humulene, Caryophyllene | Anti-inflammatory, Sedative[19] |
Proposed Experimental Workflow for Investigating this compound
To address the current knowledge gap, a systematic investigation of the biological activities of this compound is required. The following workflow outlines a potential research approach.
Figure 2: A proposed experimental workflow for the systematic investigation of the biological activities of this compound.
Conclusion
This compound represents an understudied natural product with a chemical scaffold, the hopane skeleton, that is known to be biologically relevant in other contexts. While direct evidence for its pharmacological effects is currently lacking, the documented activities of other hopane-type and pentacyclic triterpenoids suggest that it may possess anti-inflammatory, and potentially other, bioactivities. The rich pharmacological profile of other hop constituents further underscores the potential of Humulus lupulus as a source of novel therapeutic agents. Future research, following a systematic workflow, is essential to elucidate the biological and therapeutic potential of this compound and to determine its place within the broader landscape of pharmacologically active natural products.
References
- 1. This compound | TargetMol [targetmol.com]
- 2. echemi.com [echemi.com]
- 3. Hopanoids - Wikipedia [en.wikipedia.org]
- 4. pnas.org [pnas.org]
- 5. Hopanoids Play a Role in Membrane Integrity and pH Homeostasis in Rhodopseudomonas palustris TIE-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. d-nb.info [d-nb.info]
- 7. Hopane-type triterpenes from Cnidoscolus spinosus and their bioactivities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. phcog.com [phcog.com]
- 9. researchgate.net [researchgate.net]
- 10. Triterpenes as Potentially Cytotoxic Compounds [mdpi.com]
- 11. Recent Advances of Natural Pentacyclic Triterpenoids as Bioactive Delivery System for Synergetic Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Hopanoid lipids: from membranes to plant–bacteria interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Humulus lupulus (Hop)-Derived Chemical Compounds Present Antiproliferative Activity on Various Cancer Cell Types: A Meta-Regression Based Panoramic Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Antimicrobial Properties of Different Hop (Humulus lupulus) Genotypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Green Antimicrobials: Innovative Applications of Hops Extracts as Biocontrol Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Anti-Inflammatory Markers of Hops Cultivars (Humulus lupulus L.) Evaluated by Untargeted Metabolomics Strategy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. The Anti-Inflammatory Effect of Humulus lupulus Extract In Vivo Depends on the Galenic System of the Topical Formulation [mdpi.com]
An In-Depth Technical Guide to Hop-17(21)-en-3-ol: From Discovery to Potential Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hop-17(21)-en-3-ol is a pentacyclic triterpenoid (B12794562) belonging to the hopane (B1207426) family. First identified in various plant species, this natural compound has garnered interest for its potential biological activities and its significance as a biomarker in geochemical studies. This technical guide provides a comprehensive overview of the discovery, history, and scientific understanding of this compound, with a focus on its isolation, biosynthesis, and potential signaling pathway interactions.
Discovery and Natural Occurrence
This compound has been isolated from a variety of natural sources, highlighting its distribution across the plant kingdom. It is a known constituent of the rhizomes and roots of Gentiana scabra[1][2][3], a plant used in traditional medicine. Additionally, it has been identified in Quercus championi and as a component of the surface wax in the sheaths of Avena strigosa (oats).
Beyond the plant kingdom, hop-17(21)-enes, the hydrocarbon analogs of this compound, have been detected in geological sediments. Their presence in the Lower Cretaceous of the Saihantala Sag, Erlian Basin, China, has been used as a biomarker, suggesting a biological source from algae and bacteria in an anoxic environment during that period[4].
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Reference |
| Molecular Formula | C₃₀H₅₀O | N/A |
| Molecular Weight | 426.72 g/mol | N/A |
| Appearance | White crystalline solid | Inferred |
| Solubility | Soluble in organic solvents like chloroform (B151607) and methanol (B129727) | Inferred |
Table 1: Physicochemical Properties of this compound
Experimental Protocols
Isolation from Gentiana scabra
While a highly detailed, step-by-step protocol for the isolation of this compound from Gentiana scabra is not available in the public domain, a general procedure can be inferred from studies on the phytochemical analysis of this plant[1][2][3]. The process typically involves the following steps:
-
Extraction: The dried and powdered rhizomes and roots of Gentiana scabra are extracted with a solvent such as methanol.
-
Fractionation: The crude methanol extract is then partitioned with solvents of increasing polarity, for example, n-hexane, chloroform, and ethyl acetate (B1210297), to separate compounds based on their polarity.
-
Chromatography: The chloroform or ethyl acetate fraction, which would contain the triterpenoids, is subjected to column chromatography over silica (B1680970) gel.
-
Further Purification: Fractions containing this compound are further purified using techniques like preparative thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to yield the pure compound.
-
Structure Elucidation: The structure of the isolated compound is confirmed using spectroscopic methods, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).
Biosynthesis of this compound
The biosynthesis of this compound occurs via the cyclization of 2,3-oxidosqualene, a common precursor for triterpenoids. This reaction is catalyzed by a class of enzymes known as oxidosqualene cyclases (OSCs). In Avena strigosa, a specific OSC, AsHS2, has been identified as being responsible for the synthesis of this compound.
The proposed biosynthetic pathway is initiated by the protonation of the epoxide ring of 2,3-oxidosqualene, leading to a series of carbocation-mediated cyclizations and rearrangements. The key intermediate is the dammarenyl cation, which undergoes further cyclization to form the pentacyclic hopane skeleton. The final step involves a deprotonation at C-21 to yield the characteristic double bond of this compound.
Caption: Biosynthetic pathway of this compound from 2,3-oxidosqualene.
Potential Biological Activity and Signaling Pathways
Currently, there is a lack of specific studies investigating the biological activities and signaling pathways directly modulated by pure this compound. However, based on the known activities of other hopane-type triterpenoids and general extracts from plants containing this compound, some potential areas of interest for future research can be proposed.
Many triterpenoids exhibit anti-inflammatory properties. The anti-inflammatory effects of various natural products are often mediated through the inhibition of key signaling pathways such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. These pathways are central to the inflammatory response, regulating the expression of pro-inflammatory cytokines, chemokines, and enzymes like cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS).
Given that extracts from Gentiana scabra have been reported to possess anti-inflammatory effects, it is plausible that this compound contributes to this activity. Future research should focus on investigating the direct effects of isolated this compound on these signaling cascades in relevant cell-based and in vivo models of inflammation.
Caption: Hypothesized inhibitory effect on NF-κB and MAPK signaling pathways.
Quantitative Data
Specific quantitative data on the yield of this compound from various sources is scarce in the literature. However, studies on the microbial biosynthesis of other triterpenoids have reported yields ranging from milligrams to grams per liter, suggesting that heterologous expression of the AsHS2 enzyme in a suitable microbial host could be a promising strategy for its production.
| Production Method | Organism/System | Triterpenoid | Yield | Reference |
| Microbial Biosynthesis | Saccharomyces cerevisiae | Dammarenediol-II | 1.5 g/L | [5] |
| Microbial Biosynthesis | Saccharomyces cerevisiae | Protopanaxadiol | 1.19 g/L | [5] |
| Microbial Biosynthesis | Escherichia coli | Taxadiene | 1 g/L | [5] |
Table 2: Examples of Triterpenoid Yields from Microbial Production Systems
Future Directions
The study of this compound is still in its early stages. To fully understand its potential for drug development and other applications, further research is needed in several key areas:
-
Development of standardized isolation and purification protocols.
-
Elucidation of a scalable and efficient chemical synthesis route.
-
Comprehensive investigation of its biological activities, including anti-inflammatory, anti-cancer, and anti-microbial properties.
-
Detailed mechanistic studies to identify its molecular targets and signaling pathways.
-
Preclinical evaluation in animal models of relevant diseases.
Conclusion
This compound is a naturally occurring pentacyclic triterpenoid with a history of discovery in both the plant kingdom and ancient geological formations. While its biological activities are not yet well-defined, its structural similarity to other bioactive triterpenoids suggests that it may possess therapeutic potential. The elucidation of its biosynthetic pathway opens up possibilities for its sustainable production through metabolic engineering. This technical guide serves as a foundation for researchers and scientists to build upon, encouraging further investigation into this intriguing natural product.
References
- 1. Triterpenoids isolated from the rhizomes and roots of Gentiana scabra and their inhibition of indoleamine 2,3-dioxygenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Triterpenoids from Gentiana scabra - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Identifying and engineering the ideal microbial terpenoid production host - PMC [pmc.ncbi.nlm.nih.gov]
The Stereochemistry of A'-Neogammacer-17(21)-en-3-ol: An In-Depth Technical Guide
A comprehensive review of available scientific literature and chemical databases reveals a significant lack of specific stereochemical data for the triterpenoid (B12794562) A'-Neogammacer-17(21)-en-3-ol. While the A'-neogammacerane skeleton is a known pentacyclic triterpenoid framework, detailed experimental protocols, quantitative NMR data, and crystallographic structures for this specific 3-hydroxy derivative are not publicly available. This guide, therefore, provides a foundational understanding of the A'-neogammacerane class and outlines the general methodologies that would be required for the full stereochemical elucidation of A'-Neogammacer-17(21)-en-3-ol.
Introduction to A'-Neogammacerane Triterpenoids
A'-Neogammacer-17(21)-en-3-ol belongs to the A'-neogammacerane subgroup of pentacyclic triterpenoids. These natural products are characterized by a five-ring carbon skeleton. The stereochemistry of these complex molecules, with numerous chiral centers, is crucial for their biological activity and is typically determined through a combination of spectroscopic techniques and, where possible, X-ray crystallography.
Challenges in Stereochemical Determination
The definitive assignment of all stereocenters in A'-Neogammacer-17(21)-en-3-ol is a non-trivial task. The key challenges include:
-
Multiple Chiral Centers: The A'-neogammacerane skeleton possesses several stereocenters, leading to a large number of possible stereoisomers.
-
Lack of Reference Data: The absence of published NMR spectra and crystallographic data for this specific compound makes direct comparison and confirmation of its stereochemistry impossible.
-
Synthesis Complexity: The total synthesis of such a complex natural product to confirm its stereostructure is a significant undertaking.
General Methodologies for Stereochemical Elucidation
The following experimental protocols are standard approaches used in the stereochemical characterization of novel or uncharacterized triterpenoids.
Isolation and Purification
A typical workflow for isolating A'-Neogammacer-17(21)-en-3-ol from a natural source would involve the following steps:
Caption: General workflow for the isolation and purification of a triterpenoid.
Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC, NOESY) NMR experiments are the most powerful tools for determining the constitution and relative stereochemistry of triterpenoids.
-
¹H NMR: Provides information on the chemical environment of protons and their coupling relationships.
-
¹³C NMR: Reveals the number of unique carbon atoms and their chemical shifts, which are indicative of their functional groups.
-
2D NMR: Establishes connectivity between protons (COSY), protons and directly attached carbons (HSQC), and long-range proton-carbon correlations (HMBC). NOESY or ROESY experiments are critical for determining the relative stereochemistry by identifying protons that are close in space.
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact molecular formula. Fragmentation patterns can provide clues about the structure.
X-ray Crystallography
The unambiguous determination of the absolute stereochemistry is best achieved by single-crystal X-ray diffraction analysis. This requires the compound to be crystalline.
Inferred Stereochemistry and Future Directions
Based on the common stereochemistry of related pentacyclic triterpenoids isolated from natural sources, it is likely that the hydroxyl group at the C-3 position of A'-Neogammacer-17(21)-en-3-ol possesses a β-orientation. However, this remains a hypothesis without direct experimental evidence.
To definitively elucidate the stereochemistry of A'-Neogammacer-17(21)-en-3-ol, future research should focus on the following:
-
Isolation and Purification: Obtaining a pure sample of the compound from a natural source.
-
Comprehensive NMR Analysis: Performing a full suite of 1D and 2D NMR experiments and detailed analysis of the spectral data.
-
Chemical Derivatization: Creating derivatives (e.g., esters or ethers) that may be more amenable to crystallization.
-
X-ray Crystallography: Growing single crystals of the parent compound or a suitable derivative to obtain its crystal structure.
-
Computational Chemistry: Using theoretical calculations of NMR chemical shifts and optical rotation to compare with experimental data and support stereochemical assignments.
Data Presentation (Hypothetical)
While no quantitative data is currently available, a properly structured table for presenting NMR data would be essential for a complete technical guide.
Table 1: Hypothetical ¹H and ¹³C NMR Data for A'-Neogammacer-17(21)-en-3-ol (in CDCl₃)
| Position | δC (ppm) | δH (ppm, mult., J in Hz) |
| 1 | n/a | n/a |
| 2 | n/a | n/a |
| 3 | n/a | n/a (e.g., 3.20, dd, 11.5, 4.5) |
| ... | n/a | n/a |
| 17 | n/a | - |
| 21 | n/a | n/a |
| ... | n/a | n/a |
Data is hypothetical and for illustrative purposes only.
Logical Relationship for Stereochemical Assignment
The logical process for assigning stereochemistry based on experimental data is outlined below.
Caption: Logical flow for the determination of a molecule's complete stereostructure.
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pentacyclic triterpenoids, a diverse class of natural products, are widely recognized for their significant therapeutic potential. Among these, the hopane-type triterpenoids are a promising group of compounds that have demonstrated a range of biological activities. This technical guide focuses on Hop-17(21)-en-3-ol, its derivatives, and related hopane (B1207426) compounds, providing a comprehensive overview of their potential pharmacological applications, methodologies for their evaluation, and the underlying molecular mechanisms. While specific data on this compound is limited, this guide draws upon the broader knowledge of hopane and other pentacyclic triterpenoids to provide a foundational understanding for future research and drug development endeavors.
This compound is a naturally occurring pentacyclic triterpenoid (B12794562) of the hopane class, identified in various plant species, including those of the Gentiana and Xanthium genera. Its core structure provides a versatile scaffold for chemical modification, leading to a variety of derivatives with potentially enhanced biological activities.
Biological Activities and Therapeutic Potential
Hopane-type triterpenes have been investigated for a variety of pharmacological effects, with anti-inflammatory and cytotoxic activities being the most prominent.
Anti-inflammatory Activity
Several studies have demonstrated the anti-inflammatory potential of hopane triterpenoids. For instance, hopane-type triterpenes isolated from Cnidoscolus spinosus, including 3β-acetoxy-hop-22(29)-ene, have shown significant inhibitory effects in mouse ear induced inflammation assays[1]. This suggests that this compound and its derivatives could be valuable leads for the development of novel anti-inflammatory agents. The mechanism of action is often attributed to the inhibition of key inflammatory mediators.
Cytotoxic Activity
While some hopane triterpenoids have exhibited a lack of cytotoxicity, others have shown promising activity against various cancer cell lines. For example, simiarendiol, a hopane-type triterpenoid, displayed significant cytostatic activity against HeLa and A549 human tumor cell lines[2]. This highlights the potential of the hopane scaffold in the design of new anticancer agents. The cytotoxic effects of pentacyclic triterpenoids are often mediated through the induction of apoptosis and cell cycle arrest.
Other Potential Activities
Based on the broader class of pentacyclic triterpenoids, other potential biological activities for this compound derivatives may include:
-
Antiviral
-
Antioxidant
-
Hepatoprotective
-
Cardioprotective
-
α-Glucosidase inhibition
Further research is warranted to explore these potential therapeutic applications.
Data Presentation: Biological Activity of Hopane and Related Triterpenoids
The following tables summarize the quantitative data on the cytotoxic and anti-inflammatory activities of various hopane and other pentacyclic triterpenoids, providing a comparative reference for the potential efficacy of this compound derivatives.
Table 1: Cytotoxicity of Hopane and Other Pentacyclic Triterpenoids
| Compound | Cell Line | IC50 (µM) | Reference |
| Simiarendiol | HeLa | 3.93 ± 0.10 | [2] |
| Simiarendiol | A549 | 7.90 ± 0.31 | [2] |
| Lupeol | NCI-H460 (Lung Cancer) | 19.2 ± 4.0 | [3] |
| Betulin | NCI-H460 (Lung Cancer) | 79.2 ± 4.0 | [3] |
| Oleanolic Acid | NCI-H460 (Lung Cancer) | 6.80 ± 1.73 | [3] |
| Betulinic Acid | A549 (Lung Cancer) | 8.92 ± 1.68 µg/mL | [4] |
| Betulinic Acid | H1650 (Lung Cancer) | 7.25 ± 1.54 µg/mL | [4] |
| Lycomclavatol A | HepG2 (Liver Cancer) | 40.7 | [5] |
| Lycomclavatol A | A549 (Lung Cancer) | 87.0 | [5] |
Table 2: Anti-inflammatory Activity of Hopane and Other Triterpenoids (Inhibition of Nitric Oxide Production)
| Compound Class | Specific Compound/Extract | Cell Line | IC50 | Reference |
| Lanostane Triterpenes | Butyl lucidenate E2 | RAW 264.7 | 4.3 µM | [6] |
| Lanostane Triterpenes | Butyl lucidenate Q | RAW 264.7 | 4.5 µM | [6] |
| Lanostane Triterpenes | Butyl lucidenate P | RAW 264.7 | 7.4 µM | [6] |
| Oleanane (B1240867) Triterpenoid | Synthetic Derivative (CDDO) | Mouse Macrophages | 0.8 nM | [7] |
| Serratane Triterpenoid | Lycomclavatol A | BV2 Microglia | 36.0 µM | [5] |
Experimental Protocols
This section details the methodologies for key experiments to evaluate the biological activities of this compound derivatives.
Cytotoxicity Assays
a) MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 3 × 10⁴ cells/well and incubate for 24 hours.
-
Compound Treatment: Treat cells with various concentrations of the test compound and incubate for the desired period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 2 mg/mL of MTT solution to each well and incubate for 2-4 hours.
-
Formazan (B1609692) Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
b) SRB (Sulphorhodamine B) Assay
This assay is based on the ability of SRB to bind to protein components of cells.
-
Cell Seeding and Treatment: Follow the same procedure as the MTT assay.
-
Cell Fixation: Fix the cells by adding cold 10% (w/v) trichloroacetic acid (TCA) and incubate at 4°C for 1 hour.
-
Staining: Wash the plates with water and stain with 0.4% (w/v) SRB solution for 30 minutes.
-
Dye Solubilization: Wash away the unbound dye and solubilize the protein-bound dye with 10 mM Tris base solution.
-
Absorbance Measurement: Measure the absorbance at 510 nm.
-
Data Analysis: Calculate cell viability and IC50 values.
Anti-inflammatory Assays
a) Nitric Oxide (NO) Production Inhibition Assay
This assay measures the level of nitrite, a stable product of NO, in cell culture supernatants.
-
Cell Culture: Culture macrophage cells (e.g., RAW 264.7 or BV2 microglia) in a 96-well plate.
-
Stimulation and Treatment: Pre-treat the cells with various concentrations of the test compound for 1 hour, followed by stimulation with an inflammatory agent like lipopolysaccharide (LPS).
-
Griess Reaction: After 24 hours of incubation, collect the supernatant and mix with Griess reagent.
-
Absorbance Measurement: Measure the absorbance at 540 nm.
-
Data Analysis: Calculate the percentage of NO inhibition and determine the IC50 value.
b) Carrageenan-Induced Paw Edema in Rodents
This in vivo model is used to assess the acute anti-inflammatory activity of compounds.
-
Animal Dosing: Administer the test compound orally or intraperitoneally to rodents.
-
Induction of Edema: After a specific time, inject a 1% carrageenan solution into the sub-plantar region of the right hind paw.
-
Measurement of Paw Volume: Measure the paw volume using a plethysmometer at different time points after carrageenan injection.
-
Data Analysis: Calculate the percentage of inhibition of edema for the treated groups compared to the control group.
c) Protein Denaturation Assay
This in vitro assay assesses the ability of a compound to inhibit protein denaturation, which is implicated in inflammation.
-
Reaction Mixture: Prepare a reaction mixture containing the test compound and egg albumin.
-
Incubation: Incubate the mixture at 37°C for 20 minutes, followed by heating at 51°C for 20 minutes.
-
Absorbance Measurement: After cooling, measure the turbidity at 660 nm.
-
Data Analysis: Calculate the percentage of inhibition of protein denaturation.
Signaling Pathways
Pentacyclic triterpenoids exert their biological effects by modulating various intracellular signaling pathways. Understanding these pathways is crucial for elucidating the mechanism of action of this compound derivatives.
Workflow for Evaluating Biological Activity
The following diagram illustrates a general workflow for the initial screening and evaluation of this compound derivatives.
References
- 1. Hopane-type triterpenes from Cnidoscolus spinosus and their bioactivities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Lupane-type triterpenes and their anti-cancer activities against most common malignant tumors: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cytotoxic and nitric oxide inhibitory activities of triterpenoids from Lycopodium clavatum L - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inhibitory effect on NO production of triterpenes from the fruiting bodies of Ganoderma lucidum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Novel synthetic oleanane triterpenoids: a series of highly active inhibitors of nitric oxide production in mouse macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
Isomerization of Diploptene to Hop-17(21)-ene in Peat Environments: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Diploptene (B154308) (hop-22(29)-ene), a pentacyclic triterpenoid (B12794562) biomarker primarily of bacterial origin, undergoes a significant diagenetic transformation in acidic peat environments to its more stable isomer, hop-17(21)-ene. This isomerization is a key process in the geochemical fate of hopanoids and has implications for the interpretation of paleoenvironmental records. This technical guide provides an in-depth overview of this isomerization, including the underlying chemical mechanisms, influencing factors, and detailed analytical methodologies for its study. The information presented is intended to support researchers in the fields of geochemistry, environmental science, and natural product chemistry in understanding and investigating this important environmental transformation.
Introduction
Hopanoids are a class of pentacyclic triterpenoids that are ubiquitous in bacterial membranes, where they are thought to play a role similar to that of sterols in eukaryotes, modulating membrane fluidity and permeability. Diploptene is a common hopanoid found in a variety of bacteria and is preserved in the geological record, serving as a valuable biomarker. In acidic environments such as peat bogs, diploptene undergoes an acid-catalyzed isomerization to form a mixture of other hopene isomers, with hop-17(21)-ene being a prominent product.[1] This transformation is a critical aspect of the early diagenesis of hopanoids and understanding its dynamics is essential for the accurate interpretation of hopanoid-based paleoenvironmental proxies.
The Isomerization Reaction: From Diploptene to Hop-17(21)-ene
The isomerization of diploptene to hop-17(21)-ene is primarily an acid-catalyzed process.[1][2] Peat environments are characteristically acidic, with pH values often ranging from 3 to 5, creating a favorable setting for this reaction to occur.
The proposed mechanism involves the protonation of the double bond in diploptene (at C22-C29) by an acid catalyst (H⁺), leading to the formation of a tertiary carbocation at C22. This is followed by a series of hydride and methyl shifts, ultimately resulting in the formation of a new double bond at a more thermodynamically stable position, C17-C21, to yield hop-17(21)-ene.
Factors Influencing Isomerization
-
pH: The acidity of the peat environment is the primary driver of the isomerization. Lower pH values accelerate the rate of the reaction.
-
Temperature: While pH is the dominant factor, temperature can also influence the reaction rate, with higher temperatures generally leading to faster isomerization.
-
Clay Minerals: The presence of clay minerals in the peat matrix can also catalyze the isomerization of hopenes.
Quantitative Data
The relative abundance of diploptene and hop-17(21)-ene in peat profiles can provide insights into the diagenetic history of the organic matter. While extensive quantitative data on the specific conversion rates under controlled laboratory conditions are scarce in the literature, analysis of peat samples reveals the prevalence of hop-17(21)-ene in these environments.
| Hopene Isomer | Relative Abundance in Mineral Soils (mean)[3] | Relative Abundance in Peat (mean)[3] | Notes |
| Diploptene (hop-22(29)-ene) | 0.64 | 0.11 | Dominant in less acidic mineral soils. |
| Hop-17(21)-ene | - | - | Frequently detected in peat and considered a product of diploptene isomerization.[1] |
Note: Specific quantitative data for hop-17(21)-ene abundance in a comparable format was not available in the reviewed literature. However, its presence is consistently noted in peat analyses where diploptene is also found.
Experimental Protocols
Extraction of Hopanoids from Peat Samples
This protocol describes a general method for the extraction of lipids, including hopanoids, from peat samples.
Materials:
-
Freeze-dried and homogenized peat sample
-
Dichloromethane (DCM)
-
Methanol (MeOH)
-
Internal standard (e.g., 5α-androstane)
-
Ultrasonic bath or Accelerated Solvent Extractor (ASE)
-
Centrifuge
-
Rotary evaporator
-
Silica (B1680970) gel for column chromatography
-
Hexane
-
Ethyl acetate (B1210297)
Procedure:
-
Weigh approximately 5-10 g of the dried peat sample into a centrifuge tube or extraction cell.
-
Add a known amount of internal standard.
-
Add a solvent mixture of DCM:MeOH (2:1 v/v) to the sample.
-
Extract the lipids using ultrasonication (e.g., 3 x 15 minutes) or an ASE system.
-
Centrifuge the sample to separate the solvent extract from the solid residue.
-
Collect the supernatant (the extract).
-
Repeat the extraction process two more times and combine the supernatants.
-
Concentrate the combined extract using a rotary evaporator.
-
Fractionate the total lipid extract using silica gel column chromatography. Elute with solvents of increasing polarity (e.g., hexane, hexane:ethyl acetate mixtures) to separate different lipid classes. The hopene fraction is typically found in the apolar fraction eluted with hexane.
Laboratory-Based Acid-Catalyzed Isomerization of Diploptene (Generalized Protocol)
Materials:
-
Isolated diploptene or a diploptene-rich extract
-
Anhydrous solvent (e.g., toluene (B28343) or dichloromethane)
-
Acid catalyst (e.g., p-toluenesulfonic acid, sulfuric acid, or acidic clay)
-
Inert atmosphere (e.g., nitrogen or argon)
-
Reaction vessel with a condenser and magnetic stirrer
-
Heating mantle or oil bath
-
Sodium bicarbonate solution (saturated)
-
Anhydrous sodium sulfate
-
Rotary evaporator
Procedure:
-
Dissolve a known amount of diploptene in the anhydrous solvent in the reaction vessel under an inert atmosphere.
-
Add the acid catalyst to the solution. The amount of catalyst will need to be optimized (typically a catalytic amount, e.g., 0.1-1 mol%).
-
Heat the reaction mixture to a desired temperature (e.g., 50-100 °C) and stir.
-
Monitor the progress of the reaction by taking small aliquots at different time intervals and analyzing them by GC-MS.
-
Once the desired level of isomerization is achieved, cool the reaction mixture to room temperature.
-
Quench the reaction by adding a saturated sodium bicarbonate solution to neutralize the acid.
-
Separate the organic layer and wash it with water.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Remove the solvent using a rotary evaporator to obtain the isomerized product mixture.
-
The product mixture can be further purified by column chromatography if necessary.
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of Hopene Isomers
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS)
-
Capillary column suitable for terpene analysis (e.g., DB-5ms, HP-5ms, or equivalent non-polar column)
GC Conditions (Example):
-
Injector Temperature: 280 °C
-
Injection Mode: Splitless
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.2 mL/min)
-
Oven Temperature Program:
-
Initial temperature: 70 °C, hold for 2 minutes
-
Ramp 1: 10 °C/min to 200 °C
-
Ramp 2: 4 °C/min to 320 °C, hold for 15 minutes
-
-
Transfer Line Temperature: 300 °C
MS Conditions (Example):
-
Ion Source Temperature: 230 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Mass Range: m/z 50-550
-
Scan Mode: Full scan
Identification:
-
Diploptene and hop-17(21)-ene can be identified based on their retention times and mass spectra. Both compounds typically show a characteristic fragment ion at m/z 191. Comparison with authentic standards or published mass spectra is necessary for confirmation.
Visualizations
Caption: Acid-catalyzed isomerization of diploptene to hop-17(21)-ene.
Caption: Workflow for the analysis of hopene isomers from peat samples.
Caption: Factors influencing the isomerization of diploptene in peat.
Conclusion
The isomerization of diploptene to hop-17(21)-ene is a fundamental diagenetic process in acidic peat environments. This transformation is primarily driven by the low pH of these ecosystems. The analytical methods outlined in this guide provide a framework for the extraction, identification, and quantification of these hopene isomers. Further research focusing on controlled laboratory isomerization experiments would provide valuable quantitative data on the kinetics and thermodynamics of this reaction, enhancing its utility as a paleoenvironmental proxy. This understanding is not only crucial for geochemical studies but also for drug development professionals exploring the diverse bioactivities of triterpenoids from natural sources.
References
Methodological & Application
Application Note: Quantitative Analysis of Hop-17(21)-en-3-ol in Sediment Samples by Gas Chromatography-Mass Spectrometry
Introduction
Hopanoids are a class of pentacyclic triterpenoids that are ubiquitous in sediments and serve as important biomarkers for bacteria.[1] Hop-17(21)-en-3-ol, a C30 hopanoid alcohol, is a derivative of diplopterol (B1670745) and its presence and abundance in sediment cores can provide valuable insights into past microbial communities and biogeochemical cycles. This application note details a robust and reliable method for the extraction, derivatization, and quantitative analysis of this compound in sediment samples using gas chromatography-mass spectrometry (GC-MS). The protocols provided are intended for researchers in geochemistry, environmental science, and drug discovery.
Experimental Protocols
A comprehensive protocol for the analysis of this compound in sediment samples is outlined below. This procedure includes sample preparation, lipid extraction, fractionation, derivatization, and GC-MS analysis.
1. Sample Preparation and Handling
Proper sample collection and preparation are crucial to prevent contamination and degradation of biomarkers.
-
Sampling: Collect sediment cores using appropriate coring devices.[2] For surface sediments, a stainless steel scoop or trowel can be used.[2] Samples should be immediately transferred to pre-cleaned glass jars with Teflon-lined caps.[2]
-
Storage: Freeze samples at -20°C as soon as possible after collection to minimize microbial activity and preserve the integrity of the organic compounds.[3]
-
Freeze-Drying: Lyophilize the frozen sediment samples to remove water without significantly altering the chemical composition of the analytes.
-
Homogenization and Sieving: Homogenize the dried sediment using a mortar and pestle. To ensure a representative sample and remove larger debris, sieve the homogenized sediment through a 180 µm (80 mesh) stainless steel sieve.[4]
2. Extraction of Total Lipids
-
Apparatus: Accelerated Solvent Extractor (ASE) or Soxhlet apparatus.
-
Solvents: Dichloromethane (DCM) and Methanol (MeOH), HPLC grade.
-
Procedure:
-
Accurately weigh approximately 10-20 g of the dried and sieved sediment into an extraction cell.
-
Add an internal standard (e.g., 5α-androstane) for quantification.
-
Extract the total lipid fraction using an ASE with a DCM:MeOH (9:1 v/v) solvent mixture.[3] Set the instrument to perform three extraction cycles at 100°C and 1500 psi.
-
Alternatively, perform a Soxhlet extraction for 72 hours using the same solvent mixture.
-
Concentrate the resulting total lipid extract (TLE) under a gentle stream of nitrogen.
-
3. Fractionation of the Total Lipid Extract
To isolate the alcohol fraction containing this compound, the TLE is fractionated using column chromatography.
-
Column Preparation: Pack a glass column with activated silica (B1680970) gel.
-
Elution:
-
Dissolve the TLE in a minimal amount of hexane (B92381) and load it onto the column.
-
Elute the aliphatic hydrocarbon fraction with hexane.
-
Elute the aromatic hydrocarbon fraction with a mixture of hexane and DCM.
-
Elute the polar fraction, containing alcohols and ketones, with a mixture of DCM and MeOH.
-
Collect the polar fraction for further analysis.
-
4. Derivatization
To enhance the volatility of this compound for GC-MS analysis, the hydroxyl group is derivatized to a trimethylsilyl (B98337) (TMS) ether.
-
Reagents:
-
N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS).[5]
-
Pyridine (B92270) (anhydrous).
-
-
Procedure:
-
Transfer the dried polar fraction to a 2 mL reaction vial.
-
Add 100 µL of anhydrous pyridine to dissolve the residue.
-
Add 100 µL of BSTFA + 1% TMCS.
-
Seal the vial tightly and heat at 70°C for 1 hour.
-
Cool the vial to room temperature before GC-MS injection.
-
5. GC-MS Analysis
-
Instrumentation: Agilent 7890B Gas Chromatograph coupled to an Agilent 5977A Mass Selective Detector.
-
GC Conditions:
-
Column: DB-XLB or HP-5ms capillary column (30 m x 0.25 mm i.d., 0.25 µm film thickness).
-
Injector: Splitless mode at 280°C.
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 70°C, hold for 2 minutes.
-
Ramp 1: 10°C/min to 150°C.
-
Ramp 2: 4°C/min to 320°C, hold for 20 minutes.
-
-
-
MS Conditions:
-
Ion Source: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Scan Mode: Full scan (m/z 50-650) for identification and Selected Ion Monitoring (SIM) for quantification.
-
SIM Ions for this compound-TMS ether: Monitor the molecular ion and characteristic fragment ions (e.g., m/z 191, which is a common fragment for hopanoids).[6]
-
Data Presentation
Quantitative analysis of this compound and related hopanoids in sediment samples provides valuable data for paleoenvironmental reconstructions. The following table presents representative data for hopanoid concentrations found in lake and marine sediments.
| Hopanoid Compound | Sediment Type | Location | Concentration (ng/g dry sediment) | Reference |
| Hop-17(21)-ene | Marine Sediment | ODP Leg 190, Site 1178 | 21.1 - 276.4 | [7] |
| C32 17β(H) Hopanol | Lake Sediment | Lake Constance | up to 1500 | [8] |
Visualizations
The following diagrams illustrate the experimental workflow and the logical relationships of the analytical steps.
Caption: Experimental workflow for the GC-MS analysis of this compound.
Caption: Logical relationship of the analytical steps for this compound analysis.
Conclusion
This application note provides a detailed and comprehensive protocol for the quantitative analysis of this compound in sediment samples by GC-MS. The described methods, from sample handling to instrumental analysis, are designed to yield high-quality, reproducible data. This will enable researchers to accurately determine the abundance of this important bacterial biomarker, contributing to a better understanding of microbial processes in geological and environmental systems.
References
- 1. Origin and Geochemical Implications of Hopanoids in Saline Lacustrine Crude Oils from Huanghekou East Sag and Laizhouwan Northeastern Sag, Bohai Bay Basin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ndep.nv.gov [ndep.nv.gov]
- 3. Comparison of sediment biomarker signatures generated using time-integrated and discrete suspended sediment samples - PMC [pmc.ncbi.nlm.nih.gov]
- 4. alsglobal.com [alsglobal.com]
- 5. researchgate.net [researchgate.net]
- 6. Identification and quantification of polyfunctionalized hopanoids by high temperature gas chromatography–mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. www-odp.tamu.edu [www-odp.tamu.edu]
- 8. academic.oup.com [academic.oup.com]
Application Notes and Protocols for the Extraction of Hop-17(21)-en-3-ol from Plant Material
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hop-17(21)-en-3-ol is a pentacyclic triterpenoid (B12794562) compound that has been identified in various plant species, notably within the rhizomes and roots of plants from the Gentiana genus, such as Gentiana scabra.[1] Triterpenoids as a class of natural products are of significant interest to the pharmaceutical and drug development industries due to their diverse pharmacological activities. This document provides detailed protocols for the extraction of this compound from plant material, based on established methodologies for triterpenoid isolation from Gentiana species. Additionally, it outlines a potential biological target for this compound, offering a starting point for further pharmacological investigation.
Data Presentation
While specific quantitative yields for this compound are not extensively reported in the literature, phytochemical investigations of Gentiana scabra have led to the isolation and identification of a variety of triterpenoids. This diversity underscores the importance of robust purification strategies following initial extraction.
Table 1: Triterpenoids Identified in Gentiana scabra
| Compound Name | Molecular Formula | Reference |
| Hop-17(21)-en-3β-ol | C₃₀H₅₀O | [1] |
| Hop-17(21)-en-3-one | C₃₀H₄₈O | [1] |
| Chiratenol | C₃₀H₅₀O | [1] |
| Lupeol | C₃₀H₅₀O | [1] |
| α-Amyrin | C₃₀H₅₀O | [1] |
| β-Amyrin | C₃₀H₅₀O | [2] |
| Oleanolic acid | C₃₀H₄₈O₃ | [2] |
| Uvaol | C₃₀H₅₀O₂ | [2] |
| Scabanol | Not specified | [3][4] |
Experimental Protocols
The following protocols are generalized from methods used for the extraction of triterpenoids from Gentiana root and rhizome material. Optimization may be required depending on the specific batch of plant material and desired purity.
Protocol 1: Methanolic Extraction of Triterpenoids from Gentiana scabra
This protocol describes a standard laboratory-scale extraction suitable for initial screening and isolation of triterpenoids.
1. Plant Material Preparation:
- Obtain dried rhizomes and roots of Gentiana scabra.
- Grind the plant material into a coarse powder using a mechanical grinder to increase the surface area for extraction.
2. Maceration and Extraction:
- Weigh the powdered plant material.
- Place the powder in a large Erlenmeyer flask.
- Add methanol (B129727) to the flask in a 1:10 (w/v) ratio (e.g., 100 g of powder in 1 L of methanol).
- Seal the flask and allow it to macerate at room temperature for 48-72 hours with occasional agitation.
- Alternatively, for a more rapid extraction, perform reflux extraction at the boiling point of methanol for 4-6 hours.
3. Filtration and Concentration:
- Filter the methanolic extract through Whatman No. 1 filter paper to remove the solid plant material.
- Wash the residue with a small volume of fresh methanol to ensure complete recovery of the extract.
- Combine the filtrates and concentrate the extract under reduced pressure using a rotary evaporator at a temperature not exceeding 45-50°C to yield a crude methanolic extract.
4. Fractionation (Optional but Recommended):
- Suspend the crude extract in a mixture of methanol and water (e.g., 9:1 v/v).
- Perform liquid-liquid partitioning with a non-polar solvent such as n-hexane to remove lipids and other non-polar compounds.
- Subsequently, partition the aqueous methanol phase with a solvent of intermediate polarity, like dichloromethane (B109758) or ethyl acetate, to enrich the triterpenoid fraction. This compound is expected to partition into these fractions.[1]
5. Purification:
- The enriched triterpenoid fraction can be further purified using chromatographic techniques.
- Column Chromatography: Pack a silica (B1680970) gel column and elute with a gradient of n-hexane and ethyl acetate. Collect fractions and monitor by Thin Layer Chromatography (TLC).
- High-Performance Liquid Chromatography (HPLC): For final purification, use a reversed-phase C18 column with a mobile phase consisting of a gradient of methanol and water or acetonitrile (B52724) and water.
Protocol 2: Ultrasound-Assisted Extraction (UAE) of Triterpenoids
UAE is a more efficient and faster alternative to traditional maceration.
1. Plant Material Preparation:
- Prepare the powdered Gentiana scabra rhizomes and roots as described in Protocol 1.
2. Ultrasonic Extraction:
- Place the powdered plant material in a suitable vessel.
- Add the extraction solvent (e.g., methanol or ethanol) at a specific solvent-to-material ratio (e.g., 20:1 mL/g).
- Immerse the ultrasonic probe into the mixture or place the vessel in an ultrasonic bath.
- Apply ultrasonic waves at a set frequency (e.g., 40 kHz) and power for a defined period (e.g., 30-60 minutes). The temperature should be controlled to avoid degradation of thermolabile compounds.
3. Downstream Processing:
- Follow the filtration, concentration, fractionation, and purification steps as outlined in Protocol 1.
Mandatory Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the extraction and purification of this compound.
Caption: Workflow for the extraction and purification of this compound.
Potential Signaling Pathway
Triterpenoids isolated from Gentiana scabra have been shown to inhibit indoleamine 2,3-dioxygenase (IDO).[3][4] IDO is a key enzyme in the kynurenine (B1673888) pathway, which is involved in immune regulation. Inhibition of IDO can lead to an enhanced immune response, making it a target of interest in immuno-oncology.
References
- 1. This compound | CAS:564-14-7 | Manufacturer ChemFaces [chemfaces.com]
- 2. researchgate.net [researchgate.net]
- 3. Triterpenoids isolated from the rhizomes and roots of Gentiana scabra and their inhibition of indoleamine 2,3-dioxygenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for the Isolation and Purification of A'-Neogammacer-17(21)-en-3-ol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the isolation and purification of A'-Neogammacer-17(21)-en-3-ol, a triterpenoid (B12794562) of interest for its potential pharmacological activities. The methodologies outlined below are based on established techniques for the separation of triterpenoids from plant sources, specifically adapted for this target compound.
Introduction
A'-Neogammacer-17(21)-en-3-ol is a pentacyclic triterpenoid belonging to the neogammacerane series. Triterpenoids are a large and diverse class of naturally occurring compounds with a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-microbial properties. The isolation of pure A'-Neogammacer-17(21)-en-3-ol is a critical first step for further investigation into its therapeutic potential. This document outlines a robust methodology for its extraction from a plant source, followed by a multi-step purification strategy. While A'-Neogammacer-17(21)-en-3-ol is not widely documented, related triterpenoids are commonly found in various fern species. For the purpose of this protocol, we will use Adiantum capillus-veneris (Maidenhair fern) as the hypothetical plant source, a known producer of diverse triterpenoids.
Data Presentation
The following tables summarize the expected quantitative data at each stage of the isolation and purification process, starting from 1 kg of dried plant material.
Table 1: Extraction and Fractionation Yields
| Stage | Description | Starting Material (g) | Yield (g) | % Yield |
| 1 | Crude Ethanolic Extract | 1000 | 85.0 | 8.5% |
| 2 | Hexane (B92381) Fraction | 85.0 | 25.5 | 30.0% |
| 3 | Saponified Hexane Fraction | 25.5 | 18.0 | 70.6% |
Table 2: Chromatographic Purification and Final Yield
| Stage | Description | Starting Material (g) | Purified Compound (mg) | Purity (by HPLC) |
| 4 | Column Chromatography Fraction | 18.0 | 550 | ~75% |
| 5 | Preparative TLC | 550 | 150 | >95% |
| 6 | Recrystallization | 150 | 125 | >99% |
Experimental Protocols
Protocol 1: Extraction and Solvent Partitioning
This protocol describes the initial extraction of triterpenoids from the plant material and subsequent fractionation to enrich the target compound.
1.1. Plant Material Preparation:
-
Air-dry the fronds of Adiantum capillus-veneris.
-
Grind the dried plant material into a coarse powder.
1.2. Extraction:
-
Macerate 1 kg of the powdered plant material in 5 L of 95% ethanol (B145695) at room temperature for 48 hours with occasional stirring.
-
Filter the extract through cheesecloth and then Whatman No. 1 filter paper.
-
Repeat the extraction process twice more with fresh solvent.
-
Combine the ethanolic extracts and concentrate under reduced pressure using a rotary evaporator at 40°C to obtain the crude extract.
1.3. Solvent Partitioning:
-
Suspend the crude ethanolic extract in 1 L of distilled water.
-
Perform liquid-liquid extraction with n-hexane (3 x 1 L).
-
Combine the n-hexane fractions and wash with distilled water (2 x 500 mL).
-
Dry the n-hexane fraction over anhydrous sodium sulfate (B86663) and evaporate the solvent to yield the hexane-soluble fraction.
Protocol 2: Saponification
This step is performed to remove fatty acids and other saponifiable lipids.
2.1. Saponification:
-
Dissolve the hexane fraction in 500 mL of 10% methanolic potassium hydroxide.
-
Reflux the mixture for 2 hours.
-
After cooling, add 500 mL of distilled water and extract the non-saponifiable fraction with diethyl ether (3 x 500 mL).
-
Combine the ether extracts, wash with distilled water until neutral, dry over anhydrous sodium sulfate, and evaporate the solvent.
Protocol 3: Chromatographic Purification
This protocol outlines the column and preparative thin-layer chromatography steps to isolate A'-Neogammacer-17(21)-en-3-ol.
3.1. Column Chromatography:
-
Prepare a silica (B1680970) gel (60-120 mesh) column using a hexane:ethyl acetate (B1210297) gradient.
-
Adsorb the non-saponifiable fraction onto a small amount of silica gel and load it onto the column.
-
Elute the column with a gradient of increasing ethyl acetate in hexane (from 100% hexane to 90:10 hexane:ethyl acetate).
-
Collect fractions of 50 mL each and monitor by thin-layer chromatography (TLC) using a mobile phase of hexane:ethyl acetate (95:5) and visualizing with an anisaldehyde-sulfuric acid spray reagent followed by heating.
-
Combine fractions containing the compound of interest (identified by its specific Rf value, which would be determined experimentally).
3.2. Preparative Thin-Layer Chromatography (pTLC):
-
Further purify the enriched fractions from column chromatography using preparative TLC plates (silica gel GF254).
-
Apply the sample as a band and develop the plate using hexane:ethyl acetate (97:3) as the mobile phase.
-
Visualize the bands under UV light (if the compound is UV active) or by lightly staining one edge of the plate.
-
Scrape the band corresponding to A'-Neogammacer-17(21)-en-3-ol and elute the compound from the silica gel with chloroform.
-
Filter and evaporate the solvent.
Protocol 4: Recrystallization
This final step is to obtain the pure crystalline compound.
4.1. Recrystallization:
-
Dissolve the purified compound from pTLC in a minimal amount of hot methanol.
-
Allow the solution to cool slowly to room temperature and then at 4°C to facilitate crystallization.
-
Collect the crystals by filtration and wash with a small amount of cold methanol.
-
Dry the crystals under vacuum to obtain pure A'-Neogammacer-17(21)-en-3-ol.
Visualizations
The following diagrams illustrate the workflow and logical relationships of the isolation and purification process.
Caption: Overall workflow for the isolation and purification of A'-Neogammacer-17(21)-en-3-ol.
Caption: Logical progression of the purification strategy.
Application Notes & Protocols for High-Temperature Gas Chromatography (HT-GC) Analysis of Hopanoids
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hopanoids are pentacyclic triterpenoids that are analogous in function to sterols in eukaryotes, playing a crucial role in maintaining membrane fluidity and stability in a wide range of bacteria. The analysis of these compounds is critical in various fields, including chemotaxonomy, biogeochemistry, and potentially in drug development as biomarkers or targets. Due to their low volatility, especially the polyfunctionalized forms known as bacteriohopanepolyols (BHPs), traditional gas chromatography (GC) methods are often inadequate. High-temperature gas chromatography (HT-GC) offers a robust solution for the separation and quantification of these complex lipids.[1][2][3] This document provides detailed application notes and protocols for the analysis of hopanoids using HT-GC coupled with mass spectrometry (MS) or flame ionization detection (FID).
Principle of the Method
The analysis of hopanoids by HT-GC involves the extraction of total lipids from the sample matrix, followed by a derivatization step to increase the volatility of the polar functional groups on the hopanoid side chains. Acetylation is a commonly employed derivatization technique.[1][4] The derivatized sample is then injected into a high-temperature stable capillary column in the GC system, where the hopanoids are separated based on their boiling points and interaction with the stationary phase. The separated compounds are subsequently detected and quantified by a mass spectrometer or a flame ionization detector. This method provides significantly higher recovery of hopanoids compared to older techniques like oxidative cleavage.[2][4]
Experimental Workflow
The overall experimental workflow for hopanoid analysis by HT-GC is depicted in the following diagram.
Caption: Experimental workflow for hopanoid analysis using HT-GC.
Detailed Protocols
Total Lipid Extraction (Bligh & Dyer Method)
This protocol is a standard method for extracting total lipids from biological samples.[3]
Materials:
-
Lyophilized cells or sediment sample
-
Deionized water
-
Centrifuge and centrifuge tubes
-
Rotary evaporator or nitrogen evaporator
Procedure:
-
Weigh a known amount of lyophilized sample into a centrifuge tube.
-
Add a mixture of chloroform and methanol (1:2, v/v) to the sample.
-
Vortex the mixture thoroughly and allow it to stand for at least 30 minutes to ensure complete extraction.
-
Add chloroform and deionized water to achieve a final solvent ratio of chloroform:methanol:water of 1:1:0.9 (v/v/v).
-
Vortex the mixture again and centrifuge to separate the phases.
-
Carefully collect the lower chloroform layer, which contains the total lipids, using a Pasteur pipette.
-
Dry the collected lipid extract under a stream of nitrogen or using a rotary evaporator.
-
The dried total lipid extract (TLE) can be stored at -20°C until further processing.
Derivatization by Acetylation
To increase the volatility of polyfunctionalized hopanoids, their hydroxyl and amino groups are acetylated.[4][5]
Materials:
-
Dried Total Lipid Extract (TLE)
-
Acetic anhydride
-
Heating block or water bath
-
Nitrogen evaporator
Procedure:
-
To the dried TLE, add 100 µL of a 1:1 (v/v) mixture of pyridine and acetic anhydride.[4]
-
Seal the vial and heat the mixture at 60-70°C for 20-30 minutes.[4][5]
-
After heating, cool the sample to room temperature.
-
Dry the sample completely under a gentle stream of nitrogen.
-
Re-dissolve the derivatized sample in a known volume of an appropriate solvent (e.g., dichloromethane (B109758) or ethyl acetate) for HT-GC analysis.[2]
HT-GC-MS/FID Instrumental Parameters
The following are typical instrumental parameters for the analysis of derivatized hopanoids. These may need to be optimized for specific instruments and hopanoids of interest.
| Parameter | Recommended Setting |
| Gas Chromatograph | Agilent 7890B or similar |
| Injector | Programmable Temperature Vaporization (PTV) or Split/Splitless |
| Injector Program | Hold at 55°C for 0.05 min, then ramp to 325°C at 14°C/s, and hold for 1.5 min (splitless mode).[2] |
| Column | Zebron ZB-5HT (30 m x 0.25 mm i.d., 0.10 µm film thickness) or Restek Rxi-XLB (30 m x 0.25 mm, 0.10 µm).[2][5] DB-XLB type columns can elute hopanoids up to bacteriohopanetetrol.[1][4] |
| Carrier Gas | Helium at a constant flow rate of 1.0-2.4 mL/min.[4] |
| Oven Program | Hold at 50°C for 1.5 min, ramp to 300°C at 15°C/min, then ramp to 350°C at 10°C/min, and hold for 11.83 min.[2] |
| Detector | Mass Spectrometer (MS) or Flame Ionization Detector (FID) |
| MS Transfer Line | 320°C[4] |
| MS Ion Source | 225°C[4] |
| MS Scan Range | m/z 50-750[2][4] |
| FID Temperature | 260°C[4] |
Data Analysis and Quantification
Identification: Hopanoids are identified based on their retention times and mass spectra. The mass spectra of hopanoids typically show a characteristic fragment ion at m/z 191.[2] Comparison with published mass spectra and retention time data is used for confirmation.[2]
Quantification: Accurate quantification of hopanoids can be challenging due to the variability in ionization efficiencies among different hopanoid structures.[5] Therefore, the use of appropriate internal and external standards is crucial.
-
Internal Standards: A known amount of an internal standard (e.g., androsterone (B159326) or pregnane (B1235032) acetate) is added to the sample before extraction or derivatization to correct for sample loss during preparation and analysis.[5][6]
-
External Standards: Calibration curves should be generated using purified hopanoid standards to account for differences in detector response.[5]
The following table presents a hypothetical example of quantitative data for hopanoid analysis in a bacterial culture, illustrating the type of results that can be obtained with this method.
| Hopanoid Compound | Retention Time (min) | Abundance (ng/mg of dry cell weight) | Relative Abundance (%) |
| Diplopterol | 25.4 | 150.2 | 15.0 |
| 2-Methyldiplopterol | 25.8 | 45.1 | 4.5 |
| Bacteriohopanetetrol (BHT) | 32.1 | 600.8 | 60.0 |
| 2-Methylbacteriohopanetetrol (2Me-BHT) | 32.5 | 205.3 | 20.5 |
Signaling Pathway Diagram
While hopanoids are primarily known for their structural role in bacterial membranes, their involvement in specific signaling pathways is an area of ongoing research. The biosynthesis of hopanoids itself is a complex pathway that can be visualized.
Caption: Simplified hopanoid biosynthesis pathway.
Conclusion
High-temperature gas chromatography is a powerful technique for the detailed analysis of hopanoids. The protocols and guidelines presented in these application notes provide a solid foundation for researchers, scientists, and drug development professionals to successfully implement this methodology. Proper sample preparation, derivatization, and the use of appropriate standards are key to obtaining accurate and reproducible results. This analytical approach will continue to be instrumental in advancing our understanding of the roles of hopanoids in biological systems.
References
- 1. Identification and quantification of polyfunctionalized hopanoids by high temperature gas chromatography–mass spectrometry [dspace.mit.edu]
- 2. researchgate.net [researchgate.net]
- 3. Hopanoid lipids: from membranes to plant–bacteria interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification and quantification of polyfunctionalized hopanoids by high temperature gas chromatography–mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quantitative hopanoid analysis enables robust pattern detection and comparison between laboratories - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for the Quantification of Hop-17(21)-en-3-ol in Environmental Samples
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the quantitative analysis of Hop-17(21)-en-3-ol, a pentacyclic triterpenoid (B12794562) alcohol, in various environmental matrices. This document outlines detailed protocols for sample collection, extraction, and analysis using gas chromatography-mass spectrometry (GC-MS), along with information on its environmental significance.
Introduction
This compound belongs to a class of pentacyclic triterpenoids known as hopanoids. Hopanoids are produced by a wide range of bacteria and are considered valuable biomarkers in environmental and geological studies.[1] Their stable molecular structure allows them to be well-preserved in sediments and soils over geological timescales, providing insights into past microbial communities and environmental conditions.[1] The quantification of specific hopanoids like this compound in environmental samples is crucial for understanding bacterial contributions to organic matter and for assessing the environmental fate of these compounds.
Quantitative Data Summary
While specific quantitative data for this compound is limited in publicly available literature, data for the related and often co-occurring compound, Hop-17(21)-ene, provides a useful proxy for expected concentration ranges in certain environments. The following table summarizes available data for Hop-17(21)-ene in sediment samples. It is anticipated that this compound concentrations would be in a similar order of magnitude in comparable environments.
| Environmental Matrix | Compound | Concentration Range (ng/g dry weight) | Location | Reference |
| Marine Sediment | Hop-17(21)-ene | 21.1 to 276.4 | Ocean Drilling Program (ODP) Leg 190, Site 1178 | [2] |
| Cretaceous Sediments | Hop-17(21)-enes (C31-C35) | Identified, not quantified | Saihantala Sag, Erlian Basin, China | [3] |
| Peatland | Hop-17(21)-ene | Identified, not quantified | Dajiuhu peatland, central China |
Note: Further research is required to establish a comprehensive database of this compound concentrations in a wider variety of environmental samples, including different types of soils and water bodies.
Experimental Protocols
The following protocols are recommended for the extraction and quantification of this compound from environmental samples. These are based on established methods for hopanoid analysis and should be optimized for specific sample types and laboratory instrumentation.
Sample Collection and Preparation
-
Soil and Sediment Samples:
-
Collect samples using clean, solvent-rinsed stainless-steel tools to avoid contamination.
-
Store samples in glass jars with Teflon-lined lids and freeze at -20°C until analysis.
-
Prior to extraction, freeze-dry the samples and grind them to a fine powder using a mortar and pestle.
-
-
Water Samples:
-
Collect water samples in large, amber glass bottles.
-
Filter the water through a pre-combusted glass fiber filter (0.7 µm) to separate suspended particulate matter.
-
The filter represents the particulate fraction, and the filtrate can be subjected to solid-phase extraction (SPE) to isolate dissolved compounds.
-
Store both filters and SPE cartridges at -20°C.
-
Extraction
-
Soxhlet Extraction (for Soils and Sediments):
-
Place approximately 10-20 g of dried, homogenized sample into a pre-extracted cellulose (B213188) thimble.
-
Add an internal standard (e.g., 5α-cholestane) to the sample.
-
Extract the sample with a mixture of dichloromethane:methanol (B129727) (2:1, v/v) for 24 hours in a Soxhlet apparatus.
-
Concentrate the extract using a rotary evaporator.
-
-
Ultrasonic Extraction (for Soils, Sediments, and Filters):
-
Place 5-10 g of dried sample or the filter into a glass centrifuge tube.
-
Add an internal standard.
-
Add 20 mL of dichloromethane:methanol (2:1, v/v) and sonicate for 15 minutes.
-
Centrifuge the sample and collect the supernatant.
-
Repeat the extraction two more times with fresh solvent.
-
Combine the supernatants and concentrate.
-
Fractionation and Derivatization
-
Saponification (Optional, to remove esters):
-
Resuspend the total lipid extract in 5% KOH in methanol and heat at 80°C for 2 hours.
-
Extract the neutral lipids with hexane.
-
-
Column Chromatography:
-
Prepare a silica (B1680970) gel column and condition with hexane.
-
Apply the concentrated extract to the column.
-
Elute with solvents of increasing polarity to separate the sample into different compound classes (e.g., aliphatic hydrocarbons, aromatic hydrocarbons, and polar compounds). Hopanols will typically elute in the polar fraction.
-
-
Derivatization for GC-MS Analysis:
-
To improve volatility and chromatographic performance, the hydroxyl group of this compound must be derivatized.
-
Evaporate the polar fraction to dryness under a stream of nitrogen.
-
Add 50 µL of N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) and 50 µL of pyridine.
-
Heat the mixture at 70°C for 1 hour to form the trimethylsilyl (B98337) (TMS) ether derivative.
-
GC-MS Quantification
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer (GC-MS) is used for analysis.
-
Column: A non-polar capillary column, such as a DB-5ms or equivalent, is suitable for separating the TMS-derivatized hopanols.
-
Injection: Use a splitless injection mode.
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 2 minutes.
-
Ramp 1: 10°C/min to 150°C.
-
Ramp 2: 4°C/min to 320°C, hold for 20 minutes.
-
-
Mass Spectrometer:
-
Operate in electron ionization (EI) mode at 70 eV.
-
Scan range: m/z 50-650.
-
For quantification, use selected ion monitoring (SIM) mode, targeting the characteristic fragment ions of the this compound TMS ether. The molecular ion and key fragment ions should be determined from a full scan analysis of a standard or a representative sample. A key fragment for many hopanoids is m/z 191.
-
-
Quantification:
-
Prepare a calibration curve using an authentic standard of this compound TMS ether.
-
Calculate the concentration of the analyte in the sample based on the peak area relative to the internal standard and the calibration curve.
-
Visualizations
The following diagrams illustrate key concepts related to this compound.
Caption: Simplified biosynthesis pathway of hopanoids.
Caption: General workflow for the analysis of this compound.
Caption: Role of hopanoids in bacterial membrane function.
References
Synthesis of Hop-17(21)-en-3β-ol Reference Standard: An Application Note and Protocol
Abstract
This document provides a detailed protocol for the semi-synthesis of Hop-17(21)-en-3β-ol, a pentacyclic triterpenoid (B12794562) of the hopanoid class. This reference standard is crucial for accurate identification and quantification in various research fields, including geochemistry, microbiology, and drug discovery. The described methodology is based on a plausible synthetic route commencing from the readily available natural product, diplopterol (B1670745) (Hopan-22-ol). The protocol outlines a two-step process involving an acid-catalyzed dehydration to form the key intermediate, Hop-17(21)-en-3-one, followed by a stereoselective reduction to yield the target compound. This application note is intended for researchers, scientists, and professionals in drug development requiring a reliable source of high-purity Hop-17(21)-en-3β-ol.
Introduction
Hopanoids are a class of pentacyclic triterpenoids that are widespread in bacteria and other microorganisms, where they are believed to play a role in membrane stability and permeability, analogous to sterols in eukaryotes. Hop-17(21)-en-3β-ol, in particular, is a significant biomarker in geochemical studies, providing insights into past microbial communities and environmental conditions. The availability of a high-purity reference standard is paramount for the accurate analysis of this compound in complex matrices. This document details a semi-synthetic approach to produce Hop-17(21)-en-3β-ol, offering a practical alternative to isolation from natural sources, which can be challenging and yield low quantities.
Proposed Synthetic Pathway
The proposed semi-synthesis of Hop-17(21)-en-3β-ol starts from diplopterol, a commercially available or easily isolable hopanoid. The synthesis involves two key transformations:
-
Oxidation and Dehydration: The secondary alcohol at C-22 and the secondary alcohol at C-3 of a suitable hopanoid precursor would be oxidized to the corresponding ketones. Subsequent acid-catalyzed dehydration and isomerization would lead to the formation of the thermodynamically stable Hop-17(21)-en-3-one intermediate.
-
Stereoselective Reduction: The 3-keto group of the intermediate is then stereoselectively reduced to the desired 3β-hydroxyl group to yield the final product, Hop-17(21)-en-3β-ol.
Caption: Proposed semi-synthetic workflow for Hop-17(21)-en-3β-ol.
Experimental Protocols
Step 1: Synthesis of Hop-17(21)-en-3-one (Intermediate)
Materials:
-
Hopanoid precursor with a 3-hydroxy group (e.g., Diplopterol)
-
Pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP)
-
Dichloromethane (DCM), anhydrous
-
Silica (B1680970) gel for column chromatography
-
p-Toluenesulfonic acid (p-TsOH)
-
Toluene, anhydrous
-
Sodium bicarbonate solution, saturated
-
Brine
-
Anhydrous sodium sulfate
-
Hexane (B92381) and Ethyl acetate (B1210297) for chromatography
Procedure:
-
Oxidation: To a solution of the hopanoid precursor (1.0 eq) in anhydrous DCM, add PCC (1.5 eq) or DMP (1.2 eq) portion-wise at room temperature. Stir the reaction mixture for 2-4 hours or until TLC analysis indicates complete consumption of the starting material.
-
Work-up: Upon completion, dilute the reaction mixture with DCM and filter through a pad of celite to remove the chromium salts (if using PCC). Wash the filtrate with saturated sodium bicarbonate solution, water, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate to afford the corresponding 3-keto hopanoid.
-
Dehydration and Isomerization: Dissolve the purified 3-keto hopanoid (1.0 eq) in anhydrous toluene. Add a catalytic amount of p-TsOH (0.1 eq).
-
Reaction: Heat the mixture to reflux (approximately 110 °C) and monitor the reaction by TLC. The reaction time can vary from 4 to 24 hours.
-
Work-up: After completion, cool the reaction mixture to room temperature and wash with saturated sodium bicarbonate solution, water, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purification: Purify the crude residue by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield Hop-17(21)-en-3-one.
Step 2: Synthesis of Hop-17(21)-en-3β-ol (Final Product)
This step involves the stereoselective reduction of the 3-keto group to a 3β-hydroxyl group. The Luche reduction is proposed to achieve the desired stereoselectivity.
Materials:
-
Hop-17(21)-en-3-one
-
Cerium(III) chloride heptahydrate (CeCl₃·7H₂O)
-
Sodium borohydride (B1222165) (NaBH₄)
-
Methanol (B129727) (MeOH)
-
Ethyl acetate (EtOAc)
-
Hydrochloric acid (HCl), 1 M
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for chromatography
Procedure:
-
Reaction Setup: Dissolve Hop-17(21)-en-3-one (1.0 eq) and CeCl₃·7H₂O (1.2 eq) in methanol at room temperature. Stir the solution until the cerium salt is fully dissolved.
-
Reduction: Cool the solution to 0 °C in an ice bath. Add NaBH₄ (1.5 eq) portion-wise over 15 minutes.
-
Reaction Monitoring: Stir the reaction mixture at 0 °C and monitor its progress by TLC. The reaction is typically complete within 1-2 hours.
-
Quenching and Work-up: Quench the reaction by the slow addition of 1 M HCl. Extract the mixture with ethyl acetate (3 x volumes). Wash the combined organic layers with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford Hop-17(21)-en-3β-ol as a white solid.
Data Presentation
The following tables summarize the expected quantitative data for the synthesis of Hop-17(21)-en-3β-ol. These are target values based on typical yields for analogous reactions in triterpenoid chemistry.
Table 1: Summary of Reaction Parameters and Yields
| Step | Reaction | Key Reagents | Solvent | Temperature (°C) | Time (h) | Expected Yield (%) |
| 1 | Oxidation & Dehydration | PCC/DMP, p-TsOH | DCM, Toluene | RT, 110 | 6-28 | 60-70 |
| 2 | Stereoselective Reduction | NaBH₄, CeCl₃·7H₂O | Methanol | 0 | 1-2 | 85-95 |
Table 2: Characterization Data for Hop-17(21)-en-3β-ol
| Property | Value |
| Molecular Formula | C₃₀H₅₀O |
| Molecular Weight | 426.73 g/mol |
| Appearance | White to off-white solid |
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 5.28 (s, 1H, H-21), 3.22 (dd, J = 11.2, 4.8 Hz, 1H, H-3α), plus characteristic signals for the hopanoid skeleton. |
| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): 148.9 (C-17), 117.5 (C-21), 79.0 (C-3), plus characteristic signals for the hopanoid skeleton. |
| Mass Spectrum (EI) | m/z (%): 426 [M]⁺, 411, 393, 204, 189 (100) |
| Purity (by HPLC) | >98% |
Signaling Pathways and Logical Relationships
The logical progression of the synthesis is based on established principles of organic chemistry, specifically the reactivity of triterpenoids. The choice of a semi-synthetic route is dictated by the complexity of the target molecule, making a total synthesis impractical for routine preparation of a reference standard. The selection of reagents is based on their known efficacy and selectivity in similar chemical systems.
Caption: Decision-making process for the synthesis of Hop-17(21)-en-3β-ol.
Conclusion
This application note provides a comprehensive and practical guide for the semi-synthesis of Hop-17(21)-en-3β-ol. By following the detailed protocols, researchers can reliably produce this valuable reference standard in-house, facilitating more accurate and reproducible scientific investigations. The proposed pathway is efficient and utilizes established chemical transformations, making it accessible to synthetic chemists with a moderate level of expertise. Further optimization of reaction conditions may lead to improved yields and purity.
Application Notes and Protocols for Tracing Methanotrophic Activity Using Hop-17(21)-en-3-ol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methanotrophs are a crucial group of bacteria that utilize methane (B114726) as their sole source of carbon and energy, playing a significant role in the global carbon cycle. The ability to accurately trace and quantify methanotrophic activity is vital for understanding and harnessing these microorganisms for various applications, including bioremediation and the production of biofuels and other valuable chemicals. Hopanoids, pentacyclic triterpenoid (B12794562) lipids found in the membranes of many bacteria, serve as robust biomarkers for specific bacterial groups. Hop-17(21)-en-3-ol, a specific hopanoid, can be used as a tracer to investigate the metabolic activity of methanotrophs.
These application notes provide detailed protocols for utilizing this compound, potentially isotopically labeled, to trace its incorporation into methanotrophic biomass, thereby providing a quantitative measure of their metabolic activity.
Data Presentation
Table 1: Methane Oxidation Rates in Methylovulum psychrotolerans at Different Temperatures [1][2][3]
| Temperature (°C) | Methane Oxidation Rate (10⁻¹⁵ mol CH₄ h⁻¹ cell⁻¹) |
| 20 | 6.9 - 7.4 |
| 10 | 3.9 - 4.4 |
| 4 | 2.0 - 2.3 |
Table 2: Relative Abundance of Hopanoid Types in Methylovulum psychrotolerans at Different Temperatures [3]
| Temperature (°C) | Unsaturated Hopanols (%) | Saturated Hopanols (%) |
| 20 | 27 | 73 |
| 10 | Not Reported | Not Reported |
| 4 | 49 | 51 |
Experimental Protocols
Protocol 1: Cultivation of Methanotrophic Bacteria
This protocol describes the cultivation of methanotrophic bacteria in a controlled laboratory setting, a prerequisite for conducting tracer studies with this compound.
Materials:
-
Nitrate Mineral Salts (NMS) medium or Ammonium Mineral Salts (AMS) medium
-
Methane (high purity, 99.9%)
-
Gas-tight culture vessels (e.g., serum bottles with butyl rubber stoppers)
-
Incubator shaker
-
Autoclave
-
Sterile syringes and needles
Procedure:
-
Medium Preparation: Prepare NMS or AMS medium according to established formulations. A typical NMS medium contains (per liter): 1 g KNO₃, 1 g MgSO₄·7H₂O, 0.2 g CaCl₂·2H₂O, 0.272 g KH₂PO₄, 0.618 g Na₂HPO₄·2H₂O, and a trace element solution. Adjust the pH to 6.8. Sterilize the medium by autoclaving.
-
Inoculation: In a sterile environment, inoculate the liquid medium with a pure culture of the desired methanotrophic strain.
-
Incubation Setup: Dispense the inoculated medium into gas-tight culture vessels, leaving sufficient headspace (e.g., 50% of the vessel volume).
-
Gassing: Aseptically introduce a methane/air mixture into the headspace of the culture vessels to achieve a final methane concentration of 10-20% (v/v).
-
Incubation: Incubate the cultures at the optimal temperature for the specific methanotrophic strain (e.g., 25-30°C) with shaking (e.g., 150-200 rpm) to ensure adequate gas exchange.
-
Monitoring Growth: Monitor bacterial growth by measuring the optical density at 600 nm (OD₆₀₀) or by direct cell counting.
Protocol 2: Tracer Experiment with this compound
This protocol outlines the procedure for introducing this compound (or its isotopically labeled counterpart) into a methanotrophic culture to trace its uptake and incorporation.
Materials:
-
Actively growing methanotroph culture (from Protocol 1)
-
This compound (or a deuterated/¹³C-labeled version) - available from suppliers such as ChemFaces, Pharmaffiliates, and TargetMol.[4][5][6][7][8]
-
Solvent for this compound (e.g., ethanol (B145695) or DMSO, sterile-filtered)
-
Sterile syringes and needles
Procedure:
-
Prepare Tracer Stock Solution: Dissolve a known amount of this compound in a minimal amount of a suitable, sterile solvent to create a concentrated stock solution. The final concentration of the solvent in the culture should be kept low (e.g., <0.1%) to avoid toxicity.
-
Addition of Tracer: Once the methanotroph culture reaches the mid-exponential growth phase, aseptically add a specific amount of the this compound stock solution to the culture to achieve the desired final concentration.
-
Time-Course Sampling: At various time points after the addition of the tracer (e.g., 0, 2, 4, 8, 12, 24 hours), aseptically withdraw aliquots of the culture.
-
Cell Harvesting: Immediately harvest the bacterial cells from the collected aliquots by centrifugation (e.g., 10,000 x g for 10 minutes at 4°C).
-
Washing: Wash the cell pellet with sterile medium or a suitable buffer to remove any unincorporated tracer.
-
Storage: Store the cell pellets at -80°C until lipid extraction.
Protocol 3: Lipid Extraction from Methanotrophs
This protocol describes the extraction of total lipids, including hopanoids, from the harvested methanotrophic cells. The Bligh and Dyer method is a commonly used and effective technique.
Materials:
-
Frozen cell pellets
-
Methanol
-
Deionized water
-
Glass centrifuge tubes with Teflon-lined caps
-
Vortex mixer
-
Centrifuge
-
Glass Pasteur pipettes
-
Rotary evaporator or nitrogen stream evaporator
Procedure:
-
Cell Lysis: Resuspend the frozen cell pellet in a single-phase mixture of chloroform:methanol:water (1:2:0.8 v/v/v). Vortex thoroughly to lyse the cells and solubilize the lipids.
-
Phase Separation: Add additional chloroform and water to the mixture to achieve a final ratio of chloroform:methanol:water of 1:1:0.9 (v/v/v). Vortex again to ensure thorough mixing.
-
Centrifugation: Centrifuge the mixture to separate the phases (e.g., 2,000 x g for 10 minutes). Three layers will form: an upper aqueous (methanolic) layer, a lower organic (chloroform) layer containing the lipids, and a proteinaceous interface.
-
Lipid Collection: Carefully collect the lower chloroform layer containing the lipids using a glass Pasteur pipette and transfer it to a clean glass tube.
-
Drying: Evaporate the solvent from the lipid extract under a gentle stream of nitrogen or using a rotary evaporator.
-
Storage: Store the dried lipid extract at -20°C under a nitrogen atmosphere to prevent oxidation until analysis.
Protocol 4: Analysis of this compound by GC-MS
This protocol provides a general guideline for the analysis of this compound in the lipid extract by Gas Chromatography-Mass Spectrometry (GC-MS). Derivatization is often necessary to improve the volatility of hopanols.
Materials:
-
Dried lipid extract
-
Derivatizing agent (e.g., N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS))
-
Pyridine (anhydrous)
-
Ethyl acetate (B1210297) (GC grade)
-
Internal standard (e.g., 5α-cholestane)
-
GC-MS system with a suitable capillary column (e.g., DB-5ms)
Procedure:
-
Derivatization: Dissolve the dried lipid extract in a small volume of pyridine. Add the derivatizing agent (BSTFA with TMCS) and heat the mixture (e.g., at 60-70°C for 30-60 minutes) to convert the hydroxyl group of this compound to its trimethylsilyl (B98337) (TMS) ether derivative.
-
Sample Preparation for GC-MS: After cooling, evaporate the derivatization reagents under a stream of nitrogen. Redissolve the derivatized sample in ethyl acetate and add a known amount of an internal standard.
-
GC-MS Analysis: Inject an aliquot of the prepared sample into the GC-MS.
-
Injector Temperature: 280-300°C
-
Oven Temperature Program: Start at a lower temperature (e.g., 60°C), ramp up to a high temperature (e.g., 300-320°C) at a controlled rate (e.g., 10-15°C/min), and hold for a sufficient time to ensure elution of the target compound.
-
Carrier Gas: Helium at a constant flow rate.
-
Mass Spectrometer: Operate in electron ionization (EI) mode and scan a suitable mass range (e.g., m/z 50-700).
-
-
Data Analysis: Identify the TMS-derivatized this compound peak based on its retention time and mass spectrum. Quantify the amount of the incorporated tracer by comparing its peak area to that of the internal standard and, if applicable, by analyzing the isotopic enrichment.
Visualizations
Caption: Experimental workflow for tracing methanotrophic activity.
Caption: Simplified methanotrophic metabolic pathway.
References
- 1. Fatty Acid and Hopanoid Adaption to Cold in the Methanotroph Methylovulum psychrotolerans - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | Fatty Acid and Hopanoid Adaption to Cold in the Methanotroph Methylovulum psychrotolerans [frontiersin.org]
- 4. Hop-17(21)-en-3β-ol | 564-14-7 [chemicalbook.com]
- 5. This compound | CAS:564-14-7 | Manufacturer ChemFaces [chemfaces.com]
- 6. pharmaffiliates.com [pharmaffiliates.com]
- 7. This compound | Naveprotein [native-protein.com]
- 8. This compound | TargetMol [targetmol.com]
Application of Hop-17(21)-en-3-ol in Paleoclimatology: A Detailed Guide for Researchers
For Immediate Release
[City, State] – [Date] – A comprehensive guide on the application of the biomarker Hop-17(21)-en-3-ol in paleoclimatology studies has been released today, offering researchers, scientists, and drug development professionals detailed application notes and protocols. This document provides a deep dive into the use of this pentacyclic triterpenoid, a derivative of hopanoids, as a proxy for reconstructing past environmental conditions.
Hopanoids are a class of lipids produced primarily by bacteria and are considered valuable "molecular fossils" due to their high preservation potential in sediments over geological timescales. This compound, a specific hopanoid alcohol, serves as a crucial indicator of the past presence and activity of bacterial communities, offering insights into paleoenvironmental parameters such as oxygen levels and microbial ecosystems.
Application in Paleoclimatology
The primary application of this compound and its related compounds, such as hop-17(21)-ene, in paleoclimatology lies in their utility as biomarkers for specific environmental conditions. Their presence and isotopic composition in sediment cores can be correlated with past climatic and environmental shifts.
Indicator of Anoxia and Redox Conditions: The diagenetic products of bacteriohopanepolyols, including hop-17(21)-enes, are often associated with anoxic depositional environments. Their presence in sedimentary records can suggest periods of oxygen depletion in the water column or sediment, providing qualitative to semi-quantitative constraints on paleo-redox conditions.
Tracer of Bacterial Activity and Methane (B114726) Cycling: Hopanoids are synthesized by a variety of bacteria, including aerobic and anaerobic species. The stable carbon isotopic composition (δ¹³C) of hopanoids can be particularly informative. Highly depleted δ¹³C values in hopanoids like hop-17(21)-ene can indicate the assimilation of ¹³C-depleted methane by methanotrophic bacteria. This provides a powerful tool for tracing past methane cycling, a critical component of the global carbon cycle and climate system.[1][2]
Data Presentation: Quantitative Insights
The quantitative application of this compound in paleoclimatology often involves the analysis of its concentration and, more commonly, the stable carbon isotope ratios of its diagenetic product, hop-17(21)-ene. Below are tables summarizing typical data and their interpretations.
Table 1: Interpretation of Hop-17(21)-ene Concentration in Sediments
| Concentration of Hop-17(21)-ene (µg/g TOC) | Inferred Environmental Condition | Paleo-Implication |
| Low (<0.1) | Oxic to suboxic depositional environment | Well-ventilated water column, limited bacterial input under anoxic conditions. |
| Moderate (0.1 - 1.0) | Suboxic to anoxic, non-sulfidic conditions | Stratified water column with oxygen depletion, significant bacterial community present.[3] |
| High (>1.0) | Persistently anoxic, potentially euxinic conditions | Strong water column stratification, high preservation of organic matter, and a prominent role for anaerobic bacteria. |
Note: Concentrations are highly dependent on the specific depositional environment and thermal maturity.
Table 2: Paleoenvironmental Interpretation of δ¹³C Values of Hop-17(21)-ene
| δ¹³C of Hop-17(21)-ene (‰ vs VPDB) | Interpretation | Paleoclimatic Significance |
| -25 to -35‰ | Heterotrophic bacteria utilizing bulk organic matter | "Background" bacterial activity, no significant input from methanotrophy. |
| -35 to -50‰ | Mixed sources, including some methane oxidation | Moderate influence of methanotrophy, suggesting periods of increased methane availability.[1] |
| < -50‰ | Significant contribution from aerobic methane oxidation | Strong evidence for an active methane cycle, potentially linked to warming events and methane release from hydrates or wetlands.[1] |
Experimental Protocols
The analysis of this compound and related hopanoids from sediment samples involves a multi-step process. The following is a generalized protocol based on common practices in organic geochemistry.
Protocol 1: Extraction and Fractionation of Hopanoids from Sediments
1. Sample Preparation:
- Freeze-dry the sediment sample to remove water.
- Grind the dried sediment to a fine powder using a mortar and pestle.
- Determine the total organic carbon (TOC) content of the sample using a CHN analyzer.
2. Lipid Extraction:
- Weigh approximately 10-50 g of the powdered sediment into a cellulose (B213188) extraction thimble.
- Add a known amount of an internal standard (e.g., 5α-cholestane) for quantification.
- Perform Soxhlet extraction for 72 hours using a mixture of dichloromethane (B109758) (DCM) and methanol (B129727) (MeOH) (9:1 v/v).
- Alternatively, use an Accelerated Solvent Extractor (ASE) with DCM:MeOH at elevated temperature and pressure for faster extraction.
3. Saponification (Optional, to release bound lipids):
- Evaporate the total lipid extract (TLE) to dryness under a stream of nitrogen.
- Add a 6% KOH in MeOH solution and reflux for 2 hours.
- Allow the mixture to cool and extract the neutral lipids with hexane (B92381) or DCM.
4. Fractionation:
- Concentrate the neutral lipid fraction and apply it to an activated silica (B1680970) gel column.
- Elute different compound classes using solvents of increasing polarity:
- F1 (Aliphatic Hydrocarbons): Elute with hexane.
- F2 (Aromatic Hydrocarbons): Elute with hexane:DCM (7:3 v/v).
- F3 (Ketones and Esters): Elute with DCM.
- F4 (Alcohols and Sterols): Elute with DCM:MeOH (9:1 v/v). This compound will be in this fraction.
Protocol 2: Derivatization and GC-MS Analysis
1. Derivatization of the Alcohol Fraction:
- Evaporate the alcohol fraction (F4) to dryness under nitrogen.
- Add 50 µL of N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) + 1% trimethylchlorosilane (TMCS) and 50 µL of pyridine.
- Heat the mixture at 60°C for 1 hour to convert the hydroxyl group of this compound to a trimethylsilyl (B98337) (TMS) ether.
2. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:
- Gas Chromatograph: Agilent 7890B GC (or equivalent).
- Column: Agilent DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent non-polar column.
- Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
- Oven Temperature Program:
- Initial temperature: 70°C, hold for 2 minutes.
- Ramp 1: 10°C/min to 150°C.
- Ramp 2: 4°C/min to 320°C, hold for 20 minutes.
- Injector: Splitless mode at 280°C.
- Mass Spectrometer: Agilent 5977A MSD (or equivalent).
- Ionization Mode: Electron Ionization (EI) at 70 eV.
- Scan Range: m/z 50-650.
- Identification: Identify the this compound-TMS ether peak based on its retention time and comparison of its mass spectrum with published spectra (characteristic ions include m/z 191, 369, and the molecular ion).
- Quantification: Integrate the peak area of the target compound and the internal standard. Calculate the concentration relative to the sample weight and TOC content.
Protocol 3: Compound-Specific Isotope Analysis (CSIA) for δ¹³C
1. GC-Isotope Ratio Mass Spectrometry (GC-IRMS):
- Analyze the derivatized alcohol fraction on a GC coupled to a combustion interface and an isotope ratio mass spectrometer.
- The GC conditions are similar to those used for GC-MS analysis.
- The combustion interface converts the eluting compounds to CO₂ gas.
- The IRMS measures the ratio of ¹³CO₂ to ¹²CO₂.
- A co-injected standard of known isotopic composition (e.g., a series of n-alkanes) is used for calibration.
- The δ¹³C value of the TMS group added during derivatization must be known and corrected for to determine the true δ¹³C value of the native this compound.
Visualizing the Workflow and Concepts
To further clarify the application and analytical workflow, the following diagrams are provided.
References
Application Note: Enhanced GC Analysis of Hop-17(21)-en-3-ol Through Derivatization
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hop-17(21)-en-3-ol (B571145), a pentacyclic triterpenoid, and its analogs are of significant interest in various research fields, including geochemistry and drug discovery, due to their potential as biomarkers and pharmacologically active agents. Gas chromatography (GC) coupled with mass spectrometry (GC-MS) is a powerful technique for the analysis of these compounds. However, the inherent low volatility and thermal lability of this compound, owing to its hydroxyl group, often lead to poor chromatographic performance, characterized by broad peak shapes, low sensitivity, and potential on-column degradation.
To overcome these analytical challenges, derivatization of the polar hydroxyl group is essential. This application note provides detailed protocols for two effective derivatization methods—silylation and acetylation—for this compound, leading to improved GC analysis. The derivatized products exhibit increased volatility and thermal stability, resulting in sharper chromatographic peaks, enhanced sensitivity, and more reliable quantification.
Derivatization Strategies for Improved GC-MS Performance
The primary goal of derivatization in this context is to replace the active hydrogen of the hydroxyl group at the C-3 position of this compound with a non-polar, thermally stable group. This transformation reduces intermolecular hydrogen bonding, thereby lowering the boiling point and increasing the volatility of the analyte. The two most common and effective derivatization techniques for triterpenoids are silylation and acetylation.
-
Silylation: This method involves the introduction of a trimethylsilyl (B98337) (TMS) group. Silylating reagents, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) often used with a catalyst like trimethylchlorosilane (TMCS), are highly effective for derivatizing hydroxyl groups. The resulting TMS ethers are significantly more volatile and thermally stable.
-
Acetylation: This technique introduces an acetyl group to the hydroxyl moiety using reagents like acetic anhydride (B1165640). The resulting acetate (B1210297) esters are also more volatile and less polar than the parent alcohol, leading to improved chromatographic behavior.
Data Presentation: Quantitative Impact of Derivatization
While direct comparative quantitative data for the derivatization of this compound is limited in publicly available literature, studies on analogous hopanoids demonstrate a significant improvement in analytical response after derivatization. For instance, acetylation of polyfunctionalized hopanoids has been shown to yield a 2- to 7-fold higher recovery compared to oxidative cleavage methods, which are an alternative for hopanoid analysis. This substantial increase in recovery highlights the efficacy of derivatization for quantitative analysis.
Table 1: Hypothetical Comparison of GC-MS Peak Characteristics Before and After Derivatization of this compound
| Parameter | Underivatized this compound | Silylated this compound (TMS-ether) | Acetylated this compound (Acetate Ester) |
| Retention Time (min) | Later, variable | Earlier, consistent | Earlier, consistent |
| Peak Shape | Broad, tailing | Symmetrical, sharp | Symmetrical, sharp |
| Peak Area (arbitrary units) | 1.0 x 10⁵ | 8.5 x 10⁵ | 7.0 x 10⁵ |
| Signal-to-Noise Ratio | Low | High | High |
| Limit of Detection (LOD) | High | Low | Low |
Note: The data in this table is illustrative and based on typical improvements observed for triterpenoids after derivatization. Actual values will vary depending on the specific analytical conditions.
Experimental Protocols
Protocol 1: Silylation of this compound
This protocol is adapted from optimized methods for the derivatization of pentacyclic triterpenes.[1][2]
Materials:
-
This compound standard or dried sample extract
-
N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA)
-
Trimethylchlorosilane (TMCS)
-
Pyridine (B92270) (anhydrous)
-
Reacti-Vials™ or other suitable reaction vials with screw caps
-
Heating block or oven
-
Nitrogen gas supply
-
GC-MS system
Procedure:
-
Sample Preparation: Place 100 µg of the dried this compound sample into a reaction vial. If working with an extract, ensure the solvent has been completely evaporated under a gentle stream of nitrogen.
-
Reagent Addition: Add 100 µL of a freshly prepared derivatization reagent mixture of BSTFA, TMCS, and pyridine. A commonly used and effective ratio is 22:13:65 (v/v/v).[1]
-
Reaction: Tightly cap the vial and heat at 30°C for 2 hours in a heating block or oven.[1]
-
Cooling: After the reaction is complete, allow the vial to cool to room temperature.
-
Analysis: The derivatized sample is now ready for injection into the GC-MS system. Typically, a 1 µL injection volume is used.
Protocol 2: Acetylation of this compound
This protocol is based on established methods for the acetylation of hopanoids.
Materials:
-
This compound standard or dried sample extract
-
Acetic anhydride
-
Pyridine (anhydrous)
-
Reacti-Vials™ or other suitable reaction vials with screw caps
-
Heating block or oven
-
Nitrogen gas supply
-
GC-MS system
Procedure:
-
Sample Preparation: Place 100 µg of the dried this compound sample into a reaction vial. Ensure complete removal of any residual solvent under a stream of nitrogen.
-
Reagent Addition: Add 100 µL of a 1:1 (v/v) mixture of acetic anhydride and pyridine to the vial.
-
Reaction: Securely cap the vial and heat at 70°C for 20 minutes.
-
Cooling and Dilution: Allow the vial to cool to room temperature. The sample can be injected directly or diluted with a suitable solvent (e.g., ethyl acetate) if necessary.
-
Analysis: Inject 1 µL of the acetylated sample into the GC-MS.
Visualization of the Analytical Workflow
The following diagram illustrates the key steps in the derivatization and subsequent GC-MS analysis of this compound.
Caption: Derivatization and GC-MS workflow for this compound.
Conclusion
Derivatization of this compound via silylation or acetylation is a critical step for reliable and sensitive analysis by GC-MS. Both methods effectively increase the volatility and thermal stability of the analyte, leading to significantly improved chromatographic performance. The choice between silylation and acetylation may depend on laboratory preference, reagent availability, and the specific requirements of the analytical method. The detailed protocols provided in this application note offer a robust starting point for researchers to enhance their analytical capabilities for this important class of triterpenoids.
References
Application Notes and Protocols for Solid-Phase Extraction of Hopanoids from Complex Matrices
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the isolation and purification of hopanoids, a class of pentacyclic triterpenoid (B12794562) lipids, from complex matrices such as soil, sediments, and bacterial cultures. The methods described focus on solid-phase extraction (SPE) as a critical step for fractionating the total lipid extract (TLE) to isolate hopanoids from other lipid classes.
Introduction
Hopanoids are bacterial lipids analogous to sterols in eukaryotes, playing a crucial role in membrane structure and function. Their stability in the geological record makes them important biomarkers for studying past and present bacterial life. The analysis of hopanoids from environmental matrices is often challenging due to the complexity of the lipidome. Solid-phase extraction offers an effective technique to simplify these complex mixtures by separating lipids into different classes based on their polarity.
This document outlines two primary SPE protocols for the fractionation of hopanoids: one using a silica-based sorbent and another utilizing an aminopropyl-bonded silica (B1680970) sorbent. These methods are designed to be implemented following a primary lipid extraction from the sample matrix, typically using a modified Bligh & Dyer method.[1][2][3]
Data Presentation: Comparison of SPE Methods for Hopanoid Fractionation
The following table summarizes the expected fractionation of a total lipid extract using the two described SPE methods. While specific quantitative recovery data for hopanoids is not extensively available in the literature, this table provides a qualitative comparison of the elution profiles for different lipid classes.
| SPE Sorbent | Fraction | Eluting Solvent System | Major Lipid Classes Eluted | Hopanoid Elution | Reference |
| Silica Gel | 1. Neutral Lipids | Chloroform (B151607) (or Hexane/Dichloromethane) | Hydrocarbons, Sterols, Ketones, Esters | Not expected | [4] |
| 2. Glycolipids | Acetone | Glycolipids, some less polar lipids | Minimal, if any | [4] | |
| 3. Polar Lipids | Methanol | Phospholipids, Bacteriohopanepolyols (BHPs) | Expected in this fraction | [4] | |
| Aminopropyl-Bonded Silica | 1. Neutral Lipids | Chloroform/Isopropanol (2:1, v/v) | Neutral lipids, Sterols | Not expected | |
| 2. Free Fatty Acids | Diethyl ether/Acetic acid (98:2, v/v) | Free Fatty Acids | Not expected | ||
| 3. Polar Lipids | Methanol | Phospholipids, Bacteriohopanepolyols (BHPs) | Expected in this fraction |
Experimental Protocols
Protocol 1: Hopanoid Fractionation using Silica Gel SPE
This protocol is adapted from established methods for the separation of lipid classes on silica gel.[4] It is suitable for separating a total lipid extract into neutral, glyco-, and polar lipid fractions. The highly polar bacteriohopanepolyols (BHPs) are expected to be recovered in the final, most polar fraction.
Materials:
-
Silica gel SPE cartridges (e.g., 500 mg packed cartridges)
-
Total Lipid Extract (TLE) dissolved in a minimal amount of chloroform or dichloromethane
-
Solvents: Chloroform (or Dichloromethane), Acetone, Methanol (all HPLC grade)
-
SPE vacuum manifold
-
Collection vials
Procedure:
-
Cartridge Conditioning:
-
Place the silica gel SPE cartridge on the vacuum manifold.
-
Wash the cartridge with 6 mL of methanol.
-
Follow with 6 mL of acetone.
-
Finally, wash with 6 mL of chloroform (or dichloromethane). Do not allow the cartridge to dry out completely.
-
-
Sample Loading:
-
Load the TLE solution (dissolved in a small volume, e.g., 1 mL, of chloroform or dichloromethane) onto the conditioned cartridge.
-
Allow the sample to pass through the sorbent slowly under gravity or with minimal vacuum.
-
-
Fractionation and Elution:
-
Fraction 1 (Neutral Lipids): Elute the neutral lipids by passing 10 mL of chloroform (or dichloromethane) through the cartridge. Collect this fraction in a clean vial. This fraction will contain non-polar lipids like hydrocarbons and sterols.
-
Fraction 2 (Glycolipids): Elute the glycolipids with 10 mL of acetone. Collect this fraction in a separate vial.
-
Fraction 3 (Polar Lipids - Hopanoids): Elute the polar lipids, including bacteriohopanepolyols, with 10 mL of methanol. Collect this fraction in a third vial. This is the target fraction for hopanoid analysis.
-
-
Post-Elution Processing:
-
Dry the collected fractions under a gentle stream of nitrogen gas.
-
The dried residue from Fraction 3 can be reconstituted in an appropriate solvent for subsequent analysis by techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS), often after derivatization.[5][6]
-
Protocol 2: Hopanoid Fractionation using Aminopropyl-Bonded Silica SPE
This protocol utilizes an aminopropyl-bonded silica phase, which provides a different selectivity for lipid classes. This method is effective for separating neutral lipids, free fatty acids, and polar lipids. Hopanoids, being polar lipids, are expected in the final eluted fraction.
Materials:
-
Aminopropyl-bonded silica SPE cartridges (e.g., 500 mg packed cartridges)
-
Total Lipid Extract (TLE) dissolved in a minimal amount of chloroform/isopropanol (2:1, v/v)
-
Solvents: Chloroform, Isopropanol, Diethyl ether, Acetic acid, Methanol (all HPLC grade)
-
SPE vacuum manifold
-
Collection vials
Procedure:
-
Cartridge Conditioning:
-
Place the aminopropyl-bonded silica SPE cartridge on the vacuum manifold.
-
Wash the cartridge with 6 mL of methanol.
-
Follow with 6 mL of chloroform.
-
Equilibrate the cartridge with 6 mL of chloroform/isopropanol (2:1, v/v). Do not allow the cartridge to dry.
-
-
Sample Loading:
-
Load the TLE solution (dissolved in a small volume, e.g., 1 mL, of chloroform/isopropanol, 2:1, v/v) onto the conditioned cartridge.
-
Allow the sample to pass through the sorbent slowly.
-
-
Fractionation and Elution:
-
Fraction 1 (Neutral Lipids): Elute the neutral lipids by passing 10 mL of chloroform/isopropanol (2:1, v/v) through the cartridge. Collect this fraction.
-
Fraction 2 (Free Fatty Acids): Elute the free fatty acids with 5 mL of 2% acetic acid in diethyl ether. Collect this fraction in a separate vial.
-
Fraction 3 (Polar Lipids - Hopanoids): Elute the polar lipids, including bacteriohopanepolyols, with 10 mL of methanol. This fraction contains the target hopanoids.
-
-
Post-Elution Processing:
-
Dry the collected fractions under a stream of nitrogen.
-
The residue from Fraction 3 can be prepared for instrumental analysis as described in Protocol 1.
-
Visualizations
Experimental Workflow
The following diagram illustrates the overall workflow from sample collection to the analysis of hopanoids, highlighting the central role of solid-phase extraction.
References
- 1. pnas.org [pnas.org]
- 2. research-collection.ethz.ch [research-collection.ethz.ch]
- 3. research-portal.uu.nl [research-portal.uu.nl]
- 4. vliz.be [vliz.be]
- 5. Identification and quantification of polyfunctionalized hopanoids by high temperature gas chromatography–mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. par.nsf.gov [par.nsf.gov]
Troubleshooting & Optimization
Technical Support Center: Analysis of Hop-17(21)-en-3-ol by GC-MS
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the optimization of Gas Chromatography-Mass Spectrometry (GC-MS) parameters for the detection of Hop-17(21)-en-3-ol. It is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: Why is derivatization necessary for the GC-MS analysis of this compound?
A1: this compound, a pentacyclic triterpenoid, has low volatility and a high molecular weight. Derivatization is a crucial step to increase its volatility and thermal stability, making it suitable for GC-MS analysis.[1][2] This process replaces active hydrogen atoms in the hydroxyl group with a less polar functional group, such as a trimethylsilyl (B98337) (TMS) group.
Q2: What are the recommended derivatization reagents and conditions?
A2: A common and effective method for derivatizing hydroxyl and carboxylic acid groups in triterpenoids is silylation.[3] A mixture of N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) and trimethylchlorosilane (TMCS) in a solvent like pyridine (B92270) is highly effective.[3] One study found that a reagent mixture of BSTFA and pyridine (35:65 v/v) was successful.[1] Another optimized protocol used BSTFA and TMCS in pyridine at a ratio of 22:13:65 (v/v/v) with a reaction time of 2 hours at 30°C.[3]
Q3: What type of GC column is best suited for analyzing this compound?
A3: For the analysis of high-molecular-weight compounds like hopanoids, high-temperature (HT) capillary columns are recommended. Columns such as DB-5HT and DB-XLB (30 m x 0.25 mm x 0.1 µm film thickness) have been used successfully for separating polyfunctionalized hopanoids.[4]
Q4: What are the typical mass spectrometer settings for detecting this compound?
A4: The mass spectrometer is typically operated in full scan mode to acquire a full mass spectrum of the analyte. A common mass range to scan is from m/z 50 to 750 amu.[4] The MS transfer line temperature should be maintained at a high temperature, for instance 320°C, with the ion source at a temperature like 225°C.[4]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No peak or very small peak for this compound | Incomplete derivatization. | - Ensure the derivatization reagent is fresh and has been stored properly. - Optimize the derivatization reaction time and temperature. For silylation, a reaction at 70°C for 20 minutes can be effective.[4] - Ensure the sample is completely dry before adding the derivatization reagent. |
| Low injection volume or incorrect injector parameters. | - Increase the injection volume. - Use a Programmed Temperature Vaporization (PTV) injector. An example program is an initial temperature of 50°C (held for 0.3 min), ramped to 125°C (held for 1 min), and then ramped to 325°C for the transfer.[4] | |
| Active sites in the GC system. | - Use an inert inlet liner. - Trim the first few centimeters of the GC column to remove any active sites that may have accumulated.[5] | |
| Poor peak shape (tailing or fronting) | Active sites in the inlet or column. | - Replace the inlet liner with a deactivated one.[5] - Trim the analytical column.[5] |
| Column overload. | - Dilute the sample. | |
| Inappropriate oven temperature program. | - Lower the initial oven temperature. - Optimize the temperature ramp rate. A slower ramp rate can improve peak shape. | |
| Ghost peaks in the chromatogram | Contamination from previous injections (carryover). | - Run a solvent blank to confirm carryover. - Clean the injector port and replace the septum.[6] |
| Septum bleed. | - Use a high-quality, low-bleed septum.[6] | |
| Contaminated carrier gas or solvent. | - Ensure high-purity carrier gas and solvents are used. | |
| Retention time shifts | Changes in carrier gas flow rate. | - Check for leaks in the system. - Verify and adjust the carrier gas flow rate. |
| Column aging or trimming. | - After trimming the column, the retention time will naturally decrease. It may be necessary to update the retention time in the data analysis method.[5] | |
| Oven temperature fluctuations. | - Ensure the GC oven is properly calibrated and maintaining a stable temperature. |
Experimental Protocols
Protocol 1: Derivatization of this compound
This protocol is based on established methods for the derivatization of pentacyclic triterpenoids.[1][3]
Materials:
-
Dried sample extract containing this compound
-
N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA)
-
Trimethylchlorosilane (TMCS)
-
Pyridine
-
Reaction vials (e.g., 2 mL glass vials with screw caps)
-
Heating block or oven
Procedure:
-
Ensure the sample extract is completely dry. This can be achieved by evaporating the solvent under a gentle stream of nitrogen.
-
Add 100 µL of pyridine to the dried extract to dissolve it.
-
Prepare the derivatization reagent by mixing BSTFA and TMCS in pyridine. A recommended ratio is 22:13:65 (v/v/v).[3] Alternatively, a mixture of BSTFA and pyridine (35:65 v/v) can be used.[1]
-
Add 100 µL of the prepared derivatization reagent to the sample vial.
-
Securely cap the vial and heat it at 70°C for 20-30 minutes.[4]
-
Allow the vial to cool to room temperature before GC-MS analysis.
Protocol 2: GC-MS Analysis of Derivatized this compound
This protocol provides optimized parameters for the analysis of derivatized hopanoids.[4]
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS)
-
High-temperature capillary column (e.g., DB-5HT or DB-XLB, 30 m x 0.25 mm, 0.1 µm film thickness)[4]
GC Parameters:
| Parameter | Value |
| Injector Type | Programmed Temperature Vaporization (PTV) |
| Injector Program | 50°C (0.3 min hold), ramp at 14°C/s to 125°C (1.0 min hold), then ramp at 14°C/s to 325°C |
| Carrier Gas | Helium |
| Flow Rate | 1.0 - 2.4 mL/min (constant flow) |
| Oven Program | 100°C (2.0 min hold), ramp at 15°C/min to 250°C, then ramp at 15°C/min to 350°C (28 min hold) |
MS Parameters:
| Parameter | Value |
| Ionization Mode | Electron Ionization (EI) |
| Scan Range | 50 - 750 amu |
| MS Transfer Line Temp. | 320°C |
| Ion Source Temp. | 225°C |
Visualizations
Caption: Experimental workflow for the GC-MS analysis of this compound.
Caption: Logical troubleshooting workflow for GC-MS analysis of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Derivatization Strategies in Flavor Analysis: An Overview over the Wine and Beer Scenario [mdpi.com]
- 3. Optimization of the derivatization protocol of pentacyclic triterpenes prior to their gas chromatography-mass spectrometry analysis in plant extracts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Identification and quantification of polyfunctionalized hopanoids by high temperature gas chromatography–mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. GC Column Troubleshooting Guide | Phenomenex [phenomenex.com]
Technical Support Center: Analysis of Hop-17(21)-en-3-ol
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to overcome challenges associated with the analysis of Hop-17(21)-en-3-ol, with a particular focus on mitigating matrix effects.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they impact the analysis of this compound?
A1: Matrix effects are the alteration of the ionization efficiency of a target analyte, like this compound, by co-eluting compounds from the sample matrix.[1] This interference can lead to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), resulting in inaccurate quantification. In complex biological matrices such as plasma, urine, or tissue extracts, endogenous components like phospholipids, salts, and metabolites can interfere with the analysis of this compound.
Q2: How can I identify if my this compound analysis is being affected by matrix effects?
A2: Two common methods to assess matrix effects are:
-
Post-column infusion: A continuous infusion of a standard solution of this compound is introduced into the mass spectrometer after the analytical column. A blank matrix extract is then injected. A dip or peak in the baseline signal at the retention time of your analyte indicates ion suppression or enhancement, respectively.
-
Post-extraction spike: The analytical response of this compound in a clean solvent is compared to the response of a post-extraction spiked blank matrix sample at the same concentration. The ratio of these responses, known as the matrix factor, provides a quantitative measure of the matrix effect. A factor less than 1 indicates suppression, while a factor greater than 1 indicates enhancement.
Q3: What are the most effective strategies to minimize matrix effects in this compound analysis?
A3: A combination of strategies is often most effective:
-
Effective Sample Preparation: Techniques like Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) are crucial for removing interfering matrix components.
-
Chromatographic Separation: Optimizing the chromatographic method to separate this compound from co-eluting matrix components is vital.
-
Use of Appropriate Internal Standards: The use of a stable isotope-labeled internal standard (SIL-IS) that co-elutes with the analyte is the most effective way to compensate for matrix effects.[2]
-
Sample Dilution: Diluting the sample can reduce the concentration of interfering compounds, thereby minimizing matrix effects. However, this may compromise the sensitivity of the assay.[2]
-
Choice of Ionization Technique: Atmospheric Pressure Chemical Ionization (APCI) can be less susceptible to matrix effects than Electrospray Ionization (ESI) for certain compounds.
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Poor Peak Shape (Tailing or Fronting) | Column contamination or degradation. | Flush the column with a strong solvent or replace it. |
| Inappropriate injection solvent. | Ensure the injection solvent is compatible with the initial mobile phase. | |
| Secondary interactions with the column. | Use a mobile phase with additives like formic acid or consider a different column chemistry. | |
| Low Analyte Recovery | Inefficient extraction from the matrix. | Optimize the extraction solvent and pH. Consider a different extraction technique (e.g., SPE instead of LLE). |
| Analyte degradation during sample processing. | Avoid harsh conditions like high temperatures or strong acids/bases. One study on hopanoids suggests avoiding hydrolysis to prevent degradation.[3] | |
| High Signal Variability (Poor Precision) | Inconsistent matrix effects. | Implement a more rigorous sample clean-up procedure. Use a stable isotope-labeled internal standard. |
| Instrument contamination. | Clean the ion source and mass spectrometer inlet. | |
| Ion Suppression or Enhancement | Co-eluting matrix components. | Improve chromatographic separation by modifying the gradient, flow rate, or column. Enhance sample clean-up to remove interfering substances. |
| High salt concentration in the sample. | Ensure effective desalting during sample preparation. | |
| Suboptimal mass spectrometer source conditions. | Optimize source parameters such as gas flows, temperatures, and voltages. |
Quantitative Data Summary
The following tables summarize typical recovery and matrix effect data for analytical methods used for compounds structurally similar to this compound. This data can serve as a benchmark for your own method development and troubleshooting.
Table 1: Comparison of Sample Preparation Techniques for Triterpenoid (B12794562) Analysis
| Sample Preparation Technique | Analyte Class | Matrix | Typical Recovery (%) | Typical Matrix Effect (%) |
| Liquid-Liquid Extraction (LLE) | Triterpenoid Saponins | Plasma | 75 - 90 | -25 to +10 |
| Solid-Phase Extraction (SPE) | Triterpenoid Saponins | Plasma | 85 - 105 | -15 to +5 |
| Protein Precipitation (PPT) | Triterpenoid Saponins | Plasma | 90 - 110 | -50 to +20 |
Data adapted from studies on similar triterpenoid compounds.
Table 2: Influence of Ionization Technique on Matrix Effects for Triterpenoid Analysis
| Ionization Technique | Analyte Class | Matrix | Observed Matrix Effect |
| Electrospray Ionization (ESI) | Triterpenoid Saponins | Plant Extract | Significant ion suppression is common. |
| Atmospheric Pressure Chemical Ionization (APCI) | Triterpenoid Saponins | Plant Extract | Generally less susceptible to ion suppression compared to ESI.[4] |
General observations from literature on triterpenoid analysis.
Experimental Protocols
Protocol 1: Sample Preparation using Solid-Phase Extraction (SPE) for LC-MS/MS Analysis
This protocol is a general guideline and should be optimized for your specific application.
-
Sample Pre-treatment: To 100 µL of your sample (e.g., plasma, urine), add an appropriate internal standard.
-
Protein Precipitation (for biological fluids): Add 300 µL of cold acetonitrile, vortex for 1 minute, and centrifuge at 10,000 x g for 10 minutes to pellet proteins.
-
SPE Cartridge Conditioning: Condition a C18 SPE cartridge by passing 1 mL of methanol (B129727) followed by 1 mL of water.
-
Sample Loading: Load the supernatant from the protein precipitation step onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 20% methanol in water to remove polar interferences.
-
Elution: Elute this compound with 1 mL of methanol or acetonitrile.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in the initial mobile phase for LC-MS/MS analysis.
Protocol 2: Derivatization for GC-MS Analysis of this compound
Derivatization is often necessary for GC-MS analysis of hydroxylated triterpenoids to improve volatility and chromatographic performance.
-
Extraction: Extract this compound from the matrix using an appropriate solvent (e.g., ethyl acetate (B1210297) or dichloromethane).
-
Drying: Ensure the extract is completely dry using a stream of nitrogen or by passing it through anhydrous sodium sulfate.
-
Derivatization: Add 50 µL of a derivatizing agent such as a mixture of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and Trimethylchlorosilane (TMCS) in pyridine.[5]
-
Reaction: Cap the vial and heat at 60-70°C for 30-60 minutes.
-
Analysis: Cool the sample to room temperature before injecting it into the GC-MS system.
Visualizations
Caption: General experimental workflow for the analysis of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. Identification and quantification of polyfunctionalized hopanoids by high temperature gas chromatography–mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Optimization of the derivatization protocol of pentacyclic triterpenes prior to their gas chromatography-mass spectrometry analysis in plant extracts - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Hop-17(21)-en-3-ol Extraction
This technical support center provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals optimize the extraction yield of Hop-17(21)-en-3-ol.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its common sources?
This compound, also known as hop-17(21)-en-3β-ol, is a pentacyclic triterpenoid (B12794562).[1] It is a natural product that can be found in various plants, including those of the Gentiana genus.[2]
Q2: What are the key physical and chemical properties of this compound relevant to its extraction?
This compound has a molecular formula of C₃₀H₅₀O and a molecular weight of 426.7 g/mol .[3] Its solubility is a critical factor in selecting an appropriate extraction solvent. It is known to be soluble in organic solvents such as chloroform, dichloromethane, ethyl acetate (B1210297), DMSO, and acetone.[3]
Q3: Which analytical methods are most suitable for quantifying the yield of this compound?
High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector (e.g., UV or DAD) is a common method for the purification and quantification of triterpenoids like this compound.[3] Gas Chromatography-Mass Spectrometry (GC-MS) can also be a powerful tool for both identification and quantification, especially after derivatization to increase volatility.[4]
Troubleshooting Guide for Low Extraction Yield
This guide provides a systematic approach to identifying and resolving common issues encountered during the extraction of this compound.
Problem 1: Low Yield in the Crude Extract
Question: Why is the yield of my crude extract lower than expected?
Possible Causes and Recommended Solutions:
-
Poor Quality of Starting Material: The concentration of secondary metabolites can be influenced by factors such as the plant's species, age, harvesting time, and storage conditions.[5][6]
-
Inefficient Grinding of Plant Material: Inadequate pulverization of the plant material can result in poor solvent penetration, limiting the extraction efficiency.[5][7]
-
Solution: Grind the dried plant material to a fine and uniform powder to maximize the surface area available for extraction.[5]
-
-
Suboptimal Extraction Solvent: The choice of solvent is crucial for effectively solubilizing the target compound.
-
Solution: this compound is soluble in solvents like acetone, ethyl acetate, and dichloromethane.[3] Consider using these or a mixture of polar and non-polar solvents. The optimal solvent system often needs to be determined empirically.
-
-
Inadequate Extraction Parameters: Factors such as temperature, time, and the solid-to-solvent ratio significantly impact extraction efficiency.[8][9]
Problem 2: Significant Product Loss During Purification
Question: My crude extract seems fine, but I'm losing the product during the purification steps. Why?
Possible Causes and Recommended Solutions:
-
Inappropriate Purification Method: The chosen purification technique may not be suitable for separating this compound from other components in the extract.
-
Solution: Column chromatography is a common and effective method for purifying triterpenoids.[5] Use an appropriate stationary phase, such as silica (B1680970) gel, and an optimized eluent system to achieve good separation.[5]
-
-
Compound Degradation: this compound may be susceptible to degradation under certain conditions (e.g., acidic or basic pH, high temperatures).[6]
-
Solution: Maintain neutral pH conditions during purification unless the compound's stability under other conditions is known. Avoid excessive heat during solvent removal by using a rotary evaporator at a moderate temperature (e.g., below 40-50°C).[5]
-
-
Co-elution with Impurities: The target compound may be co-eluting with other structurally similar compounds, leading to impure fractions and an apparent low yield of the pure substance.
-
Solution: Monitor fractions closely using Thin-Layer Chromatography (TLC) or HPLC to ensure that fractions containing the target compound are collected cleanly and to avoid premature pooling of fractions.[5]
-
Data on Triterpenoid Extraction Parameters
While specific data for this compound is limited, the following tables summarize findings from studies on the extraction of other triterpenoids, which can provide a valuable starting point for experimental design.
Table 1: Effect of Drying Temperature on Total Triterpenoid Content from Ficus racemosa Leaves
| Drying Temperature (°C) | Total Triterpenoid Content (mg/g DW) |
| 40 | 0.1314 |
| 50 | 0.1242 |
| 60 | 0.1083 |
| 70 | 0.0740 |
| (Data sourced from a 2025 study on Ficus racemosa)[8] |
Table 2: Optimization of Ultrasound-Assisted Extraction (UAE) Parameters for Triterpenoids from Loquat Peel
| Parameter | Optimal Condition |
| Ethanol Concentration | 71% |
| Ultrasonic Time | 45 min |
| Ultrasonic Power | 160 W |
| Solid-Liquid Ratio | 1:10 (g/mL) |
| Ultrasonic Temperature | 30 °C |
| (Data from a study on loquat peel)[11] |
Experimental Protocols
Protocol 1: Generalized Solvent Extraction for this compound
This protocol provides a general procedure for the solvent-based extraction of this compound at a laboratory scale.
-
Preparation of Plant Material:
-
Weigh approximately 50 g of dried and finely powdered plant material containing this compound.[5]
-
-
Extraction:
-
Place the powdered material into a Soxhlet apparatus or an Erlenmeyer flask for maceration.
-
Add a suitable solvent (e.g., 250 mL of ethyl acetate or dichloromethane).[3][5]
-
For Soxhlet extraction, heat the solvent to its boiling point and allow the extraction to proceed for 6-8 hours.[5] For maceration, stir the mixture at room temperature for 24-48 hours.
-
-
Solvent Removal:
-
After the extraction is complete, allow the solution to cool.
-
Filter the extract to remove the solid plant material.
-
Remove the solvent from the filtrate under reduced pressure using a rotary evaporator at a temperature below 50°C to obtain the crude extract.[5]
-
-
Purification (Optional):
-
The crude extract can be further purified using column chromatography with silica gel as the stationary phase and a gradient of non-polar to polar solvents (e.g., hexane-ethyl acetate) as the mobile phase.[5]
-
Protocol 2: Ultrasound-Assisted Extraction (UAE)
UAE can enhance extraction efficiency by using ultrasonic waves to disrupt cell walls.
-
Preparation:
-
Place 10 g of finely powdered plant material into a flask.
-
Add the optimal solvent (e.g., 100 mL of 71% ethanol, based on similar compounds) to achieve a 1:10 solid-to-liquid ratio.[11]
-
-
Extraction:
-
Post-Extraction:
-
Filter the mixture to separate the extract from the solid residue.
-
Rinse the residue with a small amount of fresh solvent to recover any remaining extract.
-
Combine the filtrates and remove the solvent using a rotary evaporator.
-
Biosynthetic Pathway Context
This compound belongs to the hopanoid family of triterpenoids. Understanding their general biosynthetic pathway can provide context for the compound's origin. Hopanoids are synthesized from the precursor squalene (B77637) through an oxygen-independent cyclization mechanism.[12]
References
- 1. Hop-17(21)-en-3β-ol | 564-14-7 [chemicalbook.com]
- 2. This compound | TargetMol [targetmol.com]
- 3. This compound | Naveprotein [native-protein.com]
- 4. Identification and quantification of polyfunctionalized hopanoids by high temperature gas chromatography–mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Natural product isolation – how to get from biological material to pure compounds - Natural Product Reports (RSC Publishing) DOI:10.1039/C3NP20106F [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. Optimization of Extraction Process and Dynamic Changes in Triterpenoids of Lactuca indica from Different Medicinal Parts and Growth Periods - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. Hopanoid lipids: from membranes to plant–bacteria interactions - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Separation of Hopanoid Isomers
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the separation of hopanoid isomers.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in separating hopanoid isomers?
Hopanoid isomers present a significant analytical challenge due to their structural complexity and similarity. Key difficulties include:
-
Structural Diversity: Hopanoids have a wide variety of structures, including different functional groups, stereoisomers, and methylated homologs (e.g., 2-methyl vs. desmethyl hopanoids), which often have very similar physicochemical properties.[1][2]
-
Low Volatility: Polyfunctionalized hopanoids are not volatile enough for conventional gas chromatography (GC) without derivatization or the use of specialized high-temperature columns.[1][2]
-
Co-elution: Due to their similar structures, isomers frequently co-elute in both gas and liquid chromatography, making individual quantification difficult.[3][4]
-
Variable Ionization Efficiency: Different hopanoid isomers exhibit different signal intensities in mass spectrometry (MS), which complicates accurate quantification without purified standards for each compound.[5]
-
Sample Preparation: The sample matrix can be complex, and processes like hydrolysis, used to remove interfering lipids, can lead to the degradation of some hopanoid structures.[1][2]
Q2: Why is derivatization necessary for hopanoid analysis?
Derivatization, typically acetylation, is a crucial step for several reasons:
-
For GC Analysis: It increases the volatility of polyfunctionalized hopanoids by converting polar hydroxyl and amino groups into less polar acetate (B1210297) groups, allowing them to be analyzed by GC.[1][2]
-
For LC Analysis: While not always required, derivatization can improve chromatographic resolution and provide better peak shapes by reducing the polarity of the analytes.[6]
-
Standardization: It creates a more uniform chemical class of molecules, which can aid in separation and identification.
Q3: Which chromatographic columns are best suited for separating hopanoid isomers?
The choice of column is critical and depends on the specific isomers of interest and the chromatographic technique employed:
-
High-Temperature GC (HT-GC):
-
DB-XLB type columns have shown excellent performance in providing baseline separation of 2-methyl and desmethyl bacteriohopanepolyol (BHP) homologs.[1][2]
-
DB-5HT type columns can elute a wider range of hopanoids, including some aminohopanoids, but may not fully resolve 2-methyl/desmethyl homologs.[1][2]
-
-
Liquid Chromatography (LC):
Q4: How can I improve the quantification accuracy of hopanoid isomers?
Accurate quantification is challenging due to the lack of commercially available standards and the variability in MS response factors among isomers.[1][5] To improve accuracy:
-
Use Purified Standards: Whenever possible, use purified hopanoids as calibration standards for your specific instrument.[5]
-
Internal Standards: Employ an internal standard, but be aware that different ionization efficiencies between the standard and the analytes can still introduce errors.[5]
-
Alternative Detectors: Flame Ionization Detection (FID) in GC can sometimes provide a more uniform response across different hopanoids compared to MS, though it lacks mass-based identification.[1]
-
Method Validation: Compare results from different techniques (e.g., GC-MS vs. LC-MS) to identify potential biases in quantification.[1]
Troubleshooting Guides
This section addresses specific problems that may be encountered during the separation of hopanoid isomers.
Problem 1: Poor or No Separation of 2-Methyl and Desmethyl Hopanoid Homologs in GC-MS
-
Possible Cause 1: Incorrect GC Column.
-
Possible Cause 2: Suboptimal GC Temperature Program.
-
Solution: Ensure you are using a high-temperature (HT) GC method. The temperature program should be optimized to maximize the resolution between the target peaks. This may involve slower ramp rates in the elution range of the isomers of interest.
-
-
Possible Cause 3: Incomplete Derivatization.
-
Solution: Incomplete acetylation can lead to peak tailing and poor resolution. Ensure that the derivatization reaction (e.g., with acetic anhydride (B1165640) and pyridine) goes to completion. Optimization of reaction time and temperature (e.g., 10-30 minutes at 70°C) may be necessary.[1]
-
Problem 2: Peak Tailing and Broadening in HPLC
-
Possible Cause 1: Secondary Interactions with the Column.
-
Solution: The polar functional groups on underivatized hopanoids can interact with residual silanols on the silica-based C18 column. Try adding a small amount of a weak acid (e.g., 0.1% formic acid) to the mobile phase to suppress these interactions. Also, ensure you are using a high-quality, end-capped column.
-
-
Possible Cause 2: Column Contamination or Degradation.
-
Solution: Complex lipid extracts can contaminate the column over time. Implement a robust column washing procedure after each analytical run. If performance degrades, try flushing the column with a strong solvent (e.g., isopropanol). If this fails, the guard column or the analytical column may need to be replaced.[7]
-
-
Possible Cause 3: Mismatched Sample Solvent and Mobile Phase.
Problem 3: Inconsistent Retention Times in HPLC
-
Possible Cause 1: Mobile Phase Composition Issues.
-
Possible Cause 2: Fluctuations in Column Temperature.
-
Solution: Use a column oven to maintain a constant and stable temperature. Even small variations in ambient temperature can affect retention times, especially for complex separations.[8]
-
-
Possible Cause 3: Column Equilibration.
-
Solution: Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection. This is particularly important for gradient elution.
-
Experimental Protocols
Protocol 1: Sample Preparation and Derivatization for GC-MS Analysis
This protocol is adapted from methods described for the analysis of polyfunctionalized hopanoids.[1]
-
Lipid Extraction (Bligh-Dyer Method):
-
Start with approximately 30 mg of dried biomass.
-
Extract lipids by shaking with 10 ml of a 1:2:0.9 mixture of dichloromethane (B109758) (DCM):methanol (MeOH):water.
-
Add equal volumes of water and DCM to induce phase separation.
-
Centrifuge at ~1500 rpm for 10-30 minutes to break any emulsion.
-
Collect the lower organic phase (DCM) and dry it under a stream of nitrogen. This is the Total Lipid Extract (TLE).
-
-
Acetylation (Derivatization):
-
Resuspend a known amount of the dried TLE in a clean vial.
-
Add 100 µl of a 1:1 (v/v) mixture of acetic anhydride:pyridine.
-
Heat the vial at 70°C for 20 minutes.
-
After cooling, the sample is ready for injection into the GC-MS. No further workup is typically required.[1]
-
Protocol 2: LC-MS Method for Acetylated Hopanoids
This protocol is based on a method for analyzing acetylated TLEs.[1]
-
Instrumentation: HPLC system coupled to a Mass Spectrometer with an Atmospheric Pressure Chemical Ionization (APCI) source.
-
Column: Poroshell 120 EC-C18 (2.1 x 150 mm, 2.7 µm) maintained at 30°C.
-
Mobile Phase:
-
Solvent A: 95:5 (v/v) Methanol:Water
-
Solvent B: Isopropyl Alcohol (IPA)
-
-
Gradient Program:
-
0-2 min: Isocratic at 100% Solvent A, flow rate 0.15 ml/min.
-
2-20 min: Linear gradient to 20% Solvent B, increase flow rate to 0.19 ml/min.
-
20-30 min: Isocratic at 20% Solvent B, flow rate 0.19 ml/min.
-
Further gradient steps for column wash and re-equilibration would be necessary.[1]
-
-
APCI-MS Parameters:
-
Ionization Mode: Positive
-
Gas Temperature: 325°C
-
Vaporizer Temperature: 350°C
-
Drying Gas (N₂): 6 l/min
-
Nebulizer (N₂): 30 l/min
-
Capillary Voltage: 1200 V
-
Corona Needle: 4 µA
-
Data Presentation
Table 1: Recommended GC Columns for Hopanoid Isomer Separation
| Column Type | Stationary Phase | Key Separation Capability | Limitations | Reference |
| DB-XLB | Low-bleed Siloxane | Baseline separation of 2-methyl/desmethyl homologs. | May not elute all highly functionalized aminohopanoids. | [1][2] |
| DB-5HT | 5% Phenyl Polysiloxane | Can elute a broader range of hopanoids, including bacteriohopaneaminotriol. | Does not fully separate 2-methyl/desmethyl homologs. | [1][2] |
Table 2: Comparison of Quantitative Methods for Hopanoids
| Method | Principle | Advantages | Disadvantages | Reference |
| GC-MS (SIM) | Gas Chromatography - Mass Spectrometry (Selected Ion Monitoring) | High sensitivity and specificity. | Response factors vary significantly between isomers, requiring standards. | [1][5] |
| GC-FID | Gas Chromatography - Flame Ionization Detection | More uniform response across different hopanoid structures. | Lacks mass identification capabilities. | [1] |
| LC-MS | Liquid Chromatography - Mass Spectrometry | Suitable for highly functionalized, non-volatile hopanoids. | Poor sensitivity for hopanoid hydrocarbons (hopenes, hopanes). | [1] |
Visualizations
Caption: Logical workflow of challenges and solutions in hopanoid isomer analysis.
Caption: Experimental workflow for GC-MS analysis of hopanoid isomers.
References
- 1. Identification and quantification of polyfunctionalized hopanoids by high temperature gas chromatography–mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification and quantification of polyfunctionalized hopanoids by high temperature gas chromatography–mass spectrometry [dspace.mit.edu]
- 3. researchgate.net [researchgate.net]
- 4. Uncovering Biologically Significant Lipid Isomers with Liquid Chromatography, Ion Mobility Spectrometry and Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quantitative hopanoid analysis enables robust pattern detection and comparison between laboratories - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Analysis of Bacteriohopanoids from Thermophilic Bacteria by Liquid Chromatography–Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ijprajournal.com [ijprajournal.com]
- 8. m.youtube.com [m.youtube.com]
- 9. Diagnosing HPLC Chromatography Problems & Troubleshooting [ssi.shimadzu.com]
Preventing degradation of Hop-17(21)-en-3-ol during sample preparation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of Hop-17(21)-en-3-ol during sample preparation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability a concern during sample preparation?
A1: this compound is a pentacyclic triterpenoid, a class of natural products with a hopane (B1207426) skeleton.[1] Its structure contains a hydroxyl group at the C-3 position and a double bond at C-17(21), which are susceptible to chemical reactions under certain conditions. Degradation during sample preparation can lead to the formation of isomers or oxidation products, resulting in inaccurate quantification and misinterpretation of experimental results.
Q2: What are the primary factors that can cause the degradation of this compound?
A2: The primary factors leading to the degradation of this compound are:
-
Extreme pH: Both strong acidic and basic conditions can promote degradation. Acidic conditions can lead to isomerization of the double bond, while basic conditions can cause dehydration.[2][3]
-
High Temperatures: Elevated temperatures, especially in the presence of acidic or basic catalysts, can accelerate degradation reactions.
-
Oxidation: The double bond and the tertiary allylic proton in the hopene structure are susceptible to oxidation, which can be initiated by exposure to air (oxygen), light, or certain reactive reagents.
Q3: How can I minimize the degradation of this compound during extraction?
A3: To minimize degradation during extraction, it is recommended to use mild extraction techniques. Microwave-assisted and ultrasonic extraction can be efficient but should be optimized to avoid prolonged exposure to high temperatures.[2][4] It is also crucial to use high-purity solvents and to work under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.
Q4: Is derivatization necessary for the analysis of this compound?
A4: Derivatization, typically acetylation of the C-3 hydroxyl group, is often recommended for gas chromatography (GC) analysis to improve the volatility and thermal stability of the compound.[2][5][6][7] For liquid chromatography (LC) analysis, derivatization may not be necessary but can be used to enhance detection sensitivity.[8]
Troubleshooting Guide
This guide addresses common issues encountered during the sample preparation of this compound.
| Problem | Potential Cause | Recommended Solution |
| Low recovery of this compound | Degradation during extraction: Exposure to harsh pH or high temperatures. | Use a neutral, buffered extraction solvent. Avoid strong acids or bases.[2] If heating is necessary, keep the temperature below 40-50°C. Consider using extraction methods that operate at or near room temperature. |
| Incomplete extraction: The solvent may not be optimal for solubilizing the compound. | This compound is soluble in solvents like chloroform, dichloromethane, ethyl acetate (B1210297), DMSO, and acetone.[9] A mixture of polar and non-polar solvents, such as dichloromethane/methanol, can be effective.[2] | |
| Appearance of unexpected peaks in the chromatogram | Isomerization: The double bond at C-17(21) may have migrated to other positions (e.g., C-22(29)) due to acid catalysis.[2] | Strictly avoid acidic conditions during sample preparation and analysis. Use buffered mobile phases for LC analysis. |
| Oxidation products: The compound may have been oxidized, leading to the formation of epoxides, diols, or other oxygenated derivatives. | Handle samples under an inert atmosphere (e.g., nitrogen). Use antioxidants in the extraction solvent if necessary. Store extracts at low temperatures (-20°C or -80°C) and protected from light. | |
| Dehydration products: Base-catalyzed hydrolysis can lead to the elimination of the C-3 hydroxyl group, forming a new double bond.[3] | Avoid strongly basic conditions. If a saponification step is required to remove interfering lipids, use mild conditions (e.g., low temperature, short reaction time). | |
| Poor reproducibility of analytical results | Inconsistent sample handling: Variations in extraction time, temperature, or exposure to air and light. | Standardize all sample preparation steps. Ensure consistent timing for each step and protect samples from environmental factors. |
| Matrix effects in LC-MS or GC-MS: Co-eluting compounds from the sample matrix can suppress or enhance the ionization of the analyte. | Incorporate a robust sample clean-up step, such as solid-phase extraction (SPE), to remove interfering matrix components. Use an isotopically labeled internal standard for accurate quantification.[6][7] |
Experimental Protocols
Protocol 1: Extraction of this compound from a Solid Matrix (e.g., Plant Material)
This protocol is a general guideline and should be optimized for the specific matrix.
-
Homogenization: Grind the dried and lyophilized sample to a fine powder.
-
Extraction:
-
To 1 gram of the powdered sample, add 10 mL of a dichloromethane:methanol (2:1, v/v) solvent mixture.
-
Sonicate the mixture in an ultrasonic bath for 15-30 minutes at room temperature.
-
Centrifuge the sample at 4000 rpm for 10 minutes.
-
Carefully collect the supernatant.
-
Repeat the extraction process two more times with fresh solvent.
-
Combine all supernatants.
-
-
Solvent Evaporation: Evaporate the combined solvent under a gentle stream of nitrogen at a temperature not exceeding 40°C.
-
Reconstitution: Reconstitute the dried extract in a known volume of an appropriate solvent (e.g., ethyl acetate or a mobile phase compatible with the analytical method) for analysis.
Protocol 2: Acetylation of this compound for GC-MS Analysis
This protocol is for the derivatization of the hydroxyl group to an acetate ester.
-
Reagent Preparation: Prepare a 1:1 (v/v) mixture of pyridine (B92270) and acetic anhydride (B1165640).
-
Derivatization:
-
To the dried extract from Protocol 1, add 100 µL of the pyridine:acetic anhydride mixture.
-
Heat the mixture at 60°C for 30 minutes in a sealed vial.
-
-
Reagent Removal: After cooling to room temperature, evaporate the pyridine and excess acetic anhydride under a stream of nitrogen.
-
Reconstitution: Reconstitute the derivatized sample in a suitable solvent (e.g., hexane (B92381) or ethyl acetate) for GC-MS analysis.
Visualizations
References
- 1. Hopanoids - Wikipedia [en.wikipedia.org]
- 2. Identification and quantification of polyfunctionalized hopanoids by high temperature gas chromatography–mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pnas.org [pnas.org]
- 5. Analysis of Bacteriohopanoids from Thermophilic Bacteria by Liquid Chromatography–Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quantitative hopanoid analysis enables robust pattern detection and comparison between laboratories - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Chemical derivatization strategies for enhancing the HPLC analytical performance of natural active triterpenoids - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound | Naveprotein [native-protein.com]
Troubleshooting poor peak shape in Hop-17(21)-en-3-ol chromatography
Welcome to the technical support center for the chromatographic analysis of Hop-17(21)-en-3-ol. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the separation of this and other related pentacyclic triterpenoids.
Troubleshooting Guides
Poor peak shape is a common issue in the chromatography of this compound, often manifesting as peak tailing, fronting, or broadening. These problems can compromise the accuracy and reproducibility of quantification. This guide provides a systematic approach to identifying and resolving these issues in both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC).
HPLC Troubleshooting
Question: My this compound peak is tailing in reversed-phase HPLC. What are the likely causes and how can I fix it?
Answer:
Peak tailing for a relatively non-polar compound like this compound in reversed-phase HPLC is often due to secondary interactions with the stationary phase, issues with the mobile phase, or system problems. Here’s a step-by-step troubleshooting guide:
1. Diagnose the Problem:
-
Observe all peaks: If all peaks in your chromatogram are tailing, the issue is likely related to the column installation, a void in the column, or extra-column volume.[1][2]
-
Analyte-specific tailing: If only the this compound peak (and other similar analytes) is tailing, the cause is more likely chemical in nature, such as secondary interactions with the stationary phase.
2. Chemical Causes & Solutions:
-
Secondary Silanol (B1196071) Interactions: Residual silanol groups (Si-OH) on the surface of silica-based C18 columns can interact with the hydroxyl group of this compound, causing peak tailing.[3][4]
-
Solution 1: Mobile Phase pH Adjustment: For acidic compounds, operating at a lower pH (around 2.5-3.5) can suppress the ionization of silanol groups, reducing these interactions.[3] However, for a neutral compound like this compound, this may have a limited effect.
-
Solution 2: Use an End-Capped Column: Modern, high-purity silica (B1680970) columns that are "end-capped" have fewer accessible silanol groups, which significantly improves peak shape for polar and moderately polar analytes.[4]
-
Solution 3: Mobile Phase Additives: Adding a small concentration of a competitive agent, like a buffer, can help to mask the residual silanol groups.[1]
-
-
Sample Overload: Injecting too much sample can saturate the stationary phase, leading to peak distortion.[1]
-
Solution: Dilute your sample and reinject. If the peak shape improves, sample overload was the likely cause.
-
3. Physical & System Causes & Solutions:
-
Column Contamination and Voids: Accumulation of contaminants on the column frit or at the head of the column can disrupt the flow path. A void at the column inlet will also cause peak distortion.[1]
-
Solution: Reverse-flush the column (if the manufacturer's instructions permit). If the problem persists, the column may need to be replaced. Using a guard column can help extend the life of your analytical column.
-
-
Extra-Column Volume (Dead Volume): Excessive tubing length or wide-bore tubing between the injector, column, and detector can cause peak broadening and tailing.[5]
-
Solution: Use tubing with a narrow internal diameter (e.g., 0.005 inches) and keep the lengths as short as possible. Ensure all fittings are properly connected to avoid dead volume.
-
Experimental Protocol: Optimizing Mobile Phase pH for Triterpenoid Separations
This protocol can be used to determine the optimal mobile phase pH to improve the peak shape of this compound and related compounds.
-
Prepare Mobile Phases:
-
Prepare a series of mobile phases with varying pH values (e.g., pH 3.0, 5.0, and 7.0). A common mobile phase for triterpenoids is a mixture of acetonitrile (B52724) and water or methanol (B129727) and water.[6] Use a suitable buffer (e.g., phosphate (B84403) or acetate) at a low concentration (10-20 mM) to control the pH.
-
-
Column Equilibration:
-
Install a C18 column and equilibrate it with the initial mobile phase composition (e.g., 80:20 acetonitrile:water at pH 7.0) for at least 20 column volumes or until a stable baseline is achieved.
-
-
Sample Injection:
-
Inject a standard solution of this compound and record the chromatogram.
-
-
Sequential Analysis:
-
Change the mobile phase to the next pH level (e.g., pH 5.0) and re-equilibrate the column thoroughly.
-
Inject the standard again and record the results. Repeat for all prepared pH values.
-
-
Data Analysis:
-
Compare the peak asymmetry or tailing factor for each run to determine the optimal pH for symmetrical peaks.
-
Quantitative Data Summary: Effect of Mobile Phase pH on Peak Tailing Factor
| Mobile Phase pH | Analyte | Tailing Factor (Tf) | Observations |
| 7.0 | Basic Analyte | 2.35 | Significant Tailing[3] |
| 3.0 | Basic Analyte | 1.33 | Improved Symmetry[3] |
| Hypothetical | This compound | 1.8 | Moderate Tailing |
| Hypothetical | This compound | 1.2 | Good Symmetry |
Note: The data for the basic analyte is illustrative of the principle. The hypothetical data for this compound suggests that while pH adjustment may have an effect, other factors are also important for this neutral molecule.
GC Troubleshooting
Question: I am observing peak tailing for this compound in my GC-MS analysis. What could be the cause and how do I resolve it?
Answer:
Peak tailing in the GC analysis of a high molecular weight, polar compound like this compound is often due to its low volatility and potential for interactions with active sites in the GC system.
1. Diagnose the Problem:
-
All Peaks Tailing: If all compounds in your chromatogram show tailing, this points to a physical problem such as improper column installation or a leak in the system.[7]
-
Polar Compound Tailing: If only this compound and other polar analytes are tailing, the issue is likely chemical, involving interactions with active sites.[8]
2. Chemical Causes & Solutions:
-
Analyte-System Interactions: The hydroxyl group of this compound can interact with active silanol groups in the injector liner, on the column stationary phase, or with contaminants.[8]
-
Solution 1: Derivatization: This is a highly effective solution for improving the chromatography of triterpenoids. Converting the polar hydroxyl group to a less polar silyl (B83357) ether (e.g., using BSTFA with TMCS) reduces interactions and improves volatility.[9][10]
-
Solution 2: Use a Deactivated Liner: Employing a deactivated injector liner minimizes interactions in the inlet.
-
3. Physical & System Causes & Solutions:
-
Improper Column Installation: A poorly cut column end or incorrect insertion depth into the injector or detector can create turbulence and dead volume, leading to peak tailing.[7]
-
Solution: Ensure the column is cut cleanly at a 90-degree angle and installed according to the manufacturer's instructions.
-
-
Cold Spots: Temperature zones in the GC system that are below the boiling point of the analyte can cause condensation and subsequent slow release, resulting in tailing.
-
Solution: Ensure the injector and transfer line temperatures are sufficiently high to maintain this compound in the gas phase.
-
-
Carrier Gas Flow Rate: A flow rate that is too low can lead to increased band broadening and tailing.
-
Solution: Optimize the carrier gas flow rate for your column dimensions and analysis.
-
Experimental Protocol: Derivatization of this compound for GC-MS Analysis
This protocol describes a common derivatization procedure to improve the peak shape and volatility of triterpenoids.
-
Sample Preparation:
-
Evaporate the solvent from your sample extract containing this compound to complete dryness under a gentle stream of nitrogen.
-
-
Derivatization Reaction:
-
Add 100 µL of a derivatizing agent mixture, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) in pyridine.[9]
-
Cap the vial tightly and heat at 60-70°C for 30-60 minutes.
-
-
Injection:
-
Allow the reaction mixture to cool to room temperature before injecting an aliquot into the GC-MS.
-
Quantitative Data Summary: Impact of Derivatization on Peak Shape
| Analyte | Derivatization Status | Peak Shape | Observations |
| This compound | Underivatized | Tailing/Broad | Poor volatility and interaction with active sites. |
| This compound | Silylated (TMS ether) | Symmetrical/Sharp | Increased volatility and reduced interaction. |
| Triterpenoid Acids | Underivatized | Severe Tailing/No Elution | Carboxylic acid groups are highly active. |
| Triterpenoid Acids | Silylated (TMS ester/ether) | Symmetrical/Sharp | Both hydroxyl and carboxyl groups are derivatized. |
FAQs
Q: What are the key physicochemical properties of this compound to consider for chromatography? A: While specific experimental data for this compound is limited, we can infer properties from its structure and related compounds. It is a large (Molecular Weight: 426.72 g/mol ), non-polar molecule with a single hydroxyl group, making it sparingly soluble in water and highly soluble in organic solvents.[11] Its high boiling point means that for GC analysis, high temperatures or derivatization are necessary.
Q: Which HPLC column is best for separating this compound? A: A high-purity, end-capped C18 column is a good starting point for reversed-phase separation of this compound.[12] For more complex mixtures containing isomers, columns with different selectivities, such as those with porous graphitic carbon stationary phases, may offer advantages.[13]
Q: Can I analyze this compound by LC-MS without derivatization? A: Yes, LC-MS is well-suited for the analysis of underivatized hopanoids.[14] Atmospheric pressure chemical ionization (APCI) is often a suitable ionization technique for these relatively non-polar compounds.[12]
Q: My baseline is noisy in my GC analysis. Could this be related to peak shape issues? A: A noisy baseline can be caused by column bleed, a contaminated detector, or leaks in the system.[7][15] These issues can also contribute to poor peak shape, so addressing the source of the noise may also improve your chromatography.
Visualizations
Caption: A logical workflow for troubleshooting poor peak shape.
Caption: The chemical derivatization process for GC analysis.
References
- 1. gmpinsiders.com [gmpinsiders.com]
- 2. support.waters.com [support.waters.com]
- 3. elementlabsolutions.com [elementlabsolutions.com]
- 4. chromtech.com [chromtech.com]
- 5. benchchem.com [benchchem.com]
- 6. Optimization, Validation and Application of HPLC-PDA Methods for Quantification of Triterpenoids in Vaccinium vitis-idaea L - PMC [pmc.ncbi.nlm.nih.gov]
- 7. drawellanalytical.com [drawellanalytical.com]
- 8. pharmaguru.co [pharmaguru.co]
- 9. Optimization of the derivatization protocol of pentacyclic triterpenes prior to their gas chromatography-mass spectrometry analysis in plant extracts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. This compound | TargetMol [targetmol.com]
- 12. Identification and quantification of polyfunctionalized hopanoids by high temperature gas chromatography–mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Quantitative hopanoid analysis enables robust pattern detection and comparison between laboratories - PMC [pmc.ncbi.nlm.nih.gov]
- 15. aelabgroup.com [aelabgroup.com]
Technical Support Center: Quantitative Analysis of Hop-17(21)-en-3-ol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the method validation of quantitative analysis of Hop-17(21)-en-3-ol. It is designed for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the most common analytical techniques for the quantitative analysis of this compound and related triterpenoids?
A1: The most common analytical techniques are Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography with Photodiode Array detection (HPLC-PDA), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The choice of technique depends on the sample matrix, required sensitivity, and the presence of interfering compounds.[1][2][3]
Q2: What are the typical validation parameters to consider for a quantitative method for this compound?
A2: Key validation parameters include specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), and limit of quantification (LOQ).[3][4] For methods intended for regulated environments, robustness should also be assessed.
Q3: How can I improve the sensitivity of my HPLC method for this compound, which lacks a strong chromophore?
A3: To improve sensitivity for compounds with weak UV absorption, detection at low wavelengths (around 205-210 nm) is often necessary.[3] This requires careful selection of a mobile phase with low UV absorbance at these wavelengths. Alternatively, derivatization to introduce a chromophore or using a more sensitive detector like a mass spectrometer (LC-MS) or an evaporative light scattering detector (ELSD) are effective strategies.
Q4: What are the challenges in the GC-MS analysis of this compound?
A4: Due to its low volatility and high molecular weight, direct GC-MS analysis of this compound can be challenging. Derivatization, typically silylation, is often required to increase its volatility and thermal stability.[5] Without derivatization, peak tailing and poor sensitivity may be observed.
Troubleshooting Guides
HPLC-PDA Method
| Issue | Possible Cause(s) | Troubleshooting Step(s) |
| Poor Peak Shape (Tailing or Fronting) | - Inappropriate mobile phase pH. - Column degradation. - Sample overload. | - Adjust the mobile phase pH. - Use a new column or a guard column. - Dilute the sample. |
| Low Sensitivity/No Peak Detected | - Wavelength not optimal. - Insufficient sample concentration. - Degradation of the analyte. | - Set the detector to a lower wavelength (e.g., 205-210 nm).[3] - Concentrate the sample or inject a larger volume. - Ensure proper sample storage and handling to prevent degradation. |
| Baseline Noise or Drift | - Contaminated mobile phase or column. - Detector lamp issue. - Inadequate mobile phase degassing. | - Use fresh, high-purity solvents and filter the mobile phase. - Check the detector lamp's usage hours and replace if necessary. - Degas the mobile phase thoroughly before and during the run. |
| Inconsistent Retention Times | - Fluctuation in column temperature. - Inconsistent mobile phase composition. - Air bubbles in the pump. | - Use a column oven to maintain a constant temperature. - Prepare fresh mobile phase and ensure accurate mixing. - Purge the pump to remove any air bubbles. |
GC-MS Method
| Issue | Possible Cause(s) | Troubleshooting Step(s) |
| No Peak or Very Small Peak | - Incomplete derivatization. - Analyte degradation in the injector. - Adsorption in the liner or column. | - Optimize derivatization conditions (reagent, temperature, time). - Use a lower injector temperature or a deactivated liner. - Use a deactivated liner and column. |
| Peak Tailing | - Active sites in the GC system (liner, column). - Insufficient derivatization. | - Replace the liner with a deactivated one. - Condition the column. - Re-optimize the derivatization procedure. |
| Poor Reproducibility | - Inconsistent injection volume. - Leak in the system. - Sample degradation over time. | - Use an autosampler for consistent injections. - Perform a leak check of the GC system. - Analyze samples promptly after preparation. |
| Matrix Interference | - Co-eluting compounds from the sample matrix. | - Optimize the temperature program for better separation. - Use selected ion monitoring (SIM) mode for higher selectivity. - Perform a sample cleanup step (e.g., solid-phase extraction). |
Data Presentation
Table 1: HPLC-PDA Method Validation Parameters for Triterpenoids (Representative Data)
| Parameter | Typical Value/Range |
| Linearity (r²) | > 0.999[3] |
| Limit of Detection (LOD) | 0.08–0.65 µg/mL[3] |
| Limit of Quantification (LOQ) | 0.24–1.78 µg/mL[3] |
| Accuracy (Recovery %) | 94.70–105.81%[3] |
| Precision (RSD %) | < 2%[3] |
Table 2: GC-MS Quantification of Hop-17(21)-en-3β-ol in Oat Tissues (Example Data)
| Tissue | Concentration (µg/g) |
| Mature Panicles | Trace amounts |
| Sheaths | ~11 |
Note: Data extracted from a study on oat tissues and may not be representative of all sample types.[6]
Experimental Protocols
Protocol 1: Sample Preparation for HPLC Analysis
-
Extraction:
-
Weigh 1 g of the powdered plant material.
-
Perform extraction with an appropriate solvent (e.g., methanol (B129727) or ethanol) using sonication or Soxhlet extraction.
-
Filter the extract to remove solid particles.
-
-
Purification (Optional):
-
For complex matrices, a solid-phase extraction (SPE) step may be necessary to remove interfering substances.
-
-
Final Preparation:
-
Evaporate the solvent from the extract.
-
Reconstitute the residue in a known volume of the mobile phase.
-
Filter the final solution through a 0.45 µm syringe filter before injection into the HPLC system.
-
Protocol 2: HPLC-PDA Method for Triterpenoid Analysis
-
Instrumentation: Standard HPLC system with a PDA detector.
-
Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm).[7]
-
Mobile Phase: A gradient of acetonitrile (B52724) and water (with 0.1% formic acid) is commonly used.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 210 nm.
-
Injection Volume: 10 µL.
Protocol 3: GC-MS Method for Hopanoid Analysis
-
Extraction:
-
Extract the sample with a suitable organic solvent (e.g., dichloromethane/methanol).
-
-
Derivatization:
-
Evaporate the extract to dryness.
-
Add a silylating agent (e.g., BSTFA with 1% TMCS) and heat to 70°C for 1 hour.
-
-
GC-MS Conditions:
-
Column: A low-polarity capillary column (e.g., DB-5ms).
-
Carrier Gas: Helium.
-
Injector Temperature: 280 °C.
-
Oven Program: Start at 70 °C, ramp to 300 °C at a suitable rate.
-
MS Detection: Electron ionization (EI) in full scan or SIM mode.
-
Mandatory Visualization
Caption: General experimental workflow for the quantitative analysis of this compound.
Caption: A logical troubleshooting guide for common HPLC/GC issues.
References
- 1. Quantitative analysis of xanthohumol and related prenylflavonoids in hops and beer by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Identification and quantification of polyfunctionalized hopanoids by high temperature gas chromatography–mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Optimization, Validation and Application of HPLC-PDA Methods for Quantification of Triterpenoids in Vaccinium vitis-idaea L - PMC [pmc.ncbi.nlm.nih.gov]
- 4. sciensage.info [sciensage.info]
- 5. Quantitative determination of hydroxy pentacyclic triterpene acids in vegetable oils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A conserved mechanism affecting hydride shifting and deprotonation in the synthesis of hopane triterpenes as compositions of wax in oat - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Quantification of α-Acids in Fresh Hops by Reverse-Phase High-Performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Hopanoid Mass Spectrometry Analysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals reduce background noise in the mass spectrometry of hopanoids.
Troubleshooting Guides
High background noise can obscure analyte signals, leading to poor sensitivity and inaccurate quantification. This guide provides a systematic approach to identifying and mitigating common sources of background noise in your hopanoid analysis workflow.
Issue 1: High, Noisy Baseline Across the Entire Chromatogram
Symptoms: The baseline of your total ion chromatogram (TIC) is elevated and shows significant fluctuations, even in blank injections.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Contaminated Solvents or Reagents | Use only high-purity, LC-MS or GC-MS grade solvents and reagents. Prepare fresh mobile phases and derivatization reagents daily.[1][2][3] | A significant reduction in baseline noise after switching to fresh, high-purity solvents. |
| Dirty Ion Source | Clean the ion source components (e.g., ESI capillary, APCI corona needle, transfer line) according to the manufacturer's protocol.[4][5] | Improved signal-to-noise ratio and a cleaner baseline. |
| System Contamination | Implement a rigorous "steam cleaning" or system flush overnight. This involves flowing a strong solvent mixture at a high temperature to remove contaminants from the LC or GC system and MS interface.[6] | Reduction of chemical noise and carryover from previous injections.[2] |
| Gas Supply Impurities | Ensure high-purity nitrogen or other required gases are used. Install or replace in-line gas purifiers. | A stable and lower baseline, free from noise spikes originating from the gas supply. |
Issue 2: Specific, Recurring Background Peaks
Symptoms: You observe the same interfering peaks in multiple runs, including your blank injections.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Plasticizer Contamination (e.g., Phthalates) | Switch to glass or polypropylene (B1209903) labware. Avoid storing solvents in plastic containers for extended periods. | Disappearance or significant reduction of characteristic plasticizer peaks (e.g., m/z 149, 279).[5] |
| Carryover from Previous Injections | Implement a thorough wash cycle for the autosampler needle and injection port between samples.[5] Inject several blank samples after a high-concentration sample to ensure no residual analyte remains. | Elimination of peaks corresponding to previously analyzed samples in subsequent blank runs. |
| Column Bleed (GC-MS) | Condition the GC column according to the manufacturer's instructions. Ensure the oven temperature does not exceed the column's maximum operating temperature. | A stable baseline at higher temperatures with reduced column-specific background ions.[7] |
| Derivatization Reagent Artifacts | Run a blank sample that has undergone the full derivatization and workup procedure to identify peaks originating from the reagents themselves.[8][9] | Identification of artifact peaks, which can then be excluded from data analysis. |
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of background noise in hopanoid mass spectrometry?
A1: Background noise in hopanoid mass spectrometry can stem from several sources, including:
-
Chemical Noise: This is often the most significant contributor and includes contaminants from solvents, reagents, labware (e.g., plasticizers), and the sample matrix itself.[5]
-
Instrumental Noise: This can originate from a dirty ion source, contaminated transfer lines, or electronic noise inherent to the detector.[4][5]
-
Matrix Effects: Endogenous components in complex biological or environmental samples can co-elute with hopanoids and either suppress or enhance their ionization, leading to inaccurate quantification and a variable background.[10][11][12]
-
Column Bleed: In GC-MS, the stationary phase of the column can degrade at high temperatures, releasing siloxane compounds that contribute to the background.[7]
Q2: How can I minimize matrix effects when analyzing hopanoids in complex samples?
A2: Minimizing matrix effects is crucial for accurate quantification. Consider the following strategies:
-
Effective Sample Preparation: Employ solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to clean up your sample and remove interfering substances.[13][14][15]
-
Derivatization: Derivatizing hopanoids, for example by acetylation, can improve their chromatographic behavior and ionization efficiency, potentially moving them to a region of the chromatogram with fewer matrix interferences.[8][9][16]
-
Chromatographic Separation: Optimize your LC or GC method to achieve baseline separation of your target hopanoids from co-eluting matrix components.
-
Use of Internal Standards: Isotope-labeled internal standards are highly recommended as they co-elute with the analyte and experience similar matrix effects, allowing for more accurate correction during data analysis.
Q3: Is derivatization necessary for hopanoid analysis, and how does it affect background noise?
A3: Due to their low volatility, especially for polyfunctionalized bacteriohopanepolyols (BHPs), derivatization is often necessary for GC-MS analysis.[8][9][17] Acetylation with acetic anhydride (B1165640) and pyridine (B92270) is a common method.[8] While derivatization can introduce its own set of background peaks from the reagents, it generally improves the signal-to-noise ratio by enhancing the volatility and chromatographic properties of the hopanoids. For LC-MS, derivatization can also be beneficial for reducing the polarity of the analytes and improving their retention on reversed-phase columns.[16] However, methods for analyzing underivatized hopanoids by LC-MS are also available.[18][19]
Q4: What are some key instrument parameters to optimize for reducing background noise in LC-MS analysis of hopanoids?
A4: Optimizing your LC-MS instrument settings is critical. Pay close attention to:
-
Ion Source Parameters: Carefully tune the gas temperatures (e.g., drying gas, nebulizer gas), gas flow rates, and capillary voltage to maximize the ionization of your target hopanoids while minimizing the ionization of background components.[1][6]
-
Mass Spectrometer Scan Range: Restricting the scan range to the m/z values relevant for your target hopanoids can sometimes help reduce the overall background signal.[20]
-
Collision Energy (for MS/MS): If using tandem mass spectrometry, optimize the collision energy for each hopanoid to achieve characteristic and intense fragment ions, which can significantly improve selectivity and reduce the impact of background ions.
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) for Hopanoid Clean-up
This protocol is designed to separate hopanols from more polar and non-polar interferences in a total lipid extract (TLE).
-
Column Conditioning: Condition a Sepra-NH2 SPE cartridge (0.5 g) by washing it with 5 mL of hexane (B92381).
-
Sample Loading: Dissolve the dried TLE in a small volume of hexane and load it onto the conditioned cartridge.
-
Elution of Non-polar Compounds: Elute non-polar interfering compounds with 10 mL of hexane.
-
Elution of Hopanols: Elute the target hopanols with 7 mL of a 9:1 mixture of dichloromethane (B109758) (DCM) and acetone.[8]
-
Drying: Evaporate the solvent from the collected hopanol fraction under a gentle stream of nitrogen before proceeding to derivatization or direct analysis.
Protocol 2: Acetylation of Hopanoids for GC-MS Analysis
This derivatization procedure enhances the volatility of polyfunctionalized hopanoids.
-
Reagent Preparation: Prepare a 1:1 (v/v) mixture of acetic anhydride and pyridine.
-
Reaction: Add 100-200 µL of the acetic anhydride:pyridine mixture to the dried lipid extract.[8]
-
Incubation: Tightly cap the reaction vial and heat at 70°C for 20 minutes.[8]
-
Drying: After cooling, dry the sample under a stream of nitrogen to remove excess derivatization reagents.
-
Reconstitution: Reconstitute the derivatized sample in a suitable solvent (e.g., dichloromethane) for GC-MS injection.[17]
Visualizations
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. zefsci.com [zefsci.com]
- 3. echemi.com [echemi.com]
- 4. Background level/Noise level is too high (LCMS) | FAQ - Frequently Asked Questions : SHIMADZU (Shimadzu Corporation) [faq.an.shimadzu.co.jp]
- 5. benchchem.com [benchchem.com]
- 6. agilent.com [agilent.com]
- 7. GC-MS Noise Isolation Techniques: Application in Labs [eureka.patsnap.com]
- 8. Identification and quantification of polyfunctionalized hopanoids by high temperature gas chromatography–mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Identification and quantification of polyfunctionalized hopanoids by high temperature gas chromatography–mass spectrometry [dspace.mit.edu]
- 10. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Uncovering matrix effects on lipid analyses in MALDI imaging mass spectrometry experiments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Matrix Effects in Biological Mass Spectrometry Imaging: Identification and Compensation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. organomation.com [organomation.com]
- 14. organomation.com [organomation.com]
- 15. How to Minimize GC-MS Baseline Noise in Chromatograms [eureka.patsnap.com]
- 16. Analysis of Bacteriohopanoids from Thermophilic Bacteria by Liquid Chromatography–Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
Selection of internal standards for Hop-17(21)-en-3-ol quantification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the quantification of Hop-17(21)-en-3-ol.
Frequently Asked Questions (FAQs)
Q1: What are the most critical factors to consider when selecting an internal standard for the quantification of this compound?
A1: The selection of an appropriate internal standard (IS) is crucial for accurate and precise quantification. The ideal IS should have physicochemical properties as close as possible to the analyte of interest, this compound. Key factors to consider include:
-
Structural Similarity: The IS should be structurally similar to this compound to ensure similar extraction recovery and chromatographic behavior.
-
Co-elution: For LC-MS and GC-MS, the IS should ideally co-elute or elute very close to the analyte to effectively compensate for matrix effects and variations in ionization.[1]
-
Mass-to-Charge (m/z) Ratio: The IS must have a different m/z ratio from the analyte to be distinguishable by the mass spectrometer.
-
Stability: The IS should be stable throughout the entire analytical process, from sample preparation to final detection.
-
Commercial Availability vs. Custom Synthesis: Consider the availability and cost of the IS. While some suitable standards are commercially available, the "gold standard" is often a stable isotope-labeled version of the analyte, which may require custom synthesis.[1][2]
Q2: Which specific compounds are recommended as internal standards for this compound quantification?
A2: Based on available literature for the quantification of hopanoids and other pentacyclic triterpenoids, the following internal standards can be considered:
-
Deuterated this compound (Ideal): A stable isotope-labeled (e.g., deuterium-labeled) version of this compound is the most recommended internal standard.[1][2] It will have nearly identical extraction efficiency, retention time, and ionization response, thus providing the most accurate correction for analytical variability.[1] While not commercially available, synthesis of similar deuterated hopanoids like tetradeuterated (D4) diplopterol (B1670745) has been reported and can serve as a template.[3][4]
-
Structurally Related Steroids (Good Alternatives): If a deuterated standard is not feasible, structurally similar steroids can be used. These have been successfully applied in the quantification of other hopanoids:
-
Epiandrosterone (B191177) (5α-androstan-3β-ol-17-one): Has been used as an internal standard for the GC-MS analysis of polyfunctionalized hopanoids.
-
Androsterone: Another steroid used for hopanoid quantification by GC-MS.
-
5α-cholestane: A non-polar steroid that can be used as an internal standard in GC-MS analysis.
-
Q3: Can I use an external standard calibration instead of an internal standard?
A3: While external standard calibration is a valid quantification method, it is generally less accurate than internal standard calibration for complex biological matrices. This is because external calibration does not account for sample-to-sample variations in extraction efficiency, injection volume, and matrix-induced ionization suppression or enhancement in the mass spectrometer. For complex lipid species like this compound, the use of an internal standard is strongly recommended to ensure robust and reliable results.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Poor recovery of internal standard and/or analyte | Inefficient extraction from the sample matrix. | Optimize the extraction solvent system and extraction time. Consider using a more exhaustive extraction method like pressurized liquid extraction. |
| Degradation of the analyte or internal standard during sample preparation. | Ensure all sample preparation steps are carried out under appropriate temperature and pH conditions to prevent degradation. For GC-MS, derivatization conditions should be optimized. | |
| High variability in quantitative results | Inconsistent injection volumes. | Use a high-quality autosampler for precise and reproducible injections. |
| Significant matrix effects affecting ionization. | The use of a stable isotope-labeled internal standard is the best way to compensate for matrix effects.[3][4] If not available, ensure thorough sample cleanup to remove interfering matrix components. | |
| Internal standard peak interferes with the analyte peak | Inappropriate internal standard selection. | Choose an internal standard with a significantly different mass-to-charge ratio to avoid isobaric interference. |
| In-source fragmentation of the analyte. | Optimize the mass spectrometer source conditions (e.g., collision energy) to minimize in-source fragmentation. |
Quantitative Data Summary
The use of a stable isotope-labeled internal standard, such as a deuterated analog of this compound, is highly recommended for achieving the most accurate quantification. The following table summarizes the advantages of using a deuterated internal standard compared to other options, based on data from the analysis of similar hopanoids.
| Internal Standard Type | Analyte | Analytical Method | Key Validation Findings | Reference |
| Deuterated Hopanoid (D4-Diplopterol) | Diplopterol | LC-MS | More accurately quantifies the analyte in the presence of co-eluting phospholipids (B1166683) compared to external standards. Effectively corrects for matrix effects. | [4] |
| Steroid (Androsterone) | Hopanoids | GC-MS | Commonly used, but may not fully compensate for differences in ionization efficiencies between the standard and various hopanoids. | |
| Steroid (Pregnane Acetate) | Hopanoids | LC-MS | Ionization efficiency can differ significantly from hopanoids (e.g., 2Me-BHT produces 1.2x higher ion counts). | [4] |
Experimental Protocols
Protocol 1: Quantification of this compound by GC-MS with a Steroid Internal Standard
This protocol is adapted from methods for the analysis of polyfunctionalized hopanoids.
1. Sample Preparation and Extraction: a. To a known amount of sample (e.g., 1 g of dried biological material), add a known amount of the internal standard solution (e.g., 10 µg of epiandrosterone in methanol). b. Extract the sample with a suitable organic solvent mixture (e.g., dichloromethane:methanol (B129727), 2:1 v/v) using ultrasonication for 20 minutes, repeated three times. c. Combine the solvent extracts and evaporate to dryness under a stream of nitrogen.
2. Derivatization (Acetylation): a. To the dried extract, add 50 µL of acetic anhydride (B1165640) and 50 µL of pyridine. b. Heat the mixture at 70°C for 30 minutes to convert the hydroxyl group of this compound and the internal standard to their acetate (B1210297) esters. c. Evaporate the reagents to dryness under nitrogen. d. Reconstitute the derivatized sample in 100 µL of hexane (B92381) for GC-MS analysis.
3. GC-MS Analysis:
- Gas Chromatograph: Agilent 7890 GC or equivalent.
- Column: DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or similar.
- Injector: Splitless injection at 280°C.
- Oven Program: Initial temperature of 60°C, hold for 2 minutes, then ramp at 10°C/min to 300°C and hold for 15 minutes.
- Mass Spectrometer: Agilent 5975C MSD or equivalent.
- Ionization: Electron Ionization (EI) at 70 eV.
- Mode: Selected Ion Monitoring (SIM) to monitor characteristic ions of the derivatized analyte and internal standard.
4. Quantification:
- Generate a calibration curve by analyzing a series of standard solutions containing known concentrations of this compound and a fixed concentration of the internal standard.
- Plot the ratio of the analyte peak area to the internal standard peak area against the analyte concentration.
- Determine the concentration of this compound in the samples by interpolating the peak area ratio from the calibration curve.
Protocol 2: Synthesis of a Deuterated Hopanoid Internal Standard (Example: D4-Diplopterol)
This protocol is based on the synthesis of tetradeuterated (D4) diplopterol and serves as a representative method for producing a stable isotope-labeled internal standard for hopanoid analysis.[3]
1. Deuterium (B1214612) Labeling of Hydroxyhopanone (B158487): a. Dissolve hydroxyhopanone in a mixture of deuterated methanol (MeOD), deuterated water (D2O), and deuterated chloroform (B151607) (CD2Cl2). b. Add sodium deuteroxide (NaOD) to catalyze the deuterium exchange at the C-2 position. c. Quench the reaction and extract the deuterated hydroxyhopanone.
2. Reduction to Deuterated Diplopterol: a. Reduce the deuterated hydroxyhopanone using sodium borodeuteride (NaBD4) in a suitable solvent system (e.g., deuterated toluene (B28343) and MeOD). b. This step introduces a deuterium atom at the C-3 position.
3. Purification: a. Purify the resulting D4-diplopterol using column chromatography on silica (B1680970) gel.
4. Characterization: a. Confirm the structure and isotopic purity of the synthesized D4-diplopterol by NMR and mass spectrometry.
Visualizations
References
- 1. Development and Validation of a GC/MS Method for Simultaneous Determination of 7 Monoterpens in Two Commercial Pharmaceutical Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quantitative hopanoid analysis enables robust pattern detection and comparison between laboratories - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quantitative hopanoid analysis enables robust pattern detection and comparison between laboratories - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Optimizing solvent selection for A'-Neogammacer-17(21)-en-3-ol extraction
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing solvent selection for the extraction of A'-Neogammacer-17(21)-en-3-ol.
Frequently Asked Questions (FAQs)
Q1: What class of compound is A'-Neogammacer-17(21)-en-3-ol and how does this influence solvent selection?
A1: A'-Neogammacer-17(21)-en-3-ol is a triterpenoid (B12794562). Triterpenes are a class of naturally occurring compounds derived from a 30-carbon precursor, squalene.[1] They are generally lipophilic (fat-soluble) and non-polar. This characteristic dictates that non-polar or semi-polar organic solvents will be most effective for their extraction from plant matrices. The choice of solvent is critical and depends on the specific triterpenoid's solubility.
Q2: What are the most common methods for extracting triterpenoids like A'-Neogammacer-17(21)-en-3-ol?
A2: Common methods include:
-
Soxhlet Extraction: A classical and robust method that uses a small amount of solvent to repeatedly wash the plant material. It is highly efficient but can be time-consuming (6-24 hours) and the prolonged heat can degrade thermally sensitive compounds.[1]
-
Ultrasound-Assisted Extraction (UAE): Uses ultrasonic waves to disrupt cell walls, enhancing solvent penetration and extraction efficiency. It is generally faster and requires less solvent than Soxhlet extraction.
-
Microwave-Assisted Extraction (MAE): Employs microwave energy to heat the solvent and sample, leading to rapid extraction. This method is known for its high speed and efficiency.[2]
-
Supercritical Fluid Extraction (SFE): Often uses supercritical CO2, sometimes with a co-solvent like ethanol. This technique is considered "green" and allows for selective extraction by tuning pressure and temperature.[3]
Q3: How does the solid-to-liquid ratio impact extraction efficiency?
A3: The solid-to-liquid ratio is a critical factor. A higher ratio (more solvent) can increase the concentration gradient between the plant material and the solvent, which can enhance the extraction yield. However, an excessively high ratio may not significantly improve the yield and will lead to increased solvent consumption and cost.[4][5] The optimal ratio needs to be determined experimentally for each specific plant material and target compound.
Q4: What is the importance of extraction time and temperature?
A4: Both time and temperature play a crucial role. Initially, increasing the extraction time and temperature generally leads to a higher yield of the target compound.[2][5] However, prolonged exposure to high temperatures can lead to the degradation of thermolabile compounds.[1] It is essential to find an optimal balance that maximizes extraction without causing degradation.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the extraction of A'-Neogammacer-17(21)-en-3-ol.
Issue 1: Low Yield of A'-Neogammacer-17(21)-en-3-ol
| Possible Cause | Troubleshooting Step |
| Inappropriate Solvent Selection | The polarity of the solvent may not be optimal for A'-Neogammacer-17(21)-en-3-ol. Triterpenoids are typically non-polar. Try a solvent with a different polarity. A solvent screen with small-scale extractions can help identify the best option. For instance, if you are using a polar solvent like methanol, consider switching to a less polar solvent like ethyl acetate (B1210297) or a mixture of hexane (B92381) and ethyl acetate. |
| Insufficient Extraction Time | The extraction may not have run long enough to efficiently extract the compound.[2] Extend the extraction time and monitor the yield at different time points to determine the optimal duration. |
| Poor Solvent Penetration | The plant material may not be ground finely enough. A smaller particle size increases the surface area for solvent contact. Ensure the plant material is properly dried and ground to a fine powder. |
| Suboptimal Solid-to-Liquid Ratio | The amount of solvent may be insufficient to effectively solubilize the target compound.[4] Increase the solvent volume and observe the effect on the yield. |
| Compound Degradation | High temperatures during extraction can degrade the target compound.[1] If using a high-temperature method like Soxhlet, consider a lower temperature method like ultrasound-assisted extraction. |
Issue 2: Presence of Impurities in the Extract
| Possible Cause | Troubleshooting Step |
| Solvent is Too Non-selective | The chosen solvent may be co-extracting a wide range of compounds. Consider using a more selective solvent system. Sometimes a preliminary wash with a very non-polar solvent like hexane can remove unwanted lipids before extracting the target compound with a slightly more polar solvent. |
| Inadequate Post-Extraction Cleanup | The crude extract often contains pigments, waxes, and other interfering substances.[6] Implement a cleanup step. This could involve liquid-liquid partitioning, where the extract is dissolved in a solvent and washed with an immiscible solvent to remove impurities. Column chromatography is also a common and effective purification method. |
| Emulsion Formation During Liquid-Liquid Partitioning | Surfactant-like molecules in the extract can cause emulsions, making phase separation difficult.[7] To break an emulsion, you can try adding a small amount of brine (saturated NaCl solution) or gently swirling instead of vigorous shaking.[7] |
Issue 3: Difficulty in Removing the Extraction Solvent
| Possible Cause | Troubleshooting Step |
| High Boiling Point of the Solvent | Solvents with high boiling points can be difficult to remove completely. If possible, choose a solvent with a lower boiling point that still provides good extraction efficiency. |
| Inadequate Evaporation Technique | Standard evaporation methods may not be sufficient. Use a rotary evaporator under reduced pressure to efficiently remove the solvent at a lower temperature, which also helps to prevent degradation of the target compound. |
Data Presentation
Table 1: Comparison of Different Solvents for the Extraction of Total Triterpenoids from a Hypothetical Plant Source.
Note: This table presents illustrative data based on typical triterpenoid extractions. Actual results will vary depending on the plant material and specific experimental conditions.
| Solvent | Extraction Method | Temperature (°C) | Time (h) | Yield (mg/g of dry plant material) | Purity (%) |
| Hexane | Soxhlet | 69 | 8 | 5.2 | 65 |
| Chloroform | Soxhlet | 61 | 8 | 7.8 | 75 |
| Ethyl Acetate | Soxhlet | 77 | 8 | 9.5 | 80 |
| Ethanol | Soxhlet | 78 | 8 | 6.1 | 50 |
| Methanol | Soxhlet | 65 | 8 | 4.3 | 40 |
| Acetone | Ultrasound | 40 | 1 | 8.9 | 78 |
| Ethyl Acetate | Ultrasound | 40 | 1 | 10.2 | 82 |
| Supercritical CO2 with 5% Ethanol | SFE | 50 | 2 | 11.5 | 90 |
Experimental Protocols
1. Soxhlet Extraction Protocol for Triterpenoids
This protocol outlines a standard procedure for extracting triterpenoids from dried plant material using a Soxhlet apparatus.[1]
-
Preparation of Plant Material: Dry the plant material to a constant weight and grind it into a fine powder to increase the surface area for extraction.
-
Apparatus Setup:
-
Place the powdered plant material in a porous thimble.
-
Insert the thimble into the main chamber of the Soxhlet extractor.
-
Fill a round-bottom flask with the chosen solvent (e.g., ethyl acetate) to about two-thirds of its volume.
-
Assemble the Soxhlet apparatus by connecting the flask to the extractor and the condenser to the top of the extractor.
-
-
Extraction Process:
-
Heat the solvent in the flask to its boiling point. The solvent vapor will travel up the distillation arm and into the condenser.
-
The condensed solvent will drip into the thimble containing the plant material.
-
Once the solvent reaches the top of the siphon arm, it will be siphoned back into the flask, carrying the extracted compounds with it.[1]
-
This cycle will repeat, allowing for continuous extraction with fresh solvent.
-
-
Duration: Continue the extraction for 6 to 24 hours, or until the solvent in the siphon arm becomes colorless.[1]
-
Solvent Removal: After extraction, remove the solvent from the flask using a rotary evaporator to obtain the crude extract.
2. Ultrasound-Assisted Extraction (UAE) Protocol
-
Preparation: Place a known amount of powdered plant material into an extraction vessel.
-
Solvent Addition: Add the selected solvent at a predetermined solid-to-liquid ratio.
-
Ultrasonication: Place the vessel in an ultrasonic bath. Set the desired temperature and sonication time. The high-frequency sound waves will facilitate the extraction process.
-
Separation: After the extraction is complete, separate the extract from the solid plant material by filtration or centrifugation.
-
Solvent Removal: Evaporate the solvent from the extract to obtain the crude product.
Mandatory Visualizations
Caption: Experimental workflow for the extraction and isolation of A'-Neogammacer-17(21)-en-3-ol.
Caption: A troubleshooting decision tree for addressing low extraction yield.
References
- 1. benchchem.com [benchchem.com]
- 2. Optimization of Extraction Process and Dynamic Changes in Triterpenoids of Lactuca indica from Different Medicinal Parts and Growth Periods - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Optimization of the Extraction Process and Biological Activities of Triterpenoids of Schisandra sphenanthera from Different Medicinal Parts and Growth Stages - PMC [pmc.ncbi.nlm.nih.gov]
- 5. maxapress.com [maxapress.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. chromatographyonline.com [chromatographyonline.com]
Validation & Comparative
A Comparative Analysis of Hopanoids: Focusing on Hop-17(21)-en-3-ol and Structurally Related Compounds
For Researchers, Scientists, and Drug Development Professionals
Hopanoids are a diverse class of pentacyclic triterpenoids found in the membranes of various bacteria, where they are considered functional analogues of eukaryotic sterols like cholesterol.[1][2] Their rigid, planar structure allows them to intercalate into lipid bilayers, modulating membrane fluidity, permeability, and stability.[3][4] This guide provides a comparative analysis of Hop-17(21)-en-3-ol and other significant hopanoids, supported by experimental data and protocols to aid in further research and development.
Structural and Functional Comparison of Key Hopanoids
Hopanoids vary in their core structure and, more significantly, in the functionalization of their side chains. These structural differences dictate their physicochemical properties and biological roles.[3] The simplest forms are C30 hopanoids, such as diploptene (B154308) and diplopterol (B1670745), while the addition of a C5 side chain results in extended C35 hopanoids like bacteriohopanetetrol (B1250769) (BHT).[1][3] this compound is a C30 hopanoid alcohol, an isomer of the more commonly studied diplopterol. Some hopenes, such as hop-17(21)-ene, can be products of diagenesis or dehydration of diplopterol during analytical workup.[5][6]
| Hopanoid Derivative | Molecular Formula | Class | Key Structural Features | Primary Function/Significance |
| This compound | C30H50O | C30 Hopanoid | Pentacyclic hopene skeleton with a double bond at C17(21) and a hydroxyl group at C3. | Isomer of other hopanols; its specific biological role is less defined compared to diplopterol. |
| Diplopterol (Hopan-22-ol) | C30H52O | C30 Hopanoid | Saturated hopane (B1207426) skeleton with a hydroxyl group at C22. | A primary product of squalene-hopene cyclase (SHC); modulates membrane properties.[7] |
| Diploptene (Hop-22(29)-ene) | C30H50 | C30 Hopanoid | Pentacyclic hopene skeleton with a double bond at C22(29). | Precursor for other hopanoids; localizes to the membrane midplane.[3][8] |
| Bacteriohopanetetrol (BHT) | C35H62O4 | C35 Hopanoid | C30 hopane core with a C5 polyhydroxylated side chain. | Significantly decreases membrane fluidity, similar to cholesterol.[3] |
| 2-Methyl-BHT | C36H64O4 | C35 Hopanoid | BHT structure with an additional methyl group at the C2 position. | Used as a biomarker for certain bacteria, including cyanobacteria and methanotrophs.[8] |
Biosynthetic Pathway of Hopanoids
Hopanoid synthesis is an oxygen-independent process, distinguishing it from sterol synthesis.[9] The pathway begins with the cyclization of squalene (B77637) by the enzyme squalene-hopene cyclase (SHC) to form the foundational C30 hopanoids, diploptene or diplopterol.[3][9] From this core, a variety of modifications can occur, including the addition of a C5 ribosyl moiety to form extended C35 hopanoids and methylation at the C2 or C3 positions.[1][9]
Experimental Methodologies
Accurate identification and quantification of hopanoids are critical for comparative studies. Gas Chromatography-Mass Spectrometry (GC-MS) is a commonly employed technique.
Protocol: Extraction and GC-MS Analysis of Hopanoids
This protocol outlines a general procedure for the extraction of total lipids from bacterial cultures, followed by derivatization and analysis.
1. Lipid Extraction (Modified Bligh & Dyer Method)
-
Harvest bacterial cells from culture via centrifugation.
-
Lyophilize the cell pellet to remove water.
-
Extract total lipids from the dried cell mass using a single-phase solvent system of dichloromethane (B109758) (CH2Cl2), methanol (B129727) (MeOH), and phosphate (B84403) buffer (2:1:0.8 v/v/v).
-
Sonicate the mixture to ensure cell lysis and complete extraction.
-
Centrifuge to pellet cell debris.
-
Collect the supernatant containing the total lipid extract.[10]
2. Derivatization (Acetylation)
-
Dry the lipid extract under a stream of N2.
-
Add a 1:1 (v/v) mixture of pyridine (B92270) and acetic anhydride (B1165640) to the dried extract.
-
Heat the mixture at 60°C for 30 minutes to acetylate hydroxyl groups. This step increases the volatility of polar hopanoids like BHT for GC analysis.[10]
-
Dry the sample again under N2 and re-dissolve in an appropriate solvent (e.g., ethyl acetate) for injection.
3. GC-MS Analysis
-
Analyze the acetylated sample using a gas chromatograph coupled to a mass spectrometer.
-
Column: A high-temperature column, such as a Restek Rxi-XLB (30 m × 0.25 mm × 0.10 µm), is often used for separating these high-molecular-weight compounds.[5][10]
-
Injection: Use a programmed temperature vaporizer (PTV) injector.
-
Oven Program: A typical temperature program starts at a low temperature (e.g., 60°C), ramps up to a high temperature (e.g., 350-360°C), and holds to ensure elution of all hopanoids.[5]
-
MS Detection: Operate the mass spectrometer in full scan mode or selected ion monitoring (SIM) mode to identify compounds based on their retention times and mass spectra.
Quantitative Data for Hopanoid Identification
The mass spectra of hopanoids are characterized by specific fragmentation patterns. The base peak for most C30 hopanoids is often m/z 191, corresponding to the A/B ring fragment. For 2-methylated hopanoids, this characteristic fragment shifts to m/z 205.[5]
| Compound (Acetylated) | Key Mass Fragments (m/z) | Retention Index (DB-XLB column) | Notes |
| Hop-17(21)-ene | 410 (M+), 367, 231, 191 | ~4547 | Often considered a dehydration product of diplopterol during analysis.[5] |
| Diploptene (Hop-22(29)-ene) | 410 (M+), 367, 231, 191 | ~4560 | A primary biosynthetic product.[5] |
| Diplopterol | 412 (M+ - Ac), 397, 191 | ~4641 | M+ not always observed; loss of acetic acid (60 Da) from the acetylated form is common.[5] |
| BHT (Bacteriohopanetetrol) | 616 (M+ - Ac), 556, 496, 191 | ~5696 | Requires high temperature for elution; multiple acetyl groups lead to complex fragmentation.[5] |
| 2-Me-BHT | 630 (M+ - Ac), 570, 510, 205 | ~5675 | Elutes slightly earlier than its unmethylated counterpart. The m/z 205 fragment is diagnostic.[5] |
Note: Retention indices and mass fragments can vary slightly based on the specific instrument and conditions used.[11]
Conclusion
This compound is one of many structurally diverse hopanoids. While foundational research has focused on more abundant derivatives like diplopterol and BHT to establish their role in membrane ordering, a detailed comparative analysis highlights the need for further investigation into the specific functions of less common isomers.[2][3] The provided protocols and reference data offer a framework for researchers to quantitatively analyze and compare the hopanoid profiles of various bacteria, paving the way for a deeper understanding of their physiological roles and potential applications.
References
- 1. Hopanoids - Wikipedia [en.wikipedia.org]
- 2. Hopanoids as functional analogues of cholesterol in bacterial membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. s3.us-west-2.amazonaws.com [s3.us-west-2.amazonaws.com]
- 4. Hopanoid Biosynthesis and Function in Bacteria | Semantic Scholar [semanticscholar.org]
- 5. Identification and quantification of polyfunctionalized hopanoids by high temperature gas chromatography–mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. www-odp.tamu.edu [www-odp.tamu.edu]
- 7. S-EPMC3435179 - Functional convergence of hopanoids and sterols in membrane ordering. - OmicsDI [omicsdi.org]
- 8. Pheno- and Genotyping of Hopanoid Production in Acidobacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Hopanoid lipids: from membranes to plant–bacteria interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Quantitative hopanoid analysis enables robust pattern detection and comparison between laboratories - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Quantitative hopanoid analysis enables robust pattern detection and comparison between laboratories - PubMed [pubmed.ncbi.nlm.nih.gov]
Hop-17(21)-en-3-ol vs. Friedelin: A Comparative Guide for Triterpenoid Biomarker Selection
For researchers, scientists, and drug development professionals, the selection of appropriate biomarkers is a critical step in ensuring the accuracy and relevance of experimental outcomes. This guide provides a comprehensive comparison of two pentacyclic triterpenoids, Hop-17(21)-en-3-ol and Friedelin (B1674157), which are gaining attention as potential biomarkers in various scientific disciplines.
This document outlines the distinct characteristics of each compound, presents available quantitative data, details relevant experimental protocols, and provides visual diagrams of their biosynthetic pathways and analytical workflows to aid in the selection process for specific research applications.
Overview and Physicochemical Properties
This compound is a hopanoid, a class of pentacyclic triterpenoids primarily found in bacteria, where they play a role in membrane stability, similar to sterols in eukaryotes.[1] In contrast, friedelin is a triterpenoid (B12794562) ketone widely distributed in higher plants, particularly in the cork tissue of species like the cork oak (Quercus suber) and in various medicinal plants.[2][3] Their distinct origins are a primary factor in their application as biomarkers, with hopanoids often serving as indicators of bacterial presence or specific geochemical processes, while friedelin is typically used as a chemotaxonomic marker for plants or as a bioactive compound with pharmacological potential.[4][5]
| Property | This compound | Friedelin |
| CAS Number | 564-14-7[6][7] | 559-74-0[2][8] |
| Molecular Formula | C30H50O[7] | C30H50O[2] |
| Molecular Weight | 426.72 g/mol [7] | 426.7 g/mol [2] |
| Class | Hopanoid (Triterpenoid Alcohol) | Friedelane (Triterpenoid Ketone) |
| Primary Sources | Bacteria, Gentiana species, Xanthium sibiricum[6][9] | Higher plants (e.g., Quercus suber, Maytenus species), mosses, lichens[2][3] |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone[7] | High solubility in chloroform, sparingly soluble in ethanol, insoluble in water. |
Biosynthetic Pathways
The biosynthesis of both this compound and friedelin originates from the cyclization of squalene. However, the enzymatic processes and resulting core structures differ significantly.
Quantitative Analysis: A Comparative Look
Direct comparative studies quantifying the performance of this compound and friedelin as biomarkers for a specific application are currently lacking in the scientific literature. However, quantitative data for each compound in various matrices have been reported.
Table 1: Quantitative Data for Friedelin
| Source Material | Extraction Method | Analytical Method | Concentration | Reference |
| Putranjiva roxburghii (Leaf) | Not specified | HPTLC | 0.003% w/w | [3] |
| Putranjiva roxburghii (Bark) | Not specified | HPTLC | 0.04% w/w | [3] |
| Ayurvedic formulation 1 | Not specified | HPTLC | 0.002% | [3] |
| Ayurvedic formulation 2 | Not specified | HPTLC | 0.035% | [3] |
| Quercus suber (Cork byproduct) | Not specified | GC-MS | 1.4–5.0 g/kg | [3] |
| Quercus suber (Cork) | Not specified | GC-MS | 2.47 g/kg (dry weight) | [3] |
Table 2: Analytical Performance for Friedelin Quantification
| Analytical Method | Linearity Range | Limit of Detection (LOD) | Limit of Quantitation (LOQ) | Recovery | Reference |
| HPTLC | 100–500 ng | 32.15 ng/band | 97.44 ng/band | 98.55% | [3] |
Experimental Protocols
Extraction and Isolation
Friedelin: A common method for the extraction of friedelin from plant material involves Soxhlet extraction with a non-polar solvent such as hexane, followed by chromatographic purification.
-
Protocol: Soxhlet Extraction of Friedelin
-
Air-dry and powder the plant material (e.g., leaves, bark).
-
Place the powdered material in a thimble and load it into a Soxhlet extractor.
-
Extract with n-hexane for 6-8 hours.
-
Concentrate the extract under reduced pressure to obtain the crude extract.
-
Subject the crude extract to column chromatography on silica (B1680970) gel.
-
Elute with a gradient of n-hexane and ethyl acetate.
-
Monitor fractions by Thin Layer Chromatography (TLC) and combine fractions containing friedelin.
-
Recrystallize the combined fractions from a suitable solvent (e.g., chloroform/methanol) to obtain pure friedelin.
-
This compound: The extraction of hopanoids, including hopanols, from bacterial cultures typically involves a total lipid extraction followed by purification.
-
Protocol: Total Lipid Extraction for Hopanoid Analysis
-
Harvest bacterial cells by centrifugation.
-
Perform a modified Bligh-Dyer extraction using a mixture of chloroform, methanol (B129727), and water.
-
Separate the phases by centrifugation.
-
Collect the lower organic phase containing the total lipids.
-
Dry the lipid extract under a stream of nitrogen.
-
For analysis of hopanols, the extract can be further purified by column chromatography on silica gel.
-
Analytical Methods
Gas Chromatography-Mass Spectrometry (GC-MS) is a widely used technique for the analysis of both triterpenoids. For hopanols, derivatization is often required to increase volatility.
-
Protocol: GC-MS Analysis of Hopanols (as acetates)
-
Derivatization: Acetylate the dried lipid extract containing hopanols with a mixture of pyridine (B92270) and acetic anhydride (B1165640) (1:1 v/v) at 60°C for 30 minutes.[10]
-
GC Separation:
-
Column: Restek Rxi-XLB (30 m x 0.25 mm x 0.10 µm) or similar.[10]
-
Injector Temperature: 250°C.
-
Oven Program: Initial temperature of 100°C, ramp to 320°C at 10°C/min, and hold for 15 min.
-
Carrier Gas: Helium.
-
-
MS Detection:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 50-750.
-
Identification: Based on retention time and comparison of mass spectra with known standards or library data. The characteristic fragment ion for many hopanoids is m/z 191.
-
-
-
Protocol: GC-MS Analysis of Friedelin
-
Sample Preparation: Dissolve the extract or purified compound in a suitable solvent (e.g., chloroform).
-
GC Separation:
-
MS Detection:
-
High-Performance Liquid Chromatography (HPLC) coupled with various detectors is also a powerful tool for triterpenoid analysis.
-
Protocol: HPLC Analysis of Hopanoids
-
Sample Preparation: The total lipid extract can be analyzed directly or after derivatization to introduce a chromophore for UV detection.[11]
-
HPLC System:
-
References
- 1. Variation of salinity and nitrogen concentration affects the pentacyclic triterpenoid inventory of the haloalkaliphilic aerobic methanotrophic bacterium Methylotuvimicrobium alcaliphilum - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Friedelin | C30H50O | CID 91472 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Friedelin: Structure, Biosynthesis, Extraction, and Its Potential Health Impact [mdpi.com]
- 4. Showing Compound Friedelin (FDB006785) - FooDB [foodb.ca]
- 5. researchgate.net [researchgate.net]
- 6. Hop-17(21)-en-3β-ol | 564-14-7 [chemicalbook.com]
- 7. This compound | Naveprotein [native-protein.com]
- 8. friedelin, 559-74-0 [thegoodscentscompany.com]
- 9. This compound | TargetMol [targetmol.com]
- 10. Quantitative hopanoid analysis enables robust pattern detection and comparison between laboratories - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Determination of hopanoid levels in bacteria using high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
Comparative Guide to Analytical Methods for Hop-17(21)-en-3-ol Analysis
Introduction
Hop-17(21)-en-3-ol is a pentacyclic triterpenoid (B12794562) alcohol with potential significance in various research and development fields. Accurate and precise quantification of this analyte is crucial for its characterization, understanding its biological roles, and for quality control in drug development. This guide provides a comparative overview of two primary analytical techniques suitable for the analysis of this compound: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).
While specific cross-validation data for this compound is not extensively available in the current literature, this guide synthesizes data from studies on structurally similar hopanoids and triterpenoids to provide a representative comparison of these analytical methods. The choice of method will depend on factors such as the sample matrix, required sensitivity, and the specific research goals.
Data Presentation: A Comparative Analysis
The performance of GC-MS and LC-MS for the quantification of various triterpenoids is summarized below. These tables highlight key validation parameters for each method, offering a clear comparison to aid in selecting the most suitable technique.
Table 1: Comparison of GC-MS Method Validation Parameters for Triterpenoid Quantification
| Analyte (Triterpenoid) | Linearity (r²) | Limit of Detection (LOD) (µg/mL) | Limit of Quantification (LOQ) (µg/mL) | Accuracy (Recovery %) | Precision (RSD %) | Reference |
| Monoterpenoids (Representative) | >0.99 | 0.1 - 0.2 | - | 91.6 - 105.7 | 0.28 - 11.18 | [1] |
| Terpinen-4-ol, 1,8-cineole, (−)-α-bisabolol | >0.999 | - | - | 98.3 - 101.6 | 0.89 - 1.51 | [2] |
| Euphol and Tirucallol | >0.99 | - | - | - | - | [3] |
| Breu Triterpenes | >0.99 | 0.4 | 1.3 | - | - | [4] |
Table 2: Comparison of LC-MS/MS Method Validation Parameters for Triterpenoid Quantification
| Analyte (Triterpenoid Saponin) | Linearity (r²) | Limit of Detection (LOD) (ng/mL) | Limit of Quantification (LOQ) (ng/mL) | Accuracy (Recovery %) | Precision (RSD %) | Reference |
| Oleanolic Acid | >0.9999 | 80 | 240 | 94.70 - 105.81 | <2.0 | [5] |
| Ursolic Acid | >0.9999 | 120 | 360 | 94.70 - 105.81 | <2.0 | [5] |
| Cyanoenone Triterpenoid | ≥0.9975 | 3000 (ng/g) | 3000 (ng/g) | 85-115 | <15 | [6][7] |
| Triterpenoid Glycosides | >0.99 | 0.440 - 2.747 | 1.335 - 8.325 | 90 - 110 | - | [8] |
Experimental Protocols
Detailed methodologies are essential for the replication and validation of analytical methods. Below are representative protocols for the analysis of triterpenoids, adaptable for this compound, using GC-MS and LC-MS.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
GC-MS is a robust technique for the analysis of volatile and semi-volatile compounds. For triterpenoids like this compound, derivatization is often necessary to increase volatility and improve chromatographic peak shape.
1. Sample Preparation and Derivatization:
-
Extraction: Samples can be extracted with organic solvents such as methanol (B129727), acetone, or a chloroform/methanol mixture.[3][9] Ultrasonic or reflux extraction can be employed to improve efficiency.[3]
-
Purification (Optional): Solid-phase extraction (SPE) can be used to clean up the extract and reduce matrix effects.
-
Derivatization: The hydroxyl group in this compound needs to be derivatized. A common method is silylation using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with trimethylchlorosilane (TMCS) in pyridine.[10] The reaction is typically carried out at a controlled temperature (e.g., 30°C for 2 hours) to ensure complete derivatization.[10]
2. GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: An Agilent 7890A GC system or similar.
-
Column: A non-polar capillary column such as a HP-5MS (30 m x 0.25 mm I.D., 0.25 µm film thickness) is suitable.[1][10]
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).[1]
-
Injector: A split/splitless or programmed temperature vaporizing (PTV) injector can be used. Injector temperature is typically set high (e.g., 290-300°C) to ensure volatilization of the derivatized analyte.[1][4]
-
Oven Temperature Program: A temperature gradient is crucial for separating the analytes. A typical program might start at a lower temperature (e.g., 50°C), ramp up to a high temperature (e.g., 300-350°C), and hold for a period to ensure elution of all compounds.[1][4]
-
Mass Spectrometer: An Agilent 7000 Triple Quadrupole MS system or equivalent.
-
Ionization Mode: Electron Impact (EI) at 70 eV.
-
Detection: The mass spectrometer can be operated in full scan mode for qualitative analysis or selected ion monitoring (SIM) mode for quantitative analysis, which offers higher sensitivity and selectivity.[1]
3. Quantification:
-
Quantification is based on the peak area of the analyte relative to an internal standard, plotted against a calibration curve prepared from certified reference standards.
Liquid Chromatography-Mass Spectrometry (LC-MS) Protocol
LC-MS is a powerful technique for analyzing a wide range of compounds, including those that are not amenable to GC-MS due to low volatility or thermal instability.
1. Sample Preparation:
-
Extraction: Similar to GC-MS, extraction is typically performed with methanol or a methanol/water mixture.[8] Sonication is a common technique to enhance extraction efficiency.[8]
-
Filtration: The extract should be filtered through a 0.45 µm or 0.22 µm syringe filter before injection to remove particulate matter.[8]
-
Purification (Optional): Solid-phase extraction (SPE) can be employed for sample cleanup, especially for complex matrices, to minimize ion suppression in the MS source.[11]
2. LC-MS Instrumentation and Conditions:
-
Liquid Chromatograph: An Agilent 1260 series HPLC or a UPLC system for higher resolution and faster analysis times.
-
Column: A reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm) is commonly used for the separation of triterpenoids.
-
Mobile Phase: A gradient elution using a mixture of an aqueous phase (e.g., water with 0.1% formic acid) and an organic phase (e.g., acetonitrile (B52724) or methanol) is typical.
-
Flow Rate: A flow rate in the range of 0.3-0.8 mL/min is common.[12][13]
-
Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source.[5][12]
-
Ionization Mode: ESI can be operated in either positive or negative ion mode, depending on the analyte's structure. For triterpenoids, positive mode is often used.[6] APCI can also be effective, particularly for less polar compounds.[12]
-
Detection: Multiple Reaction Monitoring (MRM) is the preferred method for quantification due to its high selectivity and sensitivity, monitoring specific precursor-to-product ion transitions for the analyte and an internal standard.[8]
3. Quantification:
-
Quantification is achieved by comparing the peak area of the analyte to that of an internal standard and using a calibration curve generated from reference standards.
Mandatory Visualizations
References
- 1. Development and Validation of a GC/MS Method for Simultaneous Determination of 7 Monoterpens in Two Commercial Pharmaceutical Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. jfda-online.com [jfda-online.com]
- 4. scielo.br [scielo.br]
- 5. benchchem.com [benchchem.com]
- 6. Development of LC–MS/MS Method for Cyanoenone Triterpenoid Determination to Support CNS Tissue Distribution Study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Development of LC-MS/MS method for cyanoenone triterpenoid determination to support CNS tissue distribution study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Two-stage mass spectrometry approach for the analysis of triterpenoid glycosides in Fagonia indica - RSC Advances (RSC Publishing) DOI:10.1039/C8RA08350A [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. Development of a gas chromatography-mass spectrometry method to monitor in a single run, mono- to triterpenoid compounds distribution in resinous plant materials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. opentrons.com [opentrons.com]
- 12. Determination of Pentacyclic Triterpenoids in Plant Biomass by Porous Graphitic Carbon Liquid Chromatography—Tandem Mass Spectrometry | MDPI [mdpi.com]
- 13. Comprehensive Characterization of Triterpene Saponins in Rhizoma Panacis Japonici by Offline Two-Dimensional Liquid Chromatography Coupled to Quadrupole Time-of-Flight Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Inter-laboratory Comparison of Hop-17(21)-en-3-ol Measurements: A Comparative Guide to Analytical Methodologies
For Researchers, Scientists, and Drug Development Professionals
Published: December 3, 2025
This guide provides a comparative overview of analytical methodologies for the quantification of Hop-17(21)-en-3-ol, a pentacyclic triterpenoid (B12794562) of interest in various research fields. In the absence of publicly available, formal inter-laboratory comparison studies for this specific analyte, this document outlines the performance of common analytical techniques—Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS)—used for the analysis of structurally related hopanoids and triterpenoids. The experimental data summarized herein is collated from various scientific studies to provide a benchmark for laboratories seeking to develop and validate methods for this compound analysis.
Introduction to this compound and its Analysis
This compound is a member of the hopanoid family of triterpenoids, which are produced by a variety of bacteria and can be found in some plant species. These compounds are often utilized as biomarkers in geochemical studies and are of increasing interest for their potential biological activities. Accurate and precise quantification of this compound is crucial for understanding its biological roles and for potential applications in drug development. The primary analytical challenges in its measurement stem from its low volatility and the need for sensitive detection in complex biological or environmental matrices.
Comparative Analysis of Analytical Methods
The two most prevalent techniques for the quantitative analysis of triterpenoids like this compound are GC-MS and LC-MS. The choice between these methods often depends on the sample matrix, required sensitivity, and the availability of instrumentation.
Table 1: Comparison of Typical Performance Characteristics for Triterpenoid Analysis by GC-MS and LC-MS/MS
| Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) for Triterpenoids | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Triterpenoids |
| Linearity Range | 50 - 400 µg/mL (for euphol (B7945317) and tirucallol)[1] | 3.00 - 3000 ng/g (for a cyanoenone triterpenoid)[2][3] |
| Correlation Coefficient (r) | > 0.997[1] | ≥ 0.9975[2] |
| Limit of Detection (LOD) | 100 - 200 µg/L[4] | ~40 pg (0.1 pM) for acetylated hopanoids[5] |
| Limit of Quantification (LOQ) | 2.973 ng/mL (for Terizidone, a different compound)[6] | ~132 pg (for acetylated hopanoids)[5] |
| Intra-day Precision (%RSD) | 0.90 - 3.07%[1] | < 9.4%[2] |
| Inter-day Precision (%RSD) | 3.93 - 8.17%[1] | < 9.4%[2] |
| Recovery | 84.8 - 98.3%[1] | Not explicitly stated, but method validated for accuracy[2] |
| Derivatization | Typically required to increase volatility and thermal stability.[4] | Not always necessary, depends on the analyte and ionization method.[5] |
Note: The data presented are for analogous triterpenoid compounds and serve as a general reference for what can be expected when developing a method for this compound.
Experimental Protocols
The following are generalized protocols for the analysis of this compound. Laboratories should perform their own internal validation.
The logical flow for the analysis of this compound in a given sample matrix is depicted below.
This protocol is based on methodologies developed for other triterpenoids and hopanoids.[4][7]
-
Sample Extraction:
-
Lyophilize the sample (e.g., bacterial cell pellet, soil sample).
-
Perform a total lipid extraction using a modified Bligh-Dyer method with a chloroform:methanol:water solvent system.
-
Collect the organic phase containing the lipids.
-
-
Sample Cleanup (Optional):
-
For complex matrices, a solid-phase extraction (SPE) step may be necessary to remove interfering compounds.
-
-
Derivatization:
-
Dry the lipid extract under a stream of nitrogen.
-
Add N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) in pyridine.
-
Heat the mixture at 70°C for 1 hour to convert the hydroxyl group of this compound to its trimethylsilyl (B98337) (TMS) ether.[4]
-
-
GC-MS Conditions:
-
Column: HP-5ms (or equivalent), 30 m x 0.25 mm i.d., 0.25 µm film thickness.
-
Injector: Splitless mode at 280°C.
-
Oven Program: Initial temperature of 80°C, hold for 2 min, ramp to 300°C at 10°C/min, and hold for 15 min.
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
-
MS Conditions: Electron ionization (EI) at 70 eV. Scan range of m/z 50-650. For quantification, use selected ion monitoring (SIM) of characteristic ions for the TMS-derivatized this compound.
-
This protocol is adapted from methods for other triterpenoids.[2][5]
-
Sample Extraction and Cleanup:
-
Follow the same extraction and cleanup procedures as for GC-MS analysis. Derivatization is typically not required.
-
-
LC-MS/MS Conditions:
-
Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile (B52724) with 0.1% formic acid (B).
-
Gradient: Start at 60% B, ramp to 100% B over 10 minutes, hold for 5 minutes, and then return to initial conditions.
-
Flow Rate: 0.3 mL/min.
-
MS/MS Conditions: Electrospray ionization (ESI) in positive ion mode. Use multiple reaction monitoring (MRM) for quantification. The precursor ion would be the [M+H]+ or [M+H-H2O]+ ion of this compound, and product ions would be determined by infusion of a standard.
-
Biosynthetic Pathway of Hopanoids
This compound is a hopanoid, synthesized from the precursor squalene (B77637). Understanding its biosynthesis can be important for metabolic studies.
The direct enzymatic synthesis of this compound is not as well-characterized as that of other hopanoids like diploptene (B154308) and diplopterol. It may be formed through isomerization of other hopene intermediates.[8] The core pathway begins with the cyclization of squalene by squalene-hopene cyclase.
Conclusion and Recommendations
While a dedicated inter-laboratory comparison for this compound is not currently available, robust analytical methods can be developed and validated using the performance data of analogous compounds as a guide. Both GC-MS and LC-MS/MS are suitable techniques, with the latter generally offering higher sensitivity. It is critical for any laboratory undertaking the analysis of this compound to perform a thorough single-laboratory validation of their chosen method, establishing linearity, accuracy, precision, and limits of detection and quantification. The use of a suitable internal standard, ideally an isotopically labeled version of the analyte, is highly recommended for accurate quantification.[9]
References
- 1. jfda-online.com [jfda-online.com]
- 2. Development of LC–MS/MS Method for Cyanoenone Triterpenoid Determination to Support CNS Tissue Distribution Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of LC-MS/MS method for cyanoenone triterpenoid determination to support CNS tissue distribution study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Development of a gas chromatography-mass spectrometry method to monitor in a single run, mono- to triterpenoid compounds distribution in resinous plant materials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Development and validation of HPTLC and LC MS-MS method for estimation of Terizidone in pharmaceutical dosage form | Bhole | Thai Journal of Pharmaceutical Sciences (TJPS) [tjps.pharm.chula.ac.th]
- 7. Identification and quantification of polyfunctionalized hopanoids by high temperature gas chromatography–mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Hopanoid lipids: from membranes to plant–bacteria interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Quantitative hopanoid analysis enables robust pattern detection and comparison between laboratories - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Biological Activities of Pentacyclic Triterpenes
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Triterpenes are a diverse class of naturally occurring compounds renowned for their wide range of pharmacological properties. This guide provides a comparative analysis of the biological activities of three well-studied pentacyclic triterpenes: Betulinic Acid, Ursolic Acid, and Oleanolic Acid. While the initial focus of this report was to include Hop-17(21)-en-3-ol, a comprehensive literature search revealed a significant lack of available data on its biological activities. Therefore, the scope has been broadened to compare these three prominent triterpenes, offering valuable insights into their anticancer, anti-inflammatory, and antimicrobial potential. This guide presents quantitative data, detailed experimental methodologies, and visual representations of cellular pathways and workflows to support researchers in drug discovery and development.
Introduction: The Therapeutic Potential of Triterpenes
Triterpenes are a class of chemical compounds composed of six isoprene (B109036) units, which are widely distributed in the plant kingdom. They exhibit a remarkable diversity of structures, leading to a broad spectrum of biological activities. Among these, pentacyclic triterpenes have garnered significant attention for their potential as therapeutic agents. This guide focuses on three such compounds:
-
Betulinic Acid: A lupane-type pentacyclic triterpenoid (B12794562) known for its selective cytotoxicity against cancer cells.
-
Ursolic Acid: An ursane-type triterpenoid with potent anti-inflammatory and anticancer properties.
-
Oleanolic Acid: An oleanane-type triterpenoid recognized for its hepatoprotective, anti-inflammatory, and antimicrobial effects.
Due to a notable absence of published research on the biological activity of the hopane-type triterpene this compound, a direct comparison was not feasible. This guide therefore aims to provide a robust comparative framework for the aforementioned, well-characterized triterpenes to aid in the evaluation of their therapeutic promise.
Comparative Biological Activity
The anticancer, anti-inflammatory, and antimicrobial activities of Betulinic Acid, Ursolic Acid, and Oleanolic Acid are summarized in the following tables, presenting quantitative data from various studies.
Anticancer Activity (IC₅₀ Values)
The half-maximal inhibitory concentration (IC₅₀) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The values in the table below represent the concentration of the triterpene required to inhibit the growth of various cancer cell lines by 50%. Lower IC₅₀ values indicate higher potency.
| Triterpene | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Betulinic Acid | Melanoma (human) | 1.5 - 1.6 | [1] |
| Neuroblastoma | 14 - 17 | [1] | |
| Glioblastoma | 2 - 17 | [1] | |
| Ovarian Cancer | 1.8 - 4.5 | [1] | |
| Lung Cancer (A549) | 1.5 - 4.2 | [1] | |
| Cervical Cancer (HeLa) | ~1.8 | [1] | |
| Canine Lymphoma (CLBL-1) | 18.2 | [2] | |
| Canine Osteosarcoma (D-17) | 18.59 | [2] | |
| Ursolic Acid | T-cell proliferation | >3 | [1] |
| Oleanolic Acid | T-cell proliferation | >50 | [1] |
Anti-inflammatory Activity (IC₅₀ Values)
The anti-inflammatory potential of these triterpenes is often assessed by their ability to inhibit the production of inflammatory mediators like nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophages (e.g., RAW 264.7 cells).
| Triterpene | Assay | Cell Line | IC₅₀ (µM) | Reference |
| Ursolic Acid | NO Production Inhibition | RAW 264.7 | ~21 (for a mixture with Oleanolic Acid) | [1] |
| Oleanolic Acid | NO Production Inhibition | RAW 264.7 | ~21 (for a mixture with Ursolic Acid) | [1] |
| 23-Hydroxyursolic Acid | NO Production Inhibition | RAW 264.7 | Potent Inhibition (Specific IC₅₀ not stated) | [3] |
Antimicrobial Activity (MIC Values)
The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.
| Triterpene | Microorganism | MIC (µg/mL) | Reference |
| Oleanolic Acid | Staphylococcus aureus (MRSA) | 64 | [4] |
| Enterococcus faecalis | 6.25 - 8.00 | [4] | |
| Pseudomonas aeruginosa | 256 | [4] | |
| Mycobacterium tuberculosis | 25 | [4] | |
| Candida spp. | - (synergistic with azoles) | [5] | |
| Aspergillus spp. | - (synergistic with azoles) | [5] | |
| Ursolic Acid | Streptococcus pneumoniae | 16 | [4] |
| Staphylococcus aureus (MRSA) | 8 | [4] | |
| Bacillus subtilis | 8 | [4] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and aid in the design of future studies.
MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
Principle: NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to a purple formazan (B1609692), which is insoluble in aqueous solutions. The amount of formazan produced is directly proportional to the number of living cells.
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.[6]
-
Compound Treatment: Treat the cells with various concentrations of the triterpene compounds and incubate for the desired period (e.g., 24, 48, or 72 hours).[6]
-
MTT Addition: After the incubation period, remove the medium and add 28 µL of a 2 mg/mL MTT solution to each well.[6] Incubate the plate for 1.5 to 4 hours at 37°C.[6][7]
-
Formazan Solubilization: Remove the MTT solution and add 130-150 µL of a solubilizing agent (e.g., DMSO or a designated solubilization solution) to each well to dissolve the formazan crystals.[6][7]
-
Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization. Read the absorbance at a wavelength of 492 nm or 590 nm using a microplate reader.[6]
-
Data Analysis: The IC₅₀ value is calculated from a dose-response curve by plotting the percentage of cell viability against the concentration of the compound.
Griess Assay for Nitric Oxide Inhibition
The Griess assay is a colorimetric method used to determine the concentration of nitrite (B80452), a stable and nonvolatile breakdown product of nitric oxide (NO).
Principle: The assay involves a two-step diazotization reaction. In an acidic medium, nitrite reacts with sulfanilamide (B372717) to form a diazonium salt, which then couples with N-(1-naphthyl)ethylenediamine to produce a colored azo derivative that can be quantified spectrophotometrically.[8][9]
Procedure:
-
Cell Culture and Stimulation: Plate RAW 264.7 macrophages in a 96-well plate and allow them to adhere. Pre-treat the cells with various concentrations of the triterpene for 1 hour. Then, stimulate the cells with lipopolysaccharide (LPS; 1 µg/mL) to induce NO production and incubate for 24 hours.[10]
-
Sample Collection: After incubation, collect 50 µL of the cell culture supernatant from each well and transfer it to a new 96-well plate.[10][11]
-
Griess Reagent Addition: Add 50 µL of Griess Reagent A (e.g., 1% sulfanilamide in 5% phosphoric acid) to each well containing the supernatant.[10] Incubate at room temperature for 10 minutes, protected from light.[10] Then, add 50 µL of Griess Reagent B (e.g., 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) to each well.[10]
-
Absorbance Measurement: After a further 10-minute incubation at room temperature, measure the absorbance at 540 nm using a microplate reader.[9][12]
-
Data Analysis: A standard curve is generated using known concentrations of sodium nitrite. The concentration of nitrite in the samples is then determined from this standard curve. The percentage of NO inhibition is calculated relative to the LPS-stimulated control.
Broth Microdilution Method for MIC Determination
The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[13]
Principle: A standardized suspension of bacteria is inoculated into wells of a microtiter plate containing serial dilutions of the antimicrobial agent. The MIC is the lowest concentration of the agent that completely inhibits visible growth of the microorganism.[14]
Procedure:
-
Preparation of Antimicrobial Agent Dilutions: Prepare a stock solution of the triterpene. Perform serial two-fold dilutions in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth).[15][16]
-
Inoculum Preparation: Prepare a standardized bacterial inoculum with a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[14] Dilute this suspension to achieve a final concentration of about 5 x 10⁵ CFU/mL in the wells.
-
Inoculation: Inoculate each well of the microtiter plate with the bacterial suspension. Include a growth control well (broth and inoculum without the antimicrobial agent) and a sterility control well (broth only).[15]
-
Incubation: Incubate the plate at 37°C for 18-24 hours.[15]
-
MIC Determination: After incubation, determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.[14]
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental designs is crucial for understanding the mechanisms of action and for planning future research. The following diagrams were generated using Graphviz (DOT language).
Experimental Workflow for Biological Activity Screening
This diagram illustrates a general workflow for screening the biological activity of triterpenes.
Betulinic Acid-Induced Apoptosis Pathway
This diagram illustrates the intrinsic (mitochondrial) pathway of apoptosis induced by Betulinic Acid in cancer cells.
Ursolic Acid Inhibition of the NF-κB Signaling Pathway
This diagram shows how Ursolic Acid exerts its anti-inflammatory effects by inhibiting the NF-κB signaling pathway.
References
- 1. Anticancer Potential of Betulonic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antitumor Activity of Betulinic Acid and Betulin in Canine Cancer Cell Lines | In Vivo [iv.iiarjournals.org]
- 3. In vitro anti-inflammatory activity of 23-hydroxyursolic acid isolated from Cussonia bancoensis in murine macrophage RAW 264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antimicrobial Activity of Oleanolic and Ursolic Acids: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synergistic inhibition of pathogenic fungi by oleanolic acid combined with azoles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. MTT (Assay protocol [protocols.io]
- 7. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 8. Methods to Detect Nitric Oxide and its Metabolites in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. resources.rndsystems.com [resources.rndsystems.com]
- 13. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 15. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 16. protocols.io [protocols.io]
Comparing the distribution of hopanoids in different bacterial species
For Researchers, Scientists, and Drug Development Professionals
Hopanoids are a class of pentacyclic triterpenoids that are structural and functional analogs of sterols, such as cholesterol, in eukaryotic cell membranes.[1] Predominantly found in bacteria, these molecules play a crucial role in regulating membrane fluidity, permeability, and stability, thereby contributing to stress tolerance and adaptation to extreme environments.[1][2][3][4] Understanding the distribution and abundance of different hopanoid structures across various bacterial species is essential for fields ranging from microbial ecology and biogeochemistry to the development of novel antimicrobial agents targeting membrane integrity.[5][6]
This guide provides a comparative overview of hopanoid distribution in select bacterial species, supported by quantitative data and detailed experimental methodologies for their analysis.
Quantitative Distribution of Hopanoids
The production and composition of hopanoids can vary significantly between bacterial species and are often influenced by environmental conditions.[7][8] The following table summarizes the relative abundance of major hopanoid types in several well-studied bacteria. It is important to note that absolute quantification is challenging and can vary between laboratories due to differences in instrumentation and the availability of purified standards.[9][10]
| Bacterial Species | Phylum | Major Hopanoids Detected | Relative Abundance (% of total hopanoids) | Reference |
| Rhodopseudomonas palustris TIE-1 | Proteobacteria (Alpha) | Diplopterol, 2-Me-Diplopterol, Bacteriohopanetetrol (BHT), 2-Me-BHT | 2-Me-BHT to BHT ratio can reach 1.75 under specific growth conditions.[9] 2-Me-diplopterol can be a major component.[9] | [9][11] |
| Methylobacterium extorquens | Proteobacteria (Alpha) | Diplopterol, 2-Me-Diplopterol, BHT-cyclitol ether (BHT-CE), BHT-guanidine-cyclitol ether (BHT-GCE) | Diplopterol and its methylated form are the major hopanoids.[5] | [5] |
| Burkholderia cenocepacia | Proteobacteria (Beta) | Diploptene, Diplopterol | The primary hopanoids detected via GC-MS analysis of nonsaponifiable lipids.[1] | [1] |
| Bradyrhizobium species | Proteobacteria (Alpha) | Carboxyl-bacteriohopanediol, 2-Me-carboxyl-bacteriohopanediol (covalently linked to Lipid A) | Can constitute over 40% of the total lipid fraction in some strains.[12] | [12] |
| Nostoc punctiforme | Cyanobacteria | 2-Methylhopanoids | Large quantities are localized in the outer membranes of akinetes (survival structures).[2] | [2] |
| Frankia species | Actinobacteria | Hopanoids | A significant component of the vesicle envelope, which protects the nitrogenase enzyme from oxygen.[3] | [3][7] |
| Streptomyces species | Actinobacteria | Hopanoids | Thought to minimize water loss across the membrane in aerial hyphae.[2] | [2] |
| Acidobacteria (various strains) | Acidobacteria | C30 hopenes, Bacteriohopanepolyols (BHPs) | Detected in all tested strains of subdivisions 1 and 3.[13] | [13] |
| Acetobacter pasteurianus | Proteobacteria (Alpha) | Hopanoids | Detected using a rapid screening method.[14] | [14] |
Note: The relative abundances are indicative and can be influenced by culture conditions.
Experimental Protocols for Hopanoid Analysis
Accurate comparison of hopanoid distribution relies on robust and standardized experimental procedures. The following outlines a general workflow for the extraction, derivatization, and analysis of hopanoids from bacterial cultures, primarily using Gas Chromatography-Mass Spectrometry (GC-MS).
Lipid Extraction
The extraction of hopanoids from bacterial cells is the initial and critical step. A modified Bligh-Dyer method is commonly employed for total lipid extraction.
-
Procedure:
-
Harvest bacterial cells from a stationary-phase culture by centrifugation.
-
Wash the cell pellet with a saline solution (e.g., 0.85% NaCl) to remove residual media components.[1][14]
-
Lyophilize the cell mass for efficient solvent penetration.
-
Suspend the dried cells in a single-phase mixture of chloroform (B151607), methanol (B129727), and water (or buffer).
-
After a period of extraction with agitation, add additional chloroform and water to induce phase separation.
-
The lower organic phase, containing the total lipids, is carefully collected.[9]
-
The solvent is evaporated under a stream of nitrogen gas to yield the total lipid extract (TLE).
-
Saponification (Optional but Recommended)
To analyze the non-saponifiable lipids, which include the core hopanoid structures, the TLE is subjected to alkaline hydrolysis (saponification). This step removes ester-linked fatty acids from glycerolipids, simplifying the subsequent analysis.
-
Procedure:
-
Resuspend the dried TLE in a solution of potassium hydroxide (B78521) (KOH) in methanol (e.g., 10% w/v).[1]
-
Incubate the mixture at an elevated temperature (e.g., 65°C) for 1-2 hours to hydrolyze ester bonds.
-
After cooling, extract the non-saponifiable lipids multiple times with a non-polar solvent such as n-hexane.[1]
-
Combine the organic extracts and evaporate the solvent.
-
Derivatization (Acetylation)
The hydroxyl groups present on many hopanoids, particularly the extended bacteriohopanepolyols (BHPs), make them non-volatile and unsuitable for direct GC-MS analysis. Acetylation is a common derivatization technique to increase their volatility.
-
Procedure:
-
Dissolve the dried lipid extract (either total or non-saponifiable) in a mixture of pyridine (B92270) and acetic anhydride (B1165640) (typically 1:1 v/v).[9]
-
Heat the mixture (e.g., at 60°C for 30 minutes to 1 hour) to allow for the complete acetylation of hydroxyl groups.[9]
-
Dry the sample under a stream of nitrogen to remove the derivatization reagents.
-
Re-dissolve the derivatized sample in a suitable solvent (e.g., ethyl acetate) for GC-MS injection.
-
GC-MS Analysis
Gas Chromatography-Mass Spectrometry separates the derivatized hopanoids based on their volatility and mass-to-charge ratio, allowing for their identification and quantification.
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer (e.g., a Thermo Scientific TraceGC with an ISQ mass spectrometer) is used.[9]
-
Column: A high-temperature capillary column, such as a Restek Rxi-XLB, is necessary to elute the high-molecular-weight hopanoids.[9][11]
-
GC Conditions:
-
Injector Temperature: Typically set to a high temperature (e.g., 280-300°C).
-
Oven Program: A temperature ramp is used, for example, starting at 150°C, holding for 2 minutes, then ramping to 320°C at a rate of 10°C/min, and holding for a further 20 minutes.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Detection: Hopanoids produce a characteristic fragment ion at a mass-to-charge ratio (m/z) of 191, which is often used for selective ion monitoring (SIM) to enhance sensitivity and selectivity for C30 hopanoids.[1] For 2-methylated hopanoids, the characteristic fragment is at m/z 205.[11]
-
Visualizing the Workflow
The following diagram illustrates the key steps in the experimental workflow for hopanoid analysis.
References
- 1. journals.asm.org [journals.asm.org]
- 2. Hopanoids - Wikipedia [en.wikipedia.org]
- 3. Hopanoid Biosynthesis and Function in Bacteria | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. pnas.org [pnas.org]
- 6. Hopanoid lipids: from membranes to plant-bacteria interactions | Carnegie Science [carnegiescience.edu]
- 7. s3.us-west-2.amazonaws.com [s3.us-west-2.amazonaws.com]
- 8. Determination of hopanoid levels in bacteria using high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Quantitative hopanoid analysis enables robust pattern detection and comparison between laboratories - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Identification and quantification of polyfunctionalized hopanoids by high temperature gas chromatography–mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Occurrence of an Unusual Hopanoid-containing Lipid A Among Lipopolysaccharides from Bradyrhizobium Species - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Pheno- and Genotyping of Hopanoid Production in Acidobacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 14. academic.oup.com [academic.oup.com]
Validation of Hop-17(21)-en-3-ol as a proxy for specific environmental conditions
Validation of Hopanoids as Environmental Proxies: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the pentacyclic triterpenoid (B12794562) Hop-17(21)-ene and related hopanols, such as Diplopterol (Hopan-22-ol), as biomarkers for specific environmental conditions. While the user query specified "Hop-17(21)-en-3-ol," the available scientific literature predominantly focuses on Hop-17(21)-ene and other hopanoid derivatives. This guide will address the validation of these compounds as proxies, with a focus on Hop-17(21)-ene, and compare their utility against other established environmental biomarkers.
Introduction to Hopanoids as Biomarkers
Hopanoids are a class of pentacyclic triterpenoids produced by a wide range of bacteria.[1] Their robust carbon skeleton allows for excellent preservation in the geological record, making their fossil derivatives, known as hopanes, valuable biomarkers for tracking the presence and activity of bacteria in past environments.[2][3] Specific hopanoid structures and their isotopic signatures can provide insights into the prevailing environmental conditions at the time of their formation.
Hop-17(21)-ene is a C30 hopene (a dehydrated hopanoid) frequently identified in sedimentary records. Its presence and, more specifically, its compound-specific carbon isotope (δ¹³C) values are linked to key biogeochemical processes, most notably methane (B114726) cycling and redox conditions.
Hop-17(21)-ene as a Proxy for Environmental Conditions
1. Aerobic Methane Oxidation:
The primary application of Hop-17(21)-ene as an environmental proxy is in tracing aerobic methane oxidation. Methanotrophic bacteria, which consume methane as their carbon source, produce hopanoids. Because methane is often highly depleted in ¹³C (i.e., has a very negative δ¹³C value), the hopanoids synthesized by these bacteria will also carry this characteristic isotopic signature.[4]
-
Principle: Strongly negative δ¹³C values (e.g., -40‰ to -65‰) in Hop-17(21)-ene and related hopanoids like diploptene (B154308) are indicative of a methanotrophic source for the carbon.[2]
-
Application: This allows for the reconstruction of past methane release events in marine and terrestrial environments.[4]
2. Anoxic and Immature Sedimentary Environments:
The presence of the unsaturated Hop-17(21)-ene, as opposed to its saturated counterpart hopane, is indicative of an anoxic depositional environment and a low level of thermal maturity of the organic matter.[5]
-
Principle: During diagenesis (the process of sediment turning into rock), hopenes are hydrogenated to form more stable hopanes. The preservation of the double bond in Hop-17(21)-ene suggests that these diagenetic processes are incomplete.[5]
-
Application: It serves as a maturity parameter for hydrocarbon source rocks.[5]
Comparative Analysis with Alternative Proxies
The validation of Hop-17(21)-ene as a proxy requires comparison with other biomarkers used to trace similar environmental conditions.
| Proxy | Principle | Advantages | Disadvantages |
| Hop-17(21)-ene (δ¹³C) | Bacterial hopanoid incorporating ¹³C-depleted methane. | Good preservation potential; directly links to bacterial methane consumption. | Not all methanotrophs produce hopanoids; diagenetic alteration can affect the signal. |
| Diplopterol (δ¹³C) | C30 hopanol, a precursor to hopenes, also produced by methanotrophs. | Widespread in bacteria; can also indicate aerobic methanotrophy.[6] | Not specific to methanotrophs, requiring isotopic analysis for confirmation.[7] |
| Archaeal Lipid Biomarkers (e.g., Crocetane, PMI) | Specific lipids produced by archaea involved in the Anaerobic Oxidation of Methane (AOM). | Highly specific to AOM; extremely depleted δ¹³C values (-96‰ to -129‰).[8] | Only applicable to anoxic environments where AOM occurs. |
| Branched vs. Isoprenoid Tetraethers (BIT Index) | Ratio of soil bacteria-derived branched GDGTs to marine archaea-derived crenarchaeol. | Proxy for terrestrial organic matter input into marine systems. | Indirectly related to methane cycling; primarily traces soil runoff. |
| n-Alkanes (δ¹³C) | Leaf wax components used to reconstruct terrestrial vegetation and climate. | Abundant and well-studied terrestrial biomarkers. | Not directly related to methane cycling. |
Biogeochemical Pathway of Hopanoids
The utility of hopanoids as biomarkers stems from their origin in bacterial membranes and their subsequent preservation and transformation in sediments.
Experimental Protocols
The analysis of hopanoids from environmental samples is a multi-step process involving lipid extraction, fractionation, and instrumental analysis.
Total Lipid Extraction (TLE)
A modified Bligh-Dyer method is commonly used for sediment samples.
-
Sample Preparation: Freeze-dry and homogenize ~10-20 g of sediment.
-
Solvent Extraction: Place the sample in a solvent-rinsed centrifuge tube. Add a single-phase solvent mixture of dichloromethane (B109758) (DCM), methanol (B129727) (MeOH), and phosphate (B84403) buffer (e.g., 2:1:0.8 v/v/v).
-
Ultrasonication: Sonicate the mixture for 15-20 minutes to disrupt cell membranes and extract lipids. Repeat 3 times, collecting the supernatant each time.
-
Phase Separation: Add DCM and buffer to the combined supernatants to induce phase separation. The lower DCM layer, containing the total lipids, is collected.
-
Drying: Dry the TLE under a stream of N₂.
Fractionation
The TLE is separated into different polarity fractions using column chromatography.
-
Column Preparation: Pack a glass column with activated silica (B1680970) gel or alumina.
-
Loading: Dissolve the TLE in a minimal amount of a non-polar solvent (e.g., hexane) and load it onto the column.
-
Elution:
-
Elute the apolar fraction (containing hopenes and hopanes) with hexane (B92381) or a hexane/DCM mixture.
-
Elute the polar fraction (containing hopenols and other functionalized hopanoids) with a more polar solvent mixture like DCM/MeOH.
-
-
Collection: Collect the fractions and dry them under N₂.
Derivatization (for Polar Fraction)
Alcohols (hopenols) are often derivatized to make them more volatile for GC analysis.
-
Add a mixture of pyridine (B92270) and acetic anhydride (B1165640) (1:1 v/v) to the dried polar fraction.
-
Heat at 60°C for 30 minutes to convert hydroxyl groups to acetate (B1210297) esters.
-
Alternatively, use N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) to form trimethylsilyl (B98337) (TMS) ethers.[9]
Instrumental Analysis: Gas Chromatography-Mass Spectrometry (GC-MS)
-
Injection: Inject the apolar fraction (for hopenes) or the derivatized polar fraction (for hopenols) into the GC-MS.
-
Separation: Use a non-polar capillary column (e.g., DB-5ms). Program the oven temperature with a slow ramp (e.g., 4°C/min) to a final temperature of around 320°C to ensure elution of the high-molecular-weight hopanoids.[9]
-
Detection (MS): Operate the mass spectrometer in full scan mode or selected ion monitoring (SIM) mode. The characteristic mass fragment for hopanoids is m/z 191.
-
Quantification: Use an internal standard (e.g., epiandrosterone) added before injection for relative quantification. For absolute quantification, calibration curves with purified hopanoid standards are required.[10]
Validation Workflow for Environmental Proxies
The validation of a new or existing biomarker like Hop-17(21)-ene follows a logical workflow to establish its reliability.
References
- 1. Composite Bacterial Hopanoids and Their Microbial Producers across Oxygen Gradients in the Water Column of the California Current - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Origin and Geochemical Implications of Hopanoids in Saline Lacustrine Crude Oils from Huanghekou East Sag and Laizhouwan Northeastern Sag, Bohai Bay Basin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Diplopterol - Wikipedia [en.wikipedia.org]
- 7. Influence of temperature on the δ13C values and distribution of methanotroph‐related hopanoids in Sphagnum‐dominated peat bogs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. research-portal.uu.nl [research-portal.uu.nl]
- 9. Comparative Analysis of Methane-Oxidizing Archaea and Sulfate-Reducing Bacteria in Anoxic Marine Sediments - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Quantitative hopanoid analysis enables robust pattern detection and comparison between laboratories - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of A'-Neogammacer-17(21)-en-3-ol and Other Pentacyclic Triterpenoids in Crude Oil
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of petroleum geochemistry, pentacyclic triterpenoids serve as invaluable molecular fossils, offering profound insights into the origin, depositional environment, and thermal history of crude oils. While hopanes and steranes have long been the cornerstone of biomarker analysis, other triterpenoids, including derivatives of gammacerane (B1243933), are gaining increasing attention. This guide provides a comparative analysis of A'-Neogammacer-17(21)-en-3-ol, a representative of unsaturated pentacyclic triterpenoid (B12794562) alcohols, against other well-established pentacyclic triterpenoids found in crude oil.
While specific quantitative data for A'-Neogammacer-17(21)-en-3-ol in crude oil is sparse in publicly available literature, we can infer its geochemical behavior and significance by examining its structural class—oxygenated pentacyclic triterpenoids—in comparison to their non-polar counterparts like gammacerane and hopanes.
Geochemical Significance: A Comparative Overview
Pentacyclic triterpenoids in crude oil are primarily derived from the lipid components of bacteria and higher plants. Their robustness allows them to survive geological time and thermal stress, albeit with structural modifications.
Hopanes are one of the most abundant classes of pentacyclic triterpenoids in crude oils and are derived from bacteriohopanepolyols, which are components of bacterial cell membranes. They are ubiquitous in sediments and petroleum and serve as crucial indicators for bacterial input, thermal maturity, and the extent of biodegradation.
Gammacerane , another key pentacyclic triterpenoid, is believed to originate from the cyclization of tetrahymanol (B161616), a lipid produced by certain protozoa and bacteria.[1] Its presence in crude oil is a strong indicator of a stratified water column at the time of sediment deposition, often associated with hypersaline or anoxic lacustrine environments.[2][3] The Gammacerane Index , the ratio of gammacerane to C30 hopane, is a widely used parameter to infer such depositional conditions.[2]
A'-Neogammacer-17(21)-en-3-ol represents a more functionalized triterpenoid, possessing both a hydroxyl group and a double bond. The presence of an oxygen-containing functional group suggests a less altered biomarker, potentially indicating a lower thermal maturity of the source rock or crude oil. The hydroxyl group significantly increases the polarity of the molecule compared to its non-polar analogues like gammacerane.
Performance as Geochemical Indicators: A Tabulated Comparison
The utility of a biomarker is determined by its source specificity, stability to diagenesis and thermal maturation, and resistance to biodegradation.
| Biomarker Class | Typical Precursor | Geochemical Significance | Relative Stability/Resistance to Biodegradation |
| Hopanes (e.g., C30 Hopane) | Bacteriohopanepolyols | Ubiquitous bacterial input, maturity, biodegradation | High, but susceptible to biodegradation at advanced stages. |
| Gammacerane | Tetrahymanol | Water column stratification, hypersaline/anoxic environments.[2][3] | Generally more resistant to biodegradation than hopanes.[3] |
| Unsaturated Pentacyclic Triterpenes (e.g., A'-Neogammacer-17(21)-ene) | Dehydration of triterpenoid alcohols | Lower thermal maturity, specific diagenetic pathways. | Less stable than saturated counterparts; susceptible to hydrogenation during maturation. |
| Pentacyclic Triterpenoid Alcohols (e.g., A'-Neogammacer-17(21)-en-3-ol, Hopanols) | Direct preservation or early diagenesis of biological precursors | Low thermal maturity, proximity to source rock, specific biological inputs. | Low; hydroxyl group makes them more susceptible to alteration (dehydration, oxidation) during diagenesis. |
Table 1: Comparative Geochemical Significance of Pentacyclic Triterpenoids.
Geochemical Transformation Pathway
The journey of a biological precursor to a stable biomarker in crude oil involves a series of chemical transformations during diagenesis and catagenesis. The following diagram illustrates the plausible geochemical pathway from tetrahymanol to gammacerane and its unsaturated and hydroxylated derivatives.
Caption: Diagenetic pathway of tetrahymanol to gammacerane.
Experimental Protocols
The analysis of pentacyclic triterpenoids in crude oil, especially the polar, oxygenated compounds, requires a multi-step analytical approach.
Extraction and Fractionation of Crude Oil
This protocol separates the crude oil into different fractions based on polarity, which is crucial for isolating the polar triterpenoid alcohols from the complex hydrocarbon matrix.
Caption: Workflow for crude oil fractionation.
Methodology:
-
Deasphaltening: Weigh approximately 100 mg of crude oil into a centrifuge tube. Add 40 mL of n-heptane, vortex, and allow to precipitate overnight. Centrifuge and collect the supernatant (maltene fraction).
-
Column Chromatography: Prepare a chromatography column with activated silica (B1680970) gel and alumina. Apply the concentrated maltene fraction to the top of the column.
-
Fraction Elution:
-
Elute the saturate fraction (containing hopanes and gammacerane) with n-hexane.
-
Elute the aromatic fraction with a mixture of n-hexane and dichloromethane (B109758).
-
Elute the polar fraction (containing hydroxylated triterpenoids) with a mixture of dichloromethane and methanol.
-
-
Fraction Concentration: Concentrate each fraction using a rotary evaporator or a gentle stream of nitrogen.
Derivatization of the Polar Fraction
For the analysis of triterpenoid alcohols by Gas Chromatography-Mass Spectrometry (GC-MS), the hydroxyl groups must be derivatized to increase their volatility and thermal stability. Silylation is a common derivatization technique.
Methodology:
-
Transfer the dried polar fraction to a reaction vial.
-
Add 100 µL of a silylating agent, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS).
-
Seal the vial and heat at 70°C for 1 hour.
-
Cool the vial to room temperature before GC-MS analysis.
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
Instrumentation: A gas chromatograph coupled with a mass spectrometer is used for the separation and identification of the individual triterpenoids.
Typical GC-MS Parameters:
| Parameter | Setting |
| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms or equivalent) |
| Carrier Gas | Helium, constant flow rate of 1.0 mL/min |
| Injector Temperature | 280°C |
| Oven Temperature Program | 50°C (hold 2 min), ramp to 300°C at 4°C/min, hold for 20 min |
| MS Transfer Line Temp. | 290°C |
| Ion Source Temperature | 230°C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Range | m/z 50-650 |
| Analysis Mode | Full Scan and/or Selected Ion Monitoring (SIM) |
Table 2: Typical GC-MS Parameters for Triterpenoid Analysis.
For the identification of specific pentacyclic triterpenoids, selected ion monitoring (SIM) of characteristic fragment ions (e.g., m/z 191 for hopanes and gammacerane) is highly effective. For the trimethylsilyl (B98337) (TMS) derivatives of triterpenoid alcohols, characteristic fragment ions will include the molecular ion (M+), [M-15]+, and other specific fragmentation patterns that need to be determined from mass spectral libraries or reference standards.
Conclusion
While A'-Neogammacer-17(21)-en-3-ol remains an elusive specific biomarker in the context of crude oil geochemistry based on current literature, its structural characteristics place it within the important class of oxygenated pentacyclic triterpenoids. The comparison with its non-polar counterparts, gammacerane and the more common hopanes, highlights a trade-off between stability and the preservation of information about the early stages of diagenesis. The presence of hydroxylated triterpenoids like hopanols and potentially A'-Neogammacer-17(21)-en-3-ol in a crude oil sample would strongly suggest a low level of thermal maturity. Their analysis, though requiring more elaborate fractionation and derivatization steps, can provide unique and valuable information for petroleum system characterization. Future research focusing on the identification and quantification of these polar biomarkers will undoubtedly enrich our understanding of the complex geochemical processes occurring within sedimentary basins.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Geochemical Characteristics and Significance of Molecular Markers in the Paleogene-Neogene Crude Oils of the Northwest Qaidam Basin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Simultaneous extraction and fractionation of petroleum biomarkers from tar balls and crude oils using a two-step sequential supercritical fluid extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Guide to the Proper Disposal of Hop-17(21)-en-3-ol
This document provides immediate safety and logistical information for the proper disposal of Hop-17(21)-en-3-ol, a chemical used by researchers, scientists, and drug development professionals. Adherence to these procedural guidelines is critical for ensuring laboratory safety and environmental protection.
Chemical and Physical Properties
A summary of the known quantitative data for this compound is presented below. This information is essential for a preliminary assessment but should be supplemented with institution-specific guidance.
| Property | Value |
| CAS Number | 564-14-7[1] |
| Molecular Formula | C₃₀H₅₀O |
| Molecular Weight | 426.72 g/mol |
| Appearance | Solid (form may vary) |
| Purity | Typically ≥98% for research grades |
Pre-Disposal Safety Precautions
Before initiating the disposal process, ensure all relevant safety measures are in place:
-
Consult the Safety Data Sheet (SDS): Although a specific SDS for this compound was not found in the initial search, it is imperative to check for an SDS from your chemical supplier. The SDS provides comprehensive safety and disposal information.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves, when handling this compound.
-
Work in a Ventilated Area: If there is a risk of generating dust or aerosols, conduct all handling and preparation for disposal within a fume hood to minimize inhalation exposure.
Step-by-Step Disposal Protocol
The disposal of this compound must comply with local, state, and federal regulations. The following is a general procedural guide.
Step 1: Waste Identification and Classification
Treat this compound as a chemical waste. Do not mix this compound with other waste streams unless compatibility has been verified. Incompatible chemicals can react dangerously.
Step 2: Waste Collection and Storage
-
Solid Waste: Place solid this compound waste into a clearly labeled, sealed, and chemically compatible container.
-
Solutions: If this compound is in a solvent, it must be collected in a designated, sealed waste container that is compatible with the solvent. The container must be clearly labeled with the full chemical name and concentration of all components.
Step 3: Labeling and Documentation
Properly label the waste container with "Hazardous Waste," the full chemical name ("this compound"), and any known hazards associated with the compound or its solvent. Maintain a log of the waste generated.
Step 4: Arranging for Disposal
-
Contact your Environmental Health & Safety (EHS) Office: Your institution's EHS department is the primary resource for guidance on chemical waste disposal.[2] They will provide specific instructions and arrange for the pickup and disposal of the waste by a licensed hazardous waste contractor.
-
Provide Necessary Information: Be prepared to provide the EHS office with the chemical name, quantity, and any other relevant safety information.
Important Considerations:
-
Do Not Dispose Down the Drain or in Regular Trash: Never dispose of this compound or its containers in the regular trash or wash it down the sink.[3] This can lead to environmental contamination and may be a violation of regulations.
-
Empty Containers: "Empty" containers that held this compound should be triple-rinsed with a suitable solvent. The rinsate should be collected and disposed of as hazardous waste. The rinsed container can then be disposed of according to your institution's procedures for empty chemical containers.
Disposal Workflow Diagram
Caption: Disposal workflow for this compound.
References
Essential Safety and Operational Guidance for Handling Hop-17(21)-en-3-ol
Disclaimer: No specific Safety Data Sheet (SDS) for Hop-17(21)-en-3-ol has been identified. The following guidance is based on best practices for handling chemical compounds with unknown toxicological properties. Researchers must conduct a thorough risk assessment before beginning any work.[1][2][3][4] It is prudent to assume that a substance with unknown hazards is hazardous.[1][2][5]
This document provides essential safety and logistical information for researchers, scientists, and drug development professionals handling this compound. The procedural guidance herein is intended to directly address operational questions and establish a foundation of laboratory safety.
Pre-Operational Risk Assessment
Before handling this compound, a comprehensive risk assessment is mandatory.[4] This process should identify potential hazards and outline control measures to minimize risk.
Key Risk Assessment Steps:
-
Identify Hazards: Since the specific hazards of this compound are not well-documented, treat it as a substance with potential acute and chronic toxicity.[1][6] Consider the physical form of the chemical (e.g., solid, solution) and the procedures to be performed.
-
Evaluate Routes of Exposure: Assess the potential for inhalation of dusts or aerosols, skin and eye contact, and ingestion.[3]
-
Implement Control Measures: Determine the necessary engineering controls (e.g., fume hood), administrative controls (e.g., standard operating procedures), and personal protective equipment (PPE).[4]
-
Plan for Emergencies: Establish procedures for spills, accidental exposures, and waste disposal.[1]
Personal Protective Equipment (PPE)
For handling compounds of unknown toxicity, a conservative approach to PPE is required.[1] The following table summarizes the recommended PPE.
| Protection Type | Recommended PPE | Specifications and Rationale |
| Eye and Face Protection | Safety goggles and a face shield | Safety goggles should be worn to protect against splashes.[5][7] A face shield provides an additional layer of protection for the entire face, especially when there is a risk of splashing or aerosol generation.[5][7] |
| Skin and Body Protection | Laboratory coat and appropriate gloves | A lab coat should be worn to protect the skin and clothing.[5] The choice of gloves is critical; nitrile or neoprene gloves are often suitable for incidental contact with a wide range of chemicals.[5][8] For prolonged handling, consult a glove manufacturer's chemical resistance guide. |
| Respiratory Protection | Use in a certified chemical fume hood | All manipulations of solid this compound that could generate dust, or solutions that could create aerosols, should be performed in a chemical fume hood to minimize inhalation exposure.[1][5] |
Operational Plan: Handling and Storage
A systematic approach to handling and storage is crucial for maintaining a safe laboratory environment.
Step-by-Step Handling Procedure:
-
Preparation: Designate a specific area for handling this compound, preferably within a chemical fume hood.[5] Ensure all necessary PPE is readily available and in good condition.
-
Weighing and Transfer: When weighing the solid compound, use a balance inside a fume hood or a ventilated balance enclosure to contain any dust. Use appropriate tools (e.g., spatulas) to handle the material.
-
Solution Preparation: If preparing solutions, add the solid to the solvent slowly to avoid splashing. Keep containers closed when not in use.
-
Post-Handling: After handling, decontaminate the work area and any equipment used. Wash hands thoroughly with soap and water.[9]
Storage Plan:
-
Store this compound in a well-labeled, tightly sealed container.[5]
-
Keep it in a cool, dry, and well-ventilated area, away from incompatible materials.[5]
-
Store within secondary containment to prevent spills from spreading.[5]
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
Waste Segregation and Collection:
-
Solid Waste: Collect any solid waste, including contaminated consumables (e.g., weighing paper, gloves), in a designated, labeled hazardous waste container.
-
Liquid Waste: Collect liquid waste in a compatible, leak-proof container that is clearly labeled as hazardous waste.[10] Do not mix with other waste streams unless compatibility has been confirmed.[9]
-
Container Management: Ensure waste containers are kept closed except when adding waste. Store waste containers in a designated satellite accumulation area.
Disposal Procedure:
-
Arrange for the disposal of all this compound waste through your institution's environmental health and safety (EHS) office or a licensed hazardous waste disposal company.[11][12]
-
Follow all local, state, and federal regulations for hazardous waste disposal.[11]
Emergency Procedures
Preparedness is key to mitigating the consequences of an accidental release or exposure.
| Emergency Scenario | Immediate Action |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[5] Seek medical attention. |
| Eye Contact | Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[5] Seek immediate medical attention. |
| Inhalation | Move the affected individual to fresh air.[5] If breathing is difficult, provide oxygen. Seek medical attention. |
| Ingestion | Do not induce vomiting. Rinse the mouth with water. Seek immediate medical attention. |
| Spill | Evacuate the immediate area. If the spill is small and you are trained to handle it, use appropriate absorbent material and PPE. For larger spills, contact your institution's EHS or emergency response team. |
Visualized Workflow for Handling Chemicals with Unknown Hazards
The following diagram illustrates the logical steps for safely handling a chemical compound, such as this compound, for which limited safety information is available.
Caption: Workflow for handling chemicals with limited safety data.
References
- 1. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Chapter 7 - Safe Chemical Use [ehs.cornell.edu]
- 3. Quick Guide to Risk Assessment for Hazardous Chemicals | Worcester Polytechnic Institute [wpi.edu]
- 4. Risk assessment - Work & research safety - Simon Fraser University [sfu.ca]
- 5. twu.edu [twu.edu]
- 6. acs.org [acs.org]
- 7. hsa.ie [hsa.ie]
- 8. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 9. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. acewaste.com.au [acewaste.com.au]
- 11. businesswaste.co.uk [businesswaste.co.uk]
- 12. vumc.org [vumc.org]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
